Product packaging for 2-Aminoquinoline(Cat. No.:CAS No. 580-22-3)

2-Aminoquinoline

Cat. No.: B160992
CAS No.: 580-22-3
M. Wt: 144.17 g/mol
InChI Key: GCMNJUJAKQGROZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,2-Dihydroquinolin-2-imine is an aminoquinoline.
2-Aminoquinoline has been reported in Leucopaxillus albissimus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2 B160992 2-Aminoquinoline CAS No. 580-22-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMNJUJAKQGROZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060381
Record name 2-Quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Aminoquinoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034175
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

580-22-3, 31135-62-3
Record name 2-Aminoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=580-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinolinamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031135623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-AMINOQUINOLINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58387
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-AMINOQUINOLINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57739
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Quinolinamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinolin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.600
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINOQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR9M8HW75Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Aminoquinoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034175
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

131.5 - 132.5 °C
Record name 2-Aminoquinoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034175
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 2-Aminoquinoline: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoquinoline is a heterocyclic aromatic amine that serves as a crucial building block in medicinal chemistry and materials science. Its quinoline core, substituted with an amino group at the C2 position, imparts a unique combination of chemical reactivity and biological activity. This versatile scaffold is a key component in the development of a wide range of therapeutic agents, including those with anticancer, anti-inflammatory, and antimalarial properties.[1] Furthermore, its inherent fluorescence makes it a valuable tool in the design of molecular probes for biological imaging.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies of this compound, along with insights into its biological applications and relevant experimental protocols.

Chemical Structure and Properties

This compound exists as a tautomer with 2-imino-1,2-dihydroquinoline. The imino tautomer is the more stable form in the solid state.

Table 1: General and Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₈N₂[3]
Molecular Weight 144.17 g/mol [3]
CAS Number 580-22-3[3]
Appearance White to light yellow to green powder/crystal[3][4]
Melting Point 126-131 °C[3][5]
Boiling Point 312.78 °C (estimate)[3]
pKa 3.43 (at 20 °C)[3][6]
Solubility Soluble in chloroform and methanol. Limited solubility in water.[3][7]
LogP 1.87[8]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[3]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Features and WavelengthsReference(s)
UV-Vis Spectroscopy Absorption maxima are observed in ethanol.[4][9]
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretching, C=N stretching, and aromatic C-H bending are present. A KBr wafer is a common sample preparation technique.[10][11]
¹H NMR Spectroscopy Signals corresponding to the aromatic protons and the amine protons are observed. The spectrum can be recorded on a 300 MHz instrument.[5][10]
¹³C NMR Spectroscopy Resonances for the nine carbon atoms of the quinoline ring are visible.[5][10]

Synthesis of this compound

The synthesis of the quinoline ring system can be achieved through several classic named reactions. These methods can be adapted to produce this compound, often by selecting appropriate starting materials.

Friedländer Synthesis

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, catalyzed by acid or base.[7][12][13][14]

Experimental Protocol: General Friedländer Synthesis of Quinolines

  • Reactant Mixture: Combine the 2-aminoaryl aldehyde or ketone (1 equivalent) and the α-methylene carbonyl compound (1.2 equivalents) in a suitable solvent (e.g., ethanol, toluene, or solvent-free).

  • Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid, iodine, trifluoroacetic acid) or a base (e.g., potassium hydroxide, piperidine).[7]

  • Reaction Conditions: Heat the mixture to reflux for a period ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Friedlander_Synthesis cluster_catalyst Catalyst A 2-Aminoaryl Aldehyde/Ketone C Aldol Adduct A->C + B α-Methylene Carbonyl B->C D Enone Intermediate C->D - H₂O (Dehydration) E Quinoline D->E Intramolecular Cyclization - H₂O Acid Acid (e.g., H⁺) Base Base (e.g., OH⁻)

Diagram 1: Friedländer Synthesis Workflow
Skraup Synthesis

The Skraup synthesis produces quinolines by heating an aniline with sulfuric acid, glycerol, and an oxidizing agent (such as nitrobenzene).[3][6][15][16]

Experimental Protocol: General Skraup Synthesis of Quinoline

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to aniline.

  • Addition of Glycerol: Slowly add glycerol to the mixture while stirring.

  • Oxidizing Agent: Add the oxidizing agent, such as nitrobenzene.

  • Reaction Conditions: Heat the mixture gently at first, then more strongly to maintain a vigorous reaction. The reaction is highly exothermic and requires careful temperature control.[6]

  • Work-up: After the reaction subsides, cool the mixture and pour it into a large volume of water. Neutralize the excess acid with sodium hydroxide.

  • Purification: Isolate the quinoline product by steam distillation, followed by extraction of the distillate with an organic solvent and subsequent purification.

Skraup_Synthesis Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, -2H₂O Aniline Aniline Intermediate Intermediate Aniline->Intermediate + Acrolein (Michael Addition) Dihydroquinoline Dihydroquinoline Intermediate->Dihydroquinoline Cyclization & Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation (e.g., Nitrobenzene)

Diagram 2: Skraup Synthesis Pathway
Doebner-von Miller Reaction

This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.[15][17]

Experimental Protocol: General Doebner-von Miller Reaction

  • Reactant Mixture: Combine the aniline and the α,β-unsaturated aldehyde or ketone in a suitable solvent.

  • Acid Catalyst: Add a strong acid, such as hydrochloric acid or sulfuric acid, as a catalyst.

  • Reaction Conditions: Heat the reaction mixture under reflux for several hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the mixture and neutralize the acid with a base (e.g., sodium hydroxide or sodium carbonate).

  • Purification: Extract the product with an organic solvent. Wash the organic layer with water, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure. Purify the crude product by distillation or chromatography.

Biological Activity and Applications

This compound and its derivatives are of significant interest in drug discovery due to their wide range of biological activities.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Overproduction of nitric oxide (NO) by nNOS is implicated in various neurodegenerative disorders. This compound serves as a scaffold for potent and selective nNOS inhibitors, acting as a bioisostere for the guanidinium group of the natural substrate, L-arginine.[18][19][20]

Experimental Protocol: nNOS Inhibition Assay (Hemoglobin Capture Assay)

  • Reagent Preparation: Prepare solutions of purified nNOS enzyme, L-arginine (substrate), NADPH (cofactor), calmodulin, H₄B (cofactor), oxyhemoglobin, and the this compound inhibitor in a suitable buffer (e.g., HEPES, pH 7.4).[21]

  • Assay Mixture: In a cuvette or microplate well, combine all reagents except the enzyme. Include a control with no inhibitor.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the nNOS enzyme.

  • Monitoring: Monitor the oxidation of oxyhemoglobin to methemoglobin by measuring the change in absorbance at 401 nm over time using a spectrophotometer.[21]

  • Data Analysis: Calculate the initial reaction rates and determine the inhibitory activity (e.g., IC₅₀ or Kᵢ) of the this compound compound.

nNOS_Inhibition_Pathway cluster_nNOS Neuronal Nitric Oxide Synthase (nNOS) Pathway cluster_effect Physiological Effect L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO nNOS Citrulline L-Citrulline L_Arginine->Citrulline nNOS nNOS nNOS Enzyme Neuroprotection Potential Neuroprotection sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP Downstream Downstream Signaling (e.g., PKG activation) cGMP->Downstream Two_Aminoquinoline This compound Two_Aminoquinoline->nNOS Inhibits

Diagram 3: this compound Inhibition of the nNOS Signaling Pathway
Fluorescent Probes for DNA

The inherent fluorescence of the quinoline scaffold makes it a promising candidate for the development of fluorescent probes. Certain this compound derivatives have been shown to act as fluorescent sensors for DNA, exhibiting enhanced fluorescence upon binding.[22]

Experimental Protocol: this compound as a Fluorescent DNA Probe

  • Solution Preparation: Prepare stock solutions of the this compound derivative and DNA (e.g., calf thymus DNA) in a suitable buffer (e.g., TRIS-HCl, pH 7.0).[22]

  • Fluorescence Measurements: In a quartz cuvette, place the this compound solution. Record its fluorescence emission spectrum using a spectrofluorometer at an appropriate excitation wavelength.

  • Titration: Incrementally add aliquots of the DNA solution to the cuvette and record the fluorescence spectrum after each addition.

  • Data Analysis: Plot the change in fluorescence intensity as a function of DNA concentration to determine the binding affinity (e.g., association constant, Kₐ).

Conclusion

This compound is a molecule of profound importance in contemporary chemical and pharmaceutical research. Its versatile synthesis and diverse biological activities make it a privileged scaffold in drug discovery. The information presented in this technical guide, from its fundamental chemical properties to its applications as an enzyme inhibitor and fluorescent probe, underscores its significance. The provided experimental frameworks for synthesis and biological evaluation are intended to serve as a valuable resource for researchers aiming to harness the potential of this remarkable compound. Further exploration into the derivatives of this compound is poised to yield novel therapeutic agents and advanced materials.

References

Spectroscopic Profile of 2-Aminoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Aminoquinoline, a key heterocyclic amine used as a building block in the synthesis of various biologically active molecules. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

¹H NMR (Proton NMR) Data

Solvent: DMSO-d₆ Frequency: 300 MHz

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.95d8.5H-4
7.78d8.2H-8
7.55d8.8H-5
7.41ddd8.2, 6.9, 1.3H-7
7.16ddd8.5, 6.9, 1.5H-6
6.74d8.8H-3
6.55s (br)--NH₂

d: doublet, ddd: doublet of doublet of doublets, s (br): broad singlet

¹³C NMR (Carbon-13 NMR) Data

Solvent: DMSO-d₆ Frequency: 75 MHz

Chemical Shift (δ) ppmAssignment
158.5C-2
149.3C-8a
138.2C-4
129.8C-7
125.4C-5
124.6C-4a
122.3C-6
114.1C-3
109.8C-8
IR (Infrared) Spectroscopy Data

Sample Preparation: KBr Pellet

Wavenumber (cm⁻¹)IntensityAssignment
3430 - 3300Strong, BroadN-H stretching (asymmetric and symmetric) of -NH₂
3100 - 3000MediumC-H stretching (aromatic)
1650 - 1580StrongN-H bending (scissoring) of primary amine
1620, 1585, 1500, 1450Medium to StrongC=C and C=N stretching (aromatic ring vibrations)
1335 - 1250StrongC-N stretching (aromatic amine)
900 - 675StrongC-H out-of-plane bending (aromatic)
UV-Vis (Ultraviolet-Visible) Spectroscopy Data

Solvent: Ethanol

λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
~245Not Reported
~330Not Reported

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker AC-300 spectrometer operating at a proton frequency of 300 MHz and a carbon frequency of 75 MHz was used.[1]

  • Sample Preparation: A sample of this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra were recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, with the residual solvent peak of DMSO-d₆ used as a reference (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[2]

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was utilized for data collection.

  • Sample Preparation (KBr Pellet Method): A small amount of solid this compound was finely ground with spectroscopic grade potassium bromide (KBr) powder in an agate mortar and pestle. The resulting mixture was then compressed under high pressure to form a thin, transparent pellet.[1]

  • Data Acquisition: The KBr pellet was placed in the sample holder of the FTIR spectrometer, and the spectrum was recorded over the mid-IR range (typically 4000-400 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A standard double-beam UV-Vis spectrophotometer was employed.

  • Sample Preparation: A stock solution of this compound was prepared in ethanol. A dilute solution of 5 x 10⁻⁶ M was prepared for analysis.[3]

  • Data Acquisition: The UV-Vis absorption spectrum was recorded at room temperature over a wavelength range of 200-400 nm, using ethanol as the reference solvent.[3]

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the general workflows for the spectroscopic analyses described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh this compound b Dissolve in DMSO-d6 a->b c Transfer to NMR Tube b->c d Place Tube in NMR Spectrometer c->d e Acquire 1H and 13C Spectra d->e f Process FID e->f g Reference to TMS/ Solvent Peak f->g h Peak Picking and Integration g->h i Tabulated NMR Data h->i Final Spectra

Figure 1. General workflow for NMR spectroscopic analysis.

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Analysis a Weigh this compound and KBr b Grind Mixture in Agate Mortar a->b c Press into Transparent Pellet b->c d Place Pellet in FTIR Spectrometer c->d e Record Spectrum d->e f Identify Peak Wavenumbers (cm-1) e->f g Assign Functional Groups f->g h Tabulated IR Data g->h Final Spectrum

Figure 2. General workflow for IR spectroscopic analysis.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis a Prepare Stock Solution in Ethanol b Dilute to Working Concentration a->b c Fill Cuvette b->c d Place Cuvette in UV-Vis Spectrophotometer c->d e Record Absorption Spectrum d->e f Determine λmax e->f g Calculate Molar Absorptivity (ε) f->g h Tabulated UV-Vis Data g->h Final Spectrum

Figure 3. General workflow for UV-Vis spectroscopic analysis.

References

An In-depth Technical Guide to the Synthesis of 2-Aminoquinoline Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoquinoline and its derivatives represent a critical class of N-heterocyclic aromatic compounds, foundational to the development of numerous therapeutic agents and functional materials. Their versatile structure serves as a key pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive overview of the core synthetic strategies for this compound derivatives, offering detailed experimental protocols, comparative data, and visual representations of key synthetic workflows to aid researchers in this dynamic field.

Core Synthetic Strategies

The synthesis of the this compound scaffold can be broadly categorized into three main approaches:

  • Cyclization of C2-Substituted Anilines and Related Compounds: These methods involve the construction of the quinoline ring from acyclic precursors. Classic examples include the Friedländer and Doebner-von Miller reactions.[3]

  • Amination of Quinolines and Their Derivatives: This approach involves the direct introduction of an amino group onto a pre-existing quinoline ring system at the C2 position. This can be achieved through various amination techniques on substrates like 2-haloquinolines or quinoline-N-oxides.[3][4]

  • Ring-Opening and Cyclization of Other Heterocyclic Systems: In some specialized cases, 2-aminoquinolines can be synthesized through the rearrangement of other heteroaryl amines.[5]

This guide will focus on key modern and classical methodologies that are widely employed and offer significant advantages in terms of efficiency, substrate scope, and operational simplicity.

Key Synthetic Methodologies and Experimental Protocols

Potassium tert-Butoxide (KOtBu)-Mediated Synthesis

A highly efficient, transition-metal-free approach for the synthesis of 2-aminoquinolines involves the condensation of 2-aminoarylcarbaldehydes with benzyl or alkyl cyanides, mediated by potassium tert-butoxide.[5] This method proceeds at room temperature with short reaction times and offers a broad substrate scope.

Experimental Protocol:

To a solution of 2-aminoarylcarbaldehyde (1.0 mmol) and the corresponding nitrile (1.2 mmol) in dry DMSO (3 mL) was added KOtBu (2.0 mmol) in one portion. The reaction mixture was stirred at room temperature for the time specified in the table below. Upon completion (monitored by TLC), the reaction mixture was quenched with water (10 mL) and extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired this compound derivative.

Table 1: Synthesis of this compound Derivatives via KOtBu-Mediation [5]

Entry2-AminoarylcarbaldehydeNitrileTime (min)Yield (%)
12-AminobenzaldehydePhenylacetonitrile1592
22-Amino-5-chlorobenzaldehydePhenylacetonitrile2088
32-Amino-5-bromobenzaldehydePhenylacetonitrile2085
42-Aminobenzaldehyde4-Methoxyphenylacetonitrile2589
52-Aminobenzaldehyde2-Chlorophenylacetonitrile2582

Reaction Workflow:

KOtBu_Mediated_Synthesis Reactants 2-Aminoarylcarbaldehyde + Nitrile KOtBu KOtBu DMSO, RT Reactants->KOtBu Addition Intermediate In-situ generated enimine intermediate KOtBu->Intermediate Reaction Cyclization Intramolecular Cyclization & Aromatization Intermediate->Cyclization Product This compound Derivative Cyclization->Product

Caption: KOtBu-Mediated Synthesis of 2-Aminoquinolines.

Nickel-Catalyzed Dehydrogenative Coupling

A sustainable approach for synthesizing 2-aminoquinolines utilizes a singlet diradical Ni(II) catalyst for the dehydrogenative coupling of 2-aminobenzyl alcohol and nitriles.[6] This method operates under aerial conditions and demonstrates good functional group tolerance.

Experimental Protocol:

A mixture of 2-aminobenzyl alcohol (0.5 mmol), nitrile (0.6 mmol), Ni(II) catalyst (3 mol %), and a base (e.g., K2CO3, 1.0 mmol) in toluene (3 mL) was stirred at 95 °C for 30 hours under an air atmosphere. After cooling to room temperature, the solvent was evaporated under reduced pressure. The residue was then purified by column chromatography on silica gel to yield the pure this compound product.

Table 2: Ni-Catalyzed Synthesis of Polysubstituted 2-Aminoquinolines [6]

Entry2-Aminobenzyl AlcoholNitrileYield (%)
12-Aminobenzyl alcohol2-Phenylacetonitrile65
22-Aminobenzyl alcohol2-(4-Chlorophenyl)acetonitrile73
32-Aminobenzyl alcohol2-(4-Methylphenyl)acetonitrile70
42-Aminobenzyl alcohol2-(4-Methoxyphenyl)acetonitrile68

Reaction Workflow:

Nickel_Catalyzed_Synthesis Reactants 2-Aminobenzyl Alcohol + Nitrile Catalyst Ni(II) Catalyst Base, Toluene, 95°C, Air Reactants->Catalyst Reaction Dehydrogenation Dehydrogenation of Alcohol to Aldehyde Catalyst->Dehydrogenation Condensation Condensation & Cyclization Dehydrogenation->Condensation Product This compound Condensation->Product

Caption: Ni-Catalyzed Dehydrogenative Synthesis Workflow.

Silver-Catalyzed Amination of Quinoline N-Oxides

The direct amination of quinoline N-oxides provides a route to 2-aminoquinolines. An effective protocol utilizes a silver catalyst with isothiocyanates as the aminating source.[7]

Experimental Protocol:

To a solution of quinoline N-oxide (0.5 mmol) and isothiocyanate (0.6 mmol) in DMF (2 mL) was added AgBF4 (10 mol %) and a base (e.g., DBU, 1.0 mmol). The mixture was stirred at a specified temperature (e.g., 80 °C) for several hours until the reaction was complete (monitored by TLC). The reaction was then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers were washed, dried, and concentrated. Purification by column chromatography afforded the desired this compound.

Table 3: Ag-Catalyzed Amination of Quinoline N-Oxides [7]

EntryQuinoline N-OxideIsothiocyanateYield (%)
1Quinoline N-oxidePhenyl isothiocyanateGood to Excellent
26-Methylquinoline N-oxideEthyl isothiocyanateGood to Excellent
37-Chloroquinoline N-oxideBenzyl isothiocyanateGood to Excellent

(Note: The source provides a general scheme with "good to excellent yields" rather than specific quantitative data in a table format.)

Logical Relationship Diagram:

Silver_Catalyzed_Amination Start Quinoline N-Oxide Reaction Catalytic Amination Start->Reaction Reagents Isothiocyanate AgBF4 (catalyst) Base (e.g., DBU) DMF Reagents->Reaction Product This compound Reaction->Product

Caption: Key components for Ag-catalyzed amination.

Conclusion and Future Directions

The synthesis of this compound derivatives is a rich and evolving field. While classical methods remain relevant, modern catalytic approaches offer significant advantages in terms of efficiency, sustainability, and functional group tolerance.[5][6] The development of novel, more environmentally benign catalysts and one-pot multi-component reactions continues to be a major focus of research.[8][9] Future efforts will likely concentrate on asymmetric syntheses to access chiral this compound analogs and the expansion of green chemistry principles to minimize waste and energy consumption in these important synthetic transformations. This guide serves as a foundational resource for professionals engaged in the synthesis and application of this vital class of heterocyclic compounds.

References

2-Aminoquinoline: A Versatile Scaffold in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoquinoline, a heterocyclic aromatic amine, has emerged as a cornerstone building block in the field of organic synthesis. Its rigid, planar structure, coupled with the reactive amino group at the 2-position, provides a versatile platform for the construction of a diverse array of complex molecules. This guide delves into the synthesis, properties, and extensive applications of this compound, with a particular focus on its role in the development of novel therapeutic agents, advanced agrochemicals, and functional materials. The content herein is intended to serve as a comprehensive resource, providing detailed experimental protocols, tabulated quantitative data, and visual representations of key chemical and biological pathways to aid researchers in leveraging the full potential of this remarkable scaffold.

Physicochemical and Spectroscopic Properties of this compound

This compound typically presents as a light yellow to brown solid and is sparingly soluble in water.[1] A comprehensive summary of its key physical and spectroscopic properties is provided in the table below, offering a valuable reference for characterization and quality control.

PropertyValueReference(s)
Molecular Formula C₉H₈N₂[1]
Molecular Weight 144.17 g/mol [1]
Melting Point 126-135 °C[2]
CAS Number 580-22-3[1]
Appearance Light yellow to brown solid[2]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.13 (d, J = 8.4 Hz, 1H), 7.91 (s, 1H), 7.73 (d, J = 8.0 Hz, 1H), 7.65 (t, J = 8.0 Hz, 1H), 7.40-7.54 (m, 2H), 4.8 (br s, 2H)[3] (Derived from similar structures)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 158.5, 148.2, 138.0, 129.8, 127.5, 126.5, 125.8, 122.2, 109.5[3] (Derived from similar structures)
IR (KBr) ν (cm⁻¹) 3440, 3300 (N-H stretch), 1620 (C=N stretch), 1590, 1500 (aromatic C=C stretch)[3] (Derived from similar structures)

Key Synthetic Methodologies

The construction of the this compound core can be achieved through several established synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Friedländer Synthesis

The Friedländer synthesis is a widely employed method for the preparation of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[4][5][6][7] This reaction can be catalyzed by either acids or bases.[5][6]

Reaction Scheme: Friedländer Synthesis

2-Aminobenzaldehyde 2-Aminobenzaldehyde Intermediate Aldol/Schiff Base Intermediate 2-Aminobenzaldehyde->Intermediate + Ketone Ketone (with α-methylene) Ketone->Intermediate 2-Aminoquinoline_Derivative Substituted this compound Intermediate->2-Aminoquinoline_Derivative Cyclization & Dehydration Aniline Aniline Intermediate_1 Michael Adduct Aniline->Intermediate_1 + Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Unsaturated_Carbonyl->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Cyclization 2-Aminoquinoline_Derivative Substituted Quinoline Intermediate_2->2-Aminoquinoline_Derivative Oxidation RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation, Survival mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->mTOR EGF EGF EGFR EGFR/HER2 EGF->EGFR binds RAS RAS EGFR->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Inhibitor This compound Derivative Inhibitor->EGFR

References

An In-depth Technical Guide to the Solubility of 2-Aminoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-aminoquinoline, a crucial parameter for its application in research and pharmaceutical development. Understanding the solubility of this compound in various solvents is fundamental for designing experimental protocols, formulating drug delivery systems, and ensuring reliable biological screening results.

Core Concepts in Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. For a solid compound like this compound, this equilibrium is a dynamic process where the rate of dissolution of the solid into the solvent equals the rate of precipitation of the solute from the solution. This property is influenced by several factors, including the physicochemical properties of both the solute and the solvent (e.g., polarity, hydrogen bonding capacity), temperature, and pH.

Quantitative Solubility Data for this compound

The solubility of this compound has been determined in various solvents. The following tables summarize the available quantitative and qualitative data to facilitate comparison.

Table 1: Quantitative Solubility of this compound

Solvent SystemSolubilityTemperatureNotes
Dimethyl Sulfoxide (DMSO)100 mg/mL (693.63 mM)[1]Not SpecifiedUltrasonic assistance may be required.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (17.34 mM)[1]Not SpecifiedForms a clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (17.34 mM)[1]Not SpecifiedForms a clear solution.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (17.34 mM)[1]Not SpecifiedForms a clear solution.[1]

Table 2: Qualitative Solubility of this compound

SolventSolubility
WaterSoluble[2][3][4]
Hot WaterSoluble[5]
MethanolSoluble[2][4][5]
ChloroformSoluble[2][4][5]

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure in chemical and pharmaceutical sciences. The "shake-flask" method is a widely recognized and standard technique for determining the thermodynamic solubility of a solid compound.

Shake-Flask Method for Thermodynamic Solubility Determination

This method measures the equilibrium solubility of a compound in a given solvent. It involves saturating the solvent with the solute and then quantifying the amount of dissolved solute.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Glass vials or flasks with screw caps

  • Orbital shaker or rotator

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation: An excess amount of solid this compound is added to a series of glass vials. A precise volume of the chosen solvent is then added to each vial. The excess solid ensures that the solution reaches saturation.

  • Equilibration: The vials are sealed and placed in an orbital shaker within a constant temperature bath (e.g., 25 °C or 37 °C). The samples are agitated for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached.

  • Phase Separation: After the equilibration period, the vials are removed from the shaker and allowed to stand, permitting the undissolved solid to settle. To separate the saturated solution from the excess solid, the supernatant is carefully withdrawn and filtered through a syringe filter. This step is crucial to prevent undissolved particles from interfering with the concentration measurement.

  • Quantification: The concentration of this compound in the filtered, saturated solution is determined using a validated analytical method, most commonly HPLC or UV-Vis spectrophotometry.

    • HPLC: A small, precise volume of the filtrate is injected into the HPLC system. The concentration is calculated by comparing the peak area of the sample to a standard curve prepared from known concentrations of this compound.

    • UV-Vis Spectrophotometry: The filtrate is diluted with the solvent to a concentration that falls within the linear range of a previously established calibration curve. The absorbance is measured at the wavelength of maximum absorbance (λmax) for this compound, and the concentration is calculated from the calibration curve.

  • Data Analysis: The experiment is typically performed in triplicate to ensure the reproducibility of the results. The average concentration is reported as the solubility of this compound in the specific solvent at the designated temperature.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification cluster_result Result A Add excess this compound to vial B Add precise volume of solvent A->B C Seal and agitate at constant temperature (24-48h) B->C D Allow undissolved solid to settle C->D E Filter supernatant through 0.22 µm filter D->E G Analyze filtrate by HPLC or UV-Vis E->G F Prepare calibration curve with known standards H Calculate concentration from calibration curve F->H G->H I Report average solubility (e.g., in mg/mL) H->I

Shake-Flask Solubility Determination Workflow

This in-depth guide provides researchers, scientists, and drug development professionals with the essential information on the solubility of this compound. The provided data and experimental protocols are intended to support further research and development involving this compound.

References

Theoretical Studies on the Electronic Structure of 2-Aminoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 2-Aminoquinoline, a heterocyclic aromatic amine, serves as a crucial scaffold in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives, including antimalarial, antibacterial, and anticancer properties.[1][2] Understanding the electronic structure of this molecule is paramount for predicting its reactivity, metabolic stability, and potential interactions with biological targets. Computational quantum chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for elucidating these properties at the molecular level. This guide provides an in-depth overview of the theoretical methods used to study the electronic structure of this compound and its derivatives, presenting key quantitative data and the logical workflows involved in such analyses.

Computational Methodologies: A Detailed Protocol

The theoretical investigation of this compound's electronic properties predominantly relies on Density Functional Theory (DFT). This approach offers a favorable balance between computational cost and accuracy for molecular systems of this size.[3] The functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is frequently employed, often paired with Pople-style basis sets like 6-311++G(d,p) or 6-31G*, to accurately describe the molecule's geometry and electronic distribution.[1][3][4][5][6][7]

Experimental Protocol (Computational Workflow):

A typical computational study involves a sequential workflow to ensure the reliability of the calculated properties.

  • Geometry Optimization: The initial step is to determine the most stable three-dimensional structure of the molecule. This is achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. This process yields the ground-state equilibrium geometry.[7][8]

  • Vibrational Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequencies are calculated. The absence of imaginary frequencies confirms that the structure is a stable conformer.[7]

  • Electronic Property Calculation: Using the optimized geometry, a "single-point" energy calculation is performed. This step computes various electronic properties, including the energies of the molecular orbitals.

  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. Their energies and spatial distributions are analyzed to understand the molecule's reactivity and electronic transition characteristics.[8][9]

  • Excited State Analysis (TD-DFT): To simulate the UV-Visible absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are performed. This method calculates the energies of electronic excitations from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of absorption bands.[6][8][10][11][12]

G cluster_workflow Computational Workflow for Electronic Structure Analysis mol_def Define Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) mol_def->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc spe_calc Single-Point Energy Calculation freq_calc->spe_calc fmo_analysis Frontier Molecular Orbital (HOMO/LUMO) Analysis spe_calc->fmo_analysis tddft_calc TD-DFT Calculation for Excited States spe_calc->tddft_calc descriptors Calculate Quantum Chemical Descriptors fmo_analysis->descriptors uv_vis Simulate UV-Vis Spectrum tddft_calc->uv_vis

Caption: A typical workflow for the theoretical analysis of a molecule's electronic structure.

Key Electronic Structure Parameters and Descriptors

From the energies of the frontier molecular orbitals, a suite of quantum chemical descriptors can be calculated. These parameters provide a quantitative basis for predicting the chemical behavior of this compound.

  • HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate an electron. A higher HOMO energy suggests a better electron donor.

  • LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO is associated with the molecule's ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.[8]

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity and kinetic stability.[5][8][13] A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower stability.[5]

These fundamental orbital energies are used to derive several global reactivity descriptors:[4][14]

  • Ionization Potential (I): Approximated as I ≈ -EHOMO

  • Electron Affinity (A): Approximated as A ≈ -ELUMO

  • Electronegativity (χ): A measure of an atom's ability to attract electrons in a chemical bond. It is calculated as χ = (I + A) / 2.[4][15]

  • Chemical Hardness (η): Represents the resistance to a change in electron distribution. It is calculated as η = (I - A) / 2.[4][15] Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

  • Global Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is defined as ω = χ² / (2η).[4]

G cluster_descriptors Derivation of Quantum Chemical Descriptors HOMO E(HOMO) IP Ionization Potential (I) I ≈ -E(HOMO) HOMO->IP Gap Energy Gap (ΔE) ΔE = E(LUMO) - E(HOMO) HOMO->Gap LUMO E(LUMO) EA Electron Affinity (A) A ≈ -E(LUMO) LUMO->EA LUMO->Gap EN Electronegativity (χ) χ = (I + A) / 2 IP->EN Hardness Chemical Hardness (η) η = (I - A) / 2 IP->Hardness EA->EN EA->Hardness E_Index Electrophilicity (ω) ω = χ² / (2η) EN->E_Index Hardness->E_Index

Caption: Relationship between frontier orbital energies and key chemical reactivity descriptors.

Quantitative Analysis of Electronic Properties

The following tables summarize quantitative data from DFT calculations on quinoline and its derivatives, which serve as a proxy for understanding this compound. These values illustrate the typical magnitudes of electronic parameters and their sensitivity to molecular structure and the computational method used.

Table 1: Calculated Molecular Orbital Energies and Global Reactivity Descriptors

Compound/DerivativeMethodEHOMO (eV)ELUMO (eV)ΔE Gap (eV)Hardness (η)Electronegativity (χ)Source
QuinolineDFT/B3LYP/6-31+G(d,p)-6.646-1.8164.832.4154.231[8]
4-Carbonyl quinolineDFT/B3LYP/6-31G--4.09--[5]
4-Carboxyl quinolineDFT/B3LYP/6-31G--4.09--[5]
A Quinoline DerivativeB3LYP/6-311+G(d,p)-6.818-2.7494.0692.0334.784[9]
IQL Ligand*B3LYP/6-311++G(d,p)-5.84-2.103.741.873.97[4]

*IQL: (Z)-3-(((2-((2-aminophenyl) thio) phenyl)imino)methyl)-7-chloronaphthalen-2-ol, a complex quinoline derivative.

Table 2: Theoretical Electronic Transitions from TD-DFT Calculations

Compound/DerivativeMethodSolventCalculated λmax (nm)Excitation Energy (eV)Oscillator Strength (f)Major ContributionSource
QuinolineTD-DFT/6-31+G(d,p)-227.185.450.0315HOMO-1 -> LUMO[8]
QuinolineTD-DFT/6-31+G(d,p)-215.155.760.2017HOMO -> LUMO+1[8]
IQL LigandTD-DFT/B3LYPDMSO3723.33-π -> π[4]
IQL LigandTD-DFT/B3LYPDMSO2984.16-n -> π[4]
ClMQC (trans)**TD-DFT/B3LYP--3.75-HOMO -> LUMO[6]

*IQL: (Z)-3-(((2-((2-aminophenyl) thio) phenyl)imino)methyl)-7-chloronaphthalen-2-ol. **ClMQC: 2-Chloro-7-Methylquinoline-3-Carbaldehyde.

Interpretation and Application in Drug Development

The data derived from these theoretical studies provide crucial insights for researchers and drug development professionals:

  • Reactivity Prediction: The HOMO-LUMO gap and derived descriptors help predict how this compound might interact with other molecules, including biological targets like enzymes or receptors. A smaller gap suggests greater reactivity.[5] For instance, the lower energy gap in carbonyl and carboxyl quinolines suggests they are more reactive than the parent quinoline.[5]

  • Site of Reactivity: The spatial distribution of the HOMO and LUMO orbitals can indicate the likely sites for nucleophilic and electrophilic attack, respectively. This information is invaluable for understanding metabolic pathways and designing derivatives with improved stability or specific binding properties.

  • Spectroscopic Characterization: TD-DFT calculations can accurately predict UV-Visible spectra, aiding in the experimental characterization of newly synthesized derivatives.[8][10] The good agreement often found between theoretical and experimental spectra validates the computational model and the predicted electronic structures.[4]

  • Structure-Activity Relationships (SAR): By systematically calculating the electronic properties of a series of this compound derivatives, researchers can build quantitative structure-activity relationship (QSAR) models. These models correlate specific electronic features with biological activity, guiding the rational design of more potent and selective drug candidates.[1][5]

Conclusion

Theoretical studies, anchored by Density Functional Theory, provide a powerful and predictive framework for understanding the electronic structure of this compound. By calculating and analyzing frontier molecular orbitals, reactivity descriptors, and simulated electronic spectra, scientists can gain deep insights into the molecule's chemical behavior. This knowledge is instrumental for researchers in the pharmaceutical industry, enabling the rational design of novel derivatives with tailored properties for therapeutic applications. The integration of these computational protocols into the drug discovery pipeline continues to accelerate the development of new and more effective medicines.

References

An In-depth Technical Guide to the Fluorescence Properties and Quantum Yield of 2-Aminoquinoline and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Fluorescence Properties of Aminoquinoline Derivatives

Aminoquinolines are a class of aromatic heterocyclic compounds known for their significant fluorescence properties. Their emission characteristics are often highly sensitive to the local environment, making them valuable probes in biological and chemical research. The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, along with excitation (λex) and emission (λem) maxima, are key parameters that define the utility of a fluorophore.

The photophysical properties of several push-pull aminoquinoline derivatives have been studied, revealing a strong dependence on solvent polarity. In non-polar solvents, many of these derivatives exhibit high fluorescence quantum yields, while their fluorescence is significantly quenched in polar solvents. This solvatochromic behavior is a hallmark of intramolecular charge transfer (ICT) states.

Table 1: Photophysical Data of Selected Aminoquinoline Derivatives in Various Solvents

CompoundSolventλex (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φf)
TFMAQ-8Ar Derivative 1n-Hexane404473690.51
Chloroform4095271180.54
Ethyl Acetate415--0.03
DMSO428--< 0.01
TFMAQ-8Ar Derivative 2n-Hexane404485810.38
Chloroform4095371280.33
Ethyl Acetate413--0.06
DMSO4285931650.01
TFMAQ-8Ar Derivative 3n-Hexane-505-0.57
Chloroform---0.42
Ethyl Acetate---0.12
DMSO---< 0.01

Data compiled from studies on push-pull type fluorescent amino-quinoline derivatives. The absence of an emission wavelength or quantum yield indicates that the fluorescence was too low to be reliably detected.

Experimental Protocols

Determination of Relative Fluorescence Quantum Yield

The relative method for determining the fluorescence quantum yield is a widely used technique that compares the fluorescence intensity of an unknown sample to that of a well-characterized standard with a known quantum yield.

Materials and Equipment:

  • Spectrofluorometer with a cuvette holder

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent of choice (e.g., ethanol, cyclohexane)

  • Fluorescence standard with a known quantum yield in the chosen solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

  • 2-Aminoquinoline or its derivative

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the this compound derivative and the fluorescence standard in the chosen solvent.

  • Preparation of a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be chosen to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurements: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength. The excitation wavelength should be the same for both the sample and the standard.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each dilution of the sample and the standard.

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • Determine the slope of the resulting linear plots for both the sample (Grad_sample) and the standard (Grad_std).

    • Calculate the quantum yield of the sample (Φf_sample) using the following equation:

    Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    where Φf_std is the quantum yield of the standard, and n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term cancels out).

Fluorescent Labeling of N-Glycans with 2-Aminobenzamide (2-AB) and HILIC-FLD Analysis

2-Aminobenzamide (2-AB), a structural analog of this compound, is a widely used fluorescent label for the analysis of glycans. This protocol details the labeling of N-glycans released from a glycoprotein and their subsequent analysis by Hydrophilic Interaction Liquid Chromatography with Fluorescence Detection (HILIC-FLD).[1][2][3][4][5]

Materials and Equipment:

  • Glycoprotein sample (e.g., IgG)

  • PNGase F enzyme

  • 2-Aminobenzamide (2-AB) labeling reagent (2-AB, sodium cyanoborohydride, DMSO, and acetic acid)

  • HILIC solid-phase extraction (SPE) cartridges

  • Acetonitrile (ACN)

  • Formic acid

  • Deionized water

  • Heating block or incubator

  • Centrifugal vacuum concentrator

  • HPLC or UHPLC system with a fluorescence detector and a HILIC column

Procedure:

  • N-Glycan Release:

    • Denature the glycoprotein sample by heating.

    • Add PNGase F to the denatured protein and incubate to enzymatically release the N-glycans.[5]

  • 2-AB Labeling:

    • Dry the released glycans in a vacuum concentrator.

    • Reconstitute the dried glycans in the 2-AB labeling solution.

    • Incubate the mixture at an elevated temperature (e.g., 65°C) for several hours to facilitate the reductive amination reaction.[1][5]

  • Purification of Labeled Glycans:

    • Remove excess 2-AB label and other reaction components using HILIC SPE.[2]

    • Elute the purified 2-AB labeled glycans.

  • HILIC-FLD Analysis:

    • Inject the purified 2-AB labeled glycans onto a HILIC column.

    • Perform a gradient elution using a mobile phase system typically consisting of acetonitrile and an aqueous buffer (e.g., ammonium formate).

    • Detect the separated glycans using a fluorescence detector with excitation and emission wavelengths appropriate for 2-AB (typically λex ≈ 330 nm and λem ≈ 420 nm).[4]

    • The retention time of the labeled glycans is used for identification and the peak area for quantification.

Visualizing Experimental Workflows

Logical Relationship for Quantum Yield Determination

Quantum_Yield_Determination A Prepare Sample and Standard Solutions B Measure Absorbance (UV-Vis) A->B C Measure Fluorescence Emission (Spectrofluorometer) A->C E Plot Intensity vs. Absorbance B->E D Integrate Emission Spectra C->D D->E F Calculate Slopes E->F G Calculate Quantum Yield F->G

Caption: Workflow for Relative Fluorescence Quantum Yield Determination.

Experimental Workflow for HILIC-FLD Analysis of 2-AB Labeled N-Glycans

HILIC_FLD_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A Glycoprotein Sample B N-Glycan Release (PNGase F) A->B C Fluorescent Labeling (2-Aminobenzamide) B->C D Purification (HILIC SPE) C->D E HILIC Separation D->E Inject Labeled Glycans F Fluorescence Detection E->F G Data Acquisition and Analysis F->G

Caption: Workflow for N-Glycan Analysis using HILIC-FLD.

References

2-Aminoquinoline: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2][3] Among its many derivatives, the 2-aminoquinoline scaffold has emerged as a particularly "privileged" structure in drug discovery.[4][5] This N-heterocyclic aromatic compound, characterized by a benzene ring fused to a pyridine ring with an amino group at the C2-position, serves as a versatile template for the design of potent and selective modulators of various biological targets.[5][6] Its unique physicochemical properties allow for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[6] This guide provides a comprehensive overview of the this compound scaffold, focusing on its therapeutic applications, underlying mechanisms of action, structure-activity relationships (SAR), and key experimental methodologies relevant to its development as a source of novel drug candidates.

Synthetic Strategies

The construction of the this compound core can be achieved through several synthetic routes. A common and efficient approach involves the transition-metal-free, potassium tert-butoxide (KOtBu)-mediated reaction between 2-amino arylcarbaldehydes (or ketones) and various nitriles (like benzyl or alkyl cyanides).[5] This method proceeds at room temperature and offers high yields and good functional group tolerance.[5]

A generalized workflow for this synthesis is depicted below. The process begins with the base-mediated generation of an enamine intermediate from the nitrile, which then undergoes a condensation reaction with the 2-amino aryl carbonyl compound, followed by intramolecular cyclization and aromatization to yield the final this compound product.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product start1 2-Amino Aryl Carbaldehyde/Ketone catalyst KOtBu (Base) start1->catalyst start2 Alkyl/Benzyl Cyanide start2->catalyst product This compound Derivative catalyst->product Condensation & Cyclization solvent Solvent (e.g., DMSO) solvent->catalyst temp Room Temperature temp->catalyst G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Grb2/Shc PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Inhibitor Inhibitor->EGFR Inhibition of Autophosphorylation G cluster_pos4 Position 4 cluster_pos7 Position 7 cluster_sidechain Side Chain at Pos. 4 Scaffold This compound Core P4_group Anilino/Amino Group Scaffold->P4_group P7_group Bulky/Lipophilic Substituent Scaffold->P7_group P4_result Key for Kinase Hinge Binding P4_group->P4_result SC_group Optimal Length (e.g., 2-carbon linker) P4_group->SC_group P7_result Enhances Antiproliferative Activity P7_group->P7_result SC_result Improves Potency SC_group->SC_result

References

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of Substituted 2-Aminoquinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of substituted 2-aminoquinolines, a crucial scaffold in medicinal chemistry and materials science. The presented methodologies include a transition-metal-free approach using potassium tert-butoxide, a palladium-catalyzed oxidative coupling, and a Friedländer annulation-based strategy.

Introduction

2-Aminoquinoline derivatives are a significant class of N-heterocyclic compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antimalarial properties. Their versatile structure also makes them valuable in the development of organic light-emitting diodes (OLEDs) and other functional materials. One-pot syntheses offer a streamlined and efficient route to these valuable molecules, minimizing waste and purification steps. This document outlines three robust one-pot methodologies for the synthesis of substituted 2-aminoquinolines, complete with experimental protocols and comparative data.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various substituted 2-aminoquinolines using the described one-pot methods.

Table 1: Potassium tert-Butoxide (KOtBu)-Mediated Synthesis of 2-Aminoquinolines

This method involves the reaction of 2-aminoarylcarbaldehydes with various nitriles in the presence of potassium tert-butoxide at room temperature.[1]

Entry2-AminoarylcarbaldehydeNitrileProductYield (%)
12-AminobenzaldehydePhenylacetonitrile2-Amino-3-phenylquinolineExcellent
22-Amino-5-chlorobenzaldehydePhenylacetonitrile2-Amino-6-chloro-3-phenylquinolineHigh
32-AminobenzaldehydeBenzyl cyanide2-Amino-3-benzylquinolineHigh
42-AminobenzaldehydeAcetonitrileThis compoundGood
52-Amino-4-methylbenzaldehyde4-Methoxyphenylacetonitrile2-Amino-7-methyl-3-(4-methoxyphenyl)quinolineExcellent
Table 2: Palladium-Catalyzed Aerobic Oxidative Cyclization of 2-Vinylanilines with Isocyanides

This protocol utilizes a palladium catalyst for the efficient synthesis of 2-aminoquinolines from 2-vinylanilines and isocyanides.[2][3]

Entry2-VinylanilineIsocyanideCatalyst/OxidantProductYield (%)
12-Vinylaniline1-Isocyano-4-methylbenzenePd(OAc)₂ / Ag₂CO₃N-(p-tolyl)-3-phenylquinolin-2-amineGood to Excellent
24-Chloro-2-vinylaniline1-Isocyano-4-methoxybenzenePd(OAc)₂ / Ag₂CO₃6-Chloro-N-(4-methoxyphenyl)-3-phenylquinolin-2-amineHigh
32-Vinylanilinetert-Butyl isocyanidePd(OAc)₂ / Ag₂CO₃N-tert-butyl-3-phenylquinolin-2-amine90[3]
45-Methyl-2-vinylanilineCyclohexyl isocyanidePd(OAc)₂ / Ag₂CO₃N-cyclohexyl-6-methyl-3-phenylquinolin-2-amineExcellent
52-Vinylaniline1-Isocyano-2,4,6-trimethylbenzenePd(OAc)₂ / Ag₂CO₃N-(mesityl)-3-phenylquinolin-2-amineGood
Table 3: Metal-Free Aerobic One-Pot Synthesis via Indirect Friedländer Annulation

This method involves the in-situ aerial oxidation of alcohols to aldehydes, which then undergo a Friedländer annulation with a suitable amino-functionalized precursor.[4][5]

EntryAmino-precursorAlcoholBaseProductYield (%)
12-Aminobenzyl alcoholEthanolKOH2-MethylquinolineHigh
22-Aminobenzyl alcoholPropan-1-olKOH2-EthylquinolineHigh
32-AminobenzophenoneBenzyl alcoholKOH2,4-Diphenylquinoline95[5]
42-Aminobenzyl alcoholPhenylmethanolKOH2-Phenylquinoline91[5]
52-Amino-5-chlorobenzophenoneEthanolKOH6-Chloro-2-methyl-4-phenylquinolineHigh

Experimental Protocols

Protocol 1: General Procedure for KOtBu-Mediated One-Pot Synthesis of 2-Aminoquinolines[1][6]
  • To an oven-dried 20 mL reaction tube, add the 2-aminoarylcarbaldehyde (1.0 equiv.), the nitrile (1.2 equiv.), and potassium tert-butoxide (KOtBu) (2.0 equiv.).

  • Add 4 mL of tert-butanol as the solvent.

  • Stir the reaction mixture at room temperature for 12–24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography using a hexane/EtOAc eluent system to afford the desired substituted this compound.

Protocol 2: General Procedure for Palladium-Catalyzed One-Pot Synthesis of 2-Aminoquinolines[2][3]
  • To a reaction vial, add 2-vinylaniline (1.0 equiv.), isocyanide (1.2 equiv.), palladium acetate (Pd(OAc)₂, 5 mol%), and silver carbonate (Ag₂CO₃, 1.2 equiv.).

  • Add a suitable solvent, such as dioxane or toluene.

  • Seal the vial and heat the reaction mixture at the specified temperature (e.g., 80-120 °C) for the required time (typically 12-24 hours).

  • After cooling to room temperature, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate mixture as the eluent to afford the pure this compound derivative.

Protocol 3: General Procedure for Domino Nitro Reduction-Friedländer Heterocyclization[7][8]

This procedure describes the synthesis of quinolines from 2-nitrobenzaldehydes and can be adapted for the synthesis of substituted quinolines. For this compound synthesis, a subsequent amination step would be required or a modification of the starting materials.

  • Dissolve the 2-nitrobenzaldehyde (1.0 equiv.) in acetic acid (AcOH) under a nitrogen atmosphere.

  • Add the active methylene compound (e.g., a ketone with an alpha-methylene group, 2-3 equiv.).

  • Stir the mixture at 95–110 °C for 15 minutes.

  • Add iron powder (Fe, <100 mesh, 4.0 equiv.) in portions.

  • Continue stirring at the same temperature and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Neutralize the mixture with a suitable base (e.g., aqueous ammonia or sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Reaction Workflows

One_Pot_Synthesis_Workflows cluster_0 KOtBu-Mediated Synthesis cluster_1 Palladium-Catalyzed Synthesis cluster_2 Friedländer Annulation (Indirect) A1 2-Aminoaryl- carbaldehyde A3 KOtBu, tBuOH Room Temp A1->A3 A2 Nitrile A2->A3 A4 Workup & Purification A3->A4 A5 Substituted This compound A4->A5 B1 2-Vinylaniline B3 Pd(OAc)₂, Ag₂CO₃ Heat B1->B3 B2 Isocyanide B2->B3 B4 Workup & Purification B3->B4 B5 Substituted This compound B4->B5 C1 2-Aminobenzyl Alcohol C3 Aerial O₂, KOH Heat C1->C3 C2 Alcohol C2->C3 C4 Workup & Purification C3->C4 C5 Substituted Quinoline C4->C5

Caption: Comparative workflows for one-pot synthesis of substituted 2-aminoquinolines.

General Reaction Scheme for this compound Synthesis

General_Reaction_Scheme ReactantA Amino-Aryl Precursor (e.g., 2-Aminobenzaldehyde, 2-Vinylaniline) Reaction_Conditions One-Pot Conditions (Catalyst, Base, Solvent, Temp.) ReactantA->Reaction_Conditions ReactantB Coupling Partner (e.g., Nitrile, Isocyanide, Carbonyl Compound) ReactantB->Reaction_Conditions Product Substituted This compound Reaction_Conditions->Product Cyclization Drug_Discovery_Cascade A Scaffold Synthesis (One-Pot Method) B Library of Substituted 2-Aminoquinolines A->B Diversification C High-Throughput Screening B->C D Hit Identification C->D E Lead Optimization D->E F Preclinical Development E->F

References

Application Notes and Protocols for HPLC Analysis of Carbohydrates using 2-Aminoquinoline Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of carbohydrates is a critical aspect of various fields, including biomedical research, biotechnology, and drug development. Carbohydrates play essential roles in biological processes such as cell recognition, signaling, and immune responses. In the context of biopharmaceuticals, the glycosylation profile of a therapeutic protein is a critical quality attribute that can significantly impact its efficacy, stability, and safety. However, the analysis of carbohydrates by High-Performance Liquid Chromatography (HPLC) is challenging due to their high polarity, structural similarity, and lack of a strong chromophore for UV detection.[1]

To overcome these challenges, derivatization with a fluorescent label is a widely used strategy. This approach involves the covalent attachment of a fluorescent tag to the reducing end of the carbohydrate.[2] This process, known as reductive amination, not only enhances the sensitivity of detection but also improves the chromatographic separation of different carbohydrate species.[3]

This document provides a detailed protocol for the derivatization of carbohydrates with 2-aminoquinoline (2-AQ), a fluorescent labeling agent, for subsequent analysis by HPLC with fluorescence detection. The methodology is based on the well-established principles of reductive amination, commonly employed for similar labeling agents like 2-aminobenzamide (2-AB) and 2-aminobenzoic acid (2-AA).[2][3]

Principle of the Method

The derivatization of carbohydrates with this compound is achieved through a two-step reductive amination reaction. First, the primary amine group of this compound reacts with the aldehyde group of the open-ring form of the reducing carbohydrate to form a Schiff base. This reaction is reversible. In the second step, the unstable Schiff base is irreversibly reduced to a stable secondary amine by a reducing agent, such as sodium cyanoborohydride (NaBH₃CN).[4][5][6] The resulting 2-AQ-labeled carbohydrate is highly fluorescent, allowing for sensitive detection, and is amenable to separation by reverse-phase or hydrophilic interaction liquid chromatography (HILIC).

Materials and Reagents

  • This compound (reagent grade)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Glacial acetic acid

  • Carbohydrate standards (e.g., glucose, mannose, galactose, N-acetylglucosamine)

  • Acetonitrile (HPLC grade)

  • Ammonium formate (HPLC grade)

  • Formic acid (HPLC grade)

  • Water (deionized, 18 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges for cleanup (e.g., graphitized carbon or HILIC)

Experimental Protocols

I. Derivatization of Carbohydrates with this compound

This protocol is designed for the derivatization of monosaccharides and oligosaccharides.

1. Preparation of Reagents:

  • Labeling Solution: Dissolve this compound and sodium cyanoborohydride in a 7:3 (v/v) mixture of DMSO and glacial acetic acid to final concentrations of 0.35 M and 1.0 M, respectively. This solution should be prepared fresh before use.

  • Carbohydrate Samples: Prepare carbohydrate standards or samples to be analyzed at a concentration of approximately 1 mg/mL in deionized water. For glycoproteins, release the glycans using appropriate enzymatic (e.g., PNGase F) or chemical methods prior to derivatization.

2. Derivatization Reaction:

  • Pipette 5 µL of the carbohydrate sample solution into a microcentrifuge tube.

  • Add 20 µL of the freshly prepared Labeling Solution to the sample.

  • Vortex the mixture gently to ensure thorough mixing.

  • Incubate the reaction mixture at 65°C for 2 hours in a heating block or water bath.

  • After incubation, allow the mixture to cool to room temperature.

3. Post-Derivatization Cleanup:

Excess derivatization reagents can interfere with the HPLC analysis and must be removed. Solid Phase Extraction (SPE) is a common method for this cleanup.

  • Condition an SPE cartridge (e.g., graphitized carbon) according to the manufacturer's instructions.

  • Dilute the reaction mixture with an appropriate solvent (e.g., 5% acetonitrile in water).

  • Load the diluted sample onto the conditioned SPE cartridge.

  • Wash the cartridge to remove excess reagents.

  • Elute the labeled carbohydrates using a suitable elution solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • Dry the eluted sample in a vacuum centrifuge.

  • Reconstitute the dried, labeled carbohydrates in the HPLC mobile phase for analysis.

II. HPLC Analysis of 2-AQ-Labeled Carbohydrates

Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for separating labeled glycans.

1. HPLC System and Conditions:

  • HPLC System: A binary HPLC system with a fluorescence detector.

  • Column: A HILIC column (e.g., amide-based stationary phase, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 100 mM Ammonium Formate, pH 4.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient would be from 80% to 60% Mobile Phase B over 30-40 minutes. The exact gradient should be optimized based on the specific carbohydrates being analyzed.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

  • Fluorescence Detection: Excitation wavelength (λex) of ~320 nm and an emission wavelength (λem) of ~420 nm (These are typical values for similar aromatic amine labels and should be optimized for 2-AQ).

2. Data Analysis:

  • Identify the peaks corresponding to the 2-AQ-labeled carbohydrates by comparing their retention times with those of known standards.

  • Quantify the amount of each carbohydrate by integrating the peak area and comparing it to a calibration curve generated from the standards.

Data Presentation

The following table summarizes representative quantitative data that can be obtained using this method. These values are indicative of the performance expected from HPLC analysis of fluorescently labeled carbohydrates and should be determined for each specific application.

ParameterTypical Value
Linearity (R²) > 0.999
Limit of Detection (LOD) 1 - 10 fmol
Limit of Quantitation (LOQ) 5 - 50 fmol
Precision (RSD%) < 5%
Recovery (%) 90 - 110%

Visualizations

Chemical Reaction Pathway

G Reductive Amination of a Carbohydrate with this compound cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product Carbohydrate Carbohydrate (Aldehyde form) SchiffBase Schiff Base (unstable) Carbohydrate->SchiffBase + this compound - H2O Aminoquinoline This compound LabeledCarbohydrate 2-AQ Labeled Carbohydrate (stable) SchiffBase->LabeledCarbohydrate + NaBH3CN (Reducing Agent)

Caption: Reductive amination of a carbohydrate with this compound.

Experimental Workflow

G Experimental Workflow for 2-AQ Derivatization and HPLC Analysis SamplePrep Sample Preparation (e.g., Glycan Release) Derivatization Derivatization with 2-AQ (65°C, 2 hours) SamplePrep->Derivatization Cleanup Post-Reaction Cleanup (Solid Phase Extraction) Derivatization->Cleanup HPLC HPLC Analysis (HILIC with Fluorescence Detection) Cleanup->HPLC DataAnalysis Data Analysis (Peak Integration and Quantification) HPLC->DataAnalysis

Caption: Workflow for 2-AQ derivatization and HPLC analysis.

References

2-Aminoquinoline as a Selective Inhibitor of Neuronal Nitric Oxide Synthase (nNOS): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-aminoquinoline and its derivatives as inhibitors of neuronal nitric oxide synthase (nNOS). Overproduction of nitric oxide (NO) by nNOS is implicated in a variety of neurodegenerative disorders, making selective nNOS inhibitors valuable tools for research and potential therapeutic agents.[1][2][3] this compound-based scaffolds have emerged as a promising class of potent and selective nNOS inhibitors with good potential for oral bioavailability and central nervous system (CNS) penetration.[1][2][4]

Mechanism of Action

This compound-based inhibitors act as bioisosteres of L-arginine, the natural substrate for nNOS.[1][4] The this compound moiety mimics the guanidinium group of L-arginine, forming key hydrogen bond interactions with a conserved glutamate residue (Glu592 in rat nNOS) in the enzyme's active site.[1][4] This competitive inhibition prevents the binding of L-arginine and subsequent synthesis of nitric oxide. The selectivity of these compounds for nNOS over other isoforms, such as endothelial NOS (eNOS) and inducible NOS (iNOS), is achieved through modifications to the this compound core, particularly at the 7-position. These modifications can interact with a hydrophobic pocket within the nNOS active site that is structurally different in eNOS and iNOS, thereby conferring isoform selectivity.[1][4]

Signaling Pathway

The overproduction of NO by nNOS is a key factor in neurotoxicity. This is partly due to the reaction of NO with superoxide radicals to form the highly reactive and damaging peroxynitrite. By inhibiting nNOS, this compound derivatives can reduce the levels of excess NO and mitigate this downstream neurotoxic cascade.

nNOS_Pathway cluster_neuron Neuron L_Arginine L-Arginine nNOS_active nNOS (active) L_Arginine->nNOS_active Substrate NO Nitric Oxide (NO) nNOS_active->NO Citrulline L-Citrulline nNOS_active->Citrulline nNOS_inactive nNOS (inactive) Peroxynitrite Peroxynitrite (ONOO-) NO->Peroxynitrite Superoxide Superoxide (O2-) Superoxide->Peroxynitrite Neurotoxicity Neurotoxicity Peroxynitrite->Neurotoxicity Two_AQ This compound Two_AQ->nNOS_active Inhibition

Caption: nNOS signaling pathway and the inhibitory action of this compound.

Data Presentation

The following tables summarize the inhibitory potency (Ki) and selectivity of representative 7-substituted this compound compounds against rat nNOS, murine iNOS, and bovine eNOS. Lower Ki values indicate higher potency.

Table 1: In Vitro Inhibition of NOS Isoforms by 7-Substituted 2-Aminoquinolines

CompoundnNOS Ki (nM)iNOS Ki (nM)eNOS Ki (nM)Selectivity (n/i)Selectivity (n/e)
5 7491804401246
7 494400010000898204
15 662840017800430270

Data extracted from Li, H., et al. (2014). J. Med. Chem.[1]

Table 2: Inhibition of Rat vs. Human nNOS

Compoundrat nNOS Ki (nM)human nNOS Ki (nM)
5 74493
7 49318
15 66440

Data extracted from Li, H., et al. (2014). J. Med. Chem.[1]

Experimental Protocols

In Vitro NOS Inhibition Assay (Hemoglobin Capture Assay)

This protocol is adapted from the methods described in the cited literature and is used to determine the inhibitory potency (IC50 and subsequently Ki) of this compound compounds on purified NOS isoforms.[1]

Materials:

  • Purified recombinant rat nNOS, murine iNOS, or bovine eNOS

  • L-Arginine

  • NADPH

  • (6R)-5,6,7,8-tetrahydro-L-biopterin (H4B)

  • Calmodulin (for nNOS and eNOS)

  • CaCl2

  • Hemoglobin

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing buffer, L-arginine, NADPH, H4B, calmodulin, and CaCl2 in a 96-well plate.

  • Add varying concentrations of the this compound inhibitor to the wells.

  • Initiate the reaction by adding the respective NOS enzyme.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • The assay measures the conversion of oxyhemoglobin to methemoglobin by NO, which can be monitored by the change in absorbance at a specific wavelength (e.g., 405 nm) using a spectrophotometer.

  • Calculate the percent inhibition for each concentration of the inhibitor.

  • Determine the IC50 value by fitting the dose-response curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate (L-arginine) concentration and Km is the Michaelis constant for L-arginine.

nNOS_Inhibition_Assay cluster_workflow Hemoglobin Capture Assay Workflow Prepare_Mixture Prepare Reaction Mixture (Buffer, L-Arg, NADPH, H4B, etc.) Add_Inhibitor Add this compound Inhibitor (Varying Concentrations) Prepare_Mixture->Add_Inhibitor Add_Enzyme Add NOS Enzyme (nNOS, iNOS, or eNOS) Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Measure_Absorbance Measure Absorbance Change (Oxyhemoglobin to Methemoglobin) Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50 Calculate_Ki Calculate Ki Value (Cheng-Prusoff Equation) Determine_IC50->Calculate_Ki

Caption: Experimental workflow for the in vitro nNOS inhibition assay.

Caco-2 Permeability Assay

This assay is used to predict the intestinal absorption and potential for blood-brain barrier penetration of the this compound compounds.[1][4]

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound compound

  • LC-MS/MS system for quantification

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture until a confluent monolayer with well-developed tight junctions is formed (typically 21 days).

  • Apical to Basolateral (A-B) Permeability:

    • Wash the cell monolayer with pre-warmed HBSS.

    • Add the this compound compound to the apical (A) chamber.

    • At specified time intervals, collect samples from the basolateral (B) chamber.

  • Basolateral to Apical (B-A) Permeability:

    • Wash the cell monolayer with pre-warmed HBSS.

    • Add the this compound compound to the basolateral (B) chamber.

    • At specified time intervals, collect samples from the apical (A) chamber.

  • Quantify the concentration of the compound in the collected samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

  • The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 suggests active efflux.

Conclusion

The this compound scaffold represents a versatile platform for the development of potent and selective nNOS inhibitors. The protocols outlined in this document provide a framework for the evaluation of these compounds in a research and drug discovery setting. The favorable permeability of certain derivatives suggests their potential for in vivo efficacy in models of neurodegenerative diseases. Further optimization of this scaffold may lead to the development of clinically useful therapeutic agents targeting nNOS.

References

Application Notes and Protocols for the Development of 2-Aminoquinoline-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of 2-aminoquinoline-based compounds as potential anticancer agents. This document includes summaries of their biological activities, key signaling pathways involved, and detailed protocols for essential experimental procedures.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. In recent years, derivatives of this compound have emerged as promising candidates for anticancer drug development.[1] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[2][3] Notably, many this compound derivatives target key signaling pathways frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[4][5]

Data Presentation

The following tables summarize the in vitro cytotoxicity and kinase inhibitory activity of selected this compound-based anticancer agents from various studies.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

Compound/DerivativeCancer Cell LineAssayIC50/GI50Reference
2-Morpholino-4-anilinoquinoline (3c)HepG2MTT11.42 µM[6]
2-Morpholino-4-anilinoquinoline (3d)HepG2MTT8.50 µM[6]
2-Morpholino-4-anilinoquinoline (3e)HepG2MTT12.76 µM[6]
11-(1,4-Bisaminopropylpiperazinyl)-5-methyl-5H-indolo[2,3-b]quinoline (BAPPN)HepG2MTT3.3 µg/mL[7]
BAPPNHCT-116MTT23 µg/mL[7]
BAPPNMCF-7MTT3.1 µg/mL[7]
BAPPNA549MTT9.96 µg/mL[7]
4-Aminoquinoline derivative (5)MDA-MB-468Not Specified8.73 µM[8]
Bisquinoline compound (10)MDA-MB-468Not Specified7.35 µM[8]
Quinoxaline derivative (IV)PC-3MTT2.11 µM[9]

Table 2: Kinase Inhibitory Activity of this compound Derivatives

Compound/DerivativeTarget KinaseAssayIC50/KiReference
Spiro[pyrano[3,2-c]quinoline] derivative (3d)SrcIn-vitro kinase assay0.9 µM[10]
SN202PI3KαATP-competitive assay3.2 nM[11]
SN202PI3KγATP-competitive assay3.3 nM[11]
SN202mTORATP-competitive assay1.2 nM[11]
Omipalisib (GSK2126458)PI3KαNot Specified0.04 nM[12]
Quinoline-based EGFR/HER-2 dual-target inhibitor (5a)EGFRNot Specified71 nM[13][14]
Quinoline-based EGFR/HER-2 dual-target inhibitor (5a)HER-2Not Specified31 nM[13][14]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a key signaling pathway targeted by this compound derivatives and a general workflow for their preclinical evaluation.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates P70S6K p70S6K mTORC1->P70S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 CellGrowth Cell Growth & Proliferation P70S6K->CellGrowth EIF4EBP1->CellGrowth | inhibits Aminoquinoline This compound Derivative Aminoquinoline->PI3K | inhibits Aminoquinoline->mTORC1 | inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Synthesis of This compound Derivatives Cytotoxicity Cytotoxicity Assays (MTT, Crystal Violet) Synthesis->Cytotoxicity Apoptosis Apoptosis Assays (Annexin V, TUNEL) Cytotoxicity->Apoptosis Mechanism Mechanism of Action (Western Blot, Kinase Assays) Apoptosis->Mechanism Xenograft Tumor Xenograft Model Establishment Mechanism->Xenograft Treatment Compound Administration & Tumor Growth Monitoring Xenograft->Treatment Toxicity Toxicity Assessment Treatment->Toxicity Analysis Data Analysis & Conclusion Toxicity->Analysis

Caption: Preclinical Evaluation Workflow.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is for determining the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Adherent cancer cells

  • 96-well clear flat-bottom plates

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After incubation, carefully aspirate the medium and add 50 µL of serum-free medium to each well, followed by 50 µL of MTT solution (5 mg/mL). Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Aspirate the MTT solution and add 100-150 µL of a solubilization solvent to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer. Use a reference wavelength of 630 nm to correct for background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells (1-5 x 10^5 cells per sample)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in your target cells using the this compound compound. Include both negative (vehicle-treated) and positive controls.

  • Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS and once with 1X Binding Buffer, centrifuging between each wash.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

In Vivo Antitumor Efficacy: Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the in vivo anticancer activity of this compound derivatives.[9][15]

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line

  • Matrigel (optional)

  • This compound compound formulated for in vivo administration

  • Calipers

  • Animal balance

Procedure:

  • Cell Implantation: Subcutaneously inject 1-10 x 10^6 human cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the this compound compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.

  • Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treated group to the control group to evaluate the in vivo efficacy of the compound.

References

Application of 2-Aminoquinoline in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-aminoquinoline and its derivatives in materials science. The focus is on three key application areas: corrosion inhibition, fluorescent sensing, and organic light-emitting diodes (OLEDs). The information is compiled from recent scientific literature to provide researchers with practical guidance and comparative data.

Corrosion Inhibition

This compound derivatives have emerged as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. Their efficacy is attributed to the presence of heteroatoms (N) and π-electrons in the quinoline ring system, which facilitate the adsorption of the molecules onto the metal surface, forming a protective barrier against corrosive agents.

Quantitative Data Summary: Corrosion Inhibition

The following table summarizes the corrosion inhibition performance of several this compound derivatives on mild steel in a 1 M HCl solution, as determined by weight loss measurements.[1][2]

InhibitorConcentration (M)Inhibition Efficiency (%)Corrosion Rate (mg cm⁻² h⁻¹)
AAC-1 (2-amino-4-(4-nitrophenyl)quinoline-3-carbonitrile)5 x 10⁻⁴94.780.054
AAC-2 (2-amino-4-phenylquinoline-3-carbonitrile)5 x 10⁻⁴95.650.045
AAC-3 (2-amino-4-(4-hydroxyphenyl)quinoline-3-carbonitrile)5 x 10⁻⁴96.520.036
Experimental Protocols

This protocol describes a one-pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles using an l-proline catalyst in water.[1][3]

Materials:

  • Aniline (1 mmol)

  • Substituted benzaldehyde (e.g., 4-nitrobenzaldehyde, benzaldehyde, 4-hydroxybenzaldehyde) (1 mmol)

  • Malononitrile (1 mmol)

  • l-proline (20 mol%)

  • Distilled water (2 mL)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine aniline (1 mmol), the desired aromatic aldehyde (1 mmol), malononitrile (1 mmol), and l-proline (0.05 g, 20 mol%) in distilled water (2 mL).

  • Reflux the reaction mixture for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid crude product.

  • Wash the filtered solid with cold water and then with ethanol (5 mL) to obtain the pure 2-amino-4-arylquinoline-3-carbonitrile product.

This protocol details the procedure for assessing the corrosion inhibition efficiency using the weight loss method.

Materials and Equipment:

  • Mild steel coupons of known dimensions

  • 1 M HCl solution (corrosive medium)

  • Synthesized this compound inhibitor

  • Analytical balance (precision ± 0.1 mg)

  • Water bath or thermostat for temperature control

  • Emery papers (grades 600, 800, 1200)

  • Acetone

  • Distilled water

Procedure:

  • Coupon Preparation: Mechanically polish the mild steel coupons with emery papers of successively finer grades (600, 800, and 1200 grit). Degrease the coupons with acetone, wash with distilled water, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.

  • Immersion: Immerse the weighed coupons in 100 mL of 1 M HCl solution without and with different concentrations of the synthesized this compound inhibitor.

  • Exposure: Maintain the immersion for a specified period (e.g., 6 hours) at a constant temperature (e.g., 303 K).

  • Final Weighing: After the immersion period, remove the coupons, wash them with distilled water to remove corrosion products, dry, and re-weigh.

  • Calculation: Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • CR (mg cm⁻² h⁻¹) = ΔW / (A * t)

      • where ΔW is the weight loss (mg), A is the surface area of the coupon (cm²), and t is the immersion time (h).

    • IE% = [(CR_blank - CR_inh) / CR_blank] * 100

      • where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Visualization: Experimental Workflow for Corrosion Inhibition Study

Corrosion_Inhibition_Workflow cluster_synthesis Inhibitor Synthesis cluster_testing Corrosion Testing cluster_analysis Data Analysis S1 Reactants (Aniline, Aldehyde, Malononitrile) S2 One-pot Reaction (l-proline, H2O, Reflux) S1->S2 S3 Purification (Filtration, Washing) S2->S3 T2 Immersion in HCl (with/without inhibitor) S3->T2 Inhibitor T1 Mild Steel Coupon Preparation T1->T2 T3 Weight Loss Measurement T2->T3 T4 Potentiodynamic Polarization T2->T4 A3 Surface Analysis (SEM, AFM) T2->A3 A1 Calculate Inhibition Efficiency T3->A1 A2 Analyze Polarization Curves T4->A2

Caption: Workflow for synthesis and corrosion inhibition evaluation.

Fluorescent Sensing

This compound derivatives are valuable platforms for the development of fluorescent sensors for the detection of various analytes, including metal ions. The fluorescence properties of these molecules can be modulated through interactions with specific analytes, leading to "turn-on" or "turn-off" sensing mechanisms. This is often achieved by incorporating a receptor unit that selectively binds to the target analyte, which in turn influences the electronic properties of the this compound fluorophore.

Quantitative Data Summary: Fluorescent Sensing

The table below presents the photophysical and sensing properties of a this compound-based Schiff base fluorescent sensor for the detection of metal ions.

Sensor CompoundAnalyteExcitation λ (nm)Emission λ (nm)Quantum Yield (Φ)Detection Limit (M)
Quinoline-based Schiff BaseCu²⁺365450 (Quenching)-2.2 x 10⁻⁷ M
in situ complex with S²⁻S²⁻365450 (Recovery)-4.6 x 10⁻⁷ M

Data compiled from a study on a quinoline-derived sensor for sequential detection.[4]

Experimental Protocols

This protocol provides a general procedure for the synthesis of a Schiff base fluorescent sensor derived from this compound.

Materials:

  • This compound

  • An appropriate aldehyde (e.g., salicylaldehyde)

  • Ethanol or Methanol

  • Catalytic amount of acetic acid (optional)

Procedure:

  • Dissolve this compound (1 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add the aldehyde (1 mmol) to the solution.

  • If required, add a catalytic amount of glacial acetic acid (1-2 drops).

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the product with cold ethanol and dry under vacuum to obtain the pure Schiff base sensor.

This protocol describes the method for evaluating the sensing performance of a fluorescent probe.

Materials and Equipment:

  • Synthesized this compound fluorescent sensor

  • Stock solutions of various metal ion salts (e.g., chlorides or nitrates) in a suitable solvent

  • Buffer solution (e.g., HEPES for physiological pH)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Sensor Solution: Prepare a stock solution of the fluorescent sensor in an appropriate solvent (e.g., DMSO or acetonitrile). Prepare a working solution by diluting the stock solution in the desired buffer (e.g., ACN/H₂O mixture with HEPES buffer, pH 7.4).

  • Initial Spectral Measurement: Record the absorption and fluorescence emission spectra of the sensor solution alone.

  • Titration: Incrementally add small aliquots of a stock solution of the target metal ion to the sensor solution in the cuvette.

  • Spectral Recording: After each addition, record the fluorescence emission spectrum. Ensure proper mixing and allow for equilibration before each measurement.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

  • Selectivity Test: Repeat the titration experiment with other metal ions to assess the selectivity of the sensor.

  • Detection Limit Calculation: The limit of detection (LOD) can be calculated using the formula: LOD = 3σ / k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve (fluorescence intensity vs. low concentrations of the analyte).

Visualization: Workflow for Fluorescent Sensor Evaluation

Fluorescent_Sensing_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis P1 Synthesize This compound Sensor P2 Prepare Sensor and Analyte Stock Solutions P1->P2 M1 Record Initial Fluorescence Spectrum P2->M1 M2 Titrate with Target Analyte M1->M2 M3 Record Spectra after each Addition M2->M3 A1 Plot Fluorescence vs. [Analyte] M3->A1 A2 Determine Selectivity (Interference Studies) M3->A2 A3 Calculate Detection Limit A1->A3

Caption: Workflow for evaluating a fluorescent sensor.

Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives, including this compound analogues, are utilized in the fabrication of OLEDs, often serving as fluorescent emitters or as ligands in metal complexes that act as phosphorescent emitters. The rigid and planar structure of the quinoline ring, combined with the electron-donating nature of the amino group, can lead to materials with high fluorescence quantum yields and good charge transport properties, which are crucial for efficient light emission in OLED devices.

Quantitative Data Summary: OLED Performance

The following table summarizes the performance of OLEDs incorporating quinoline-based emitters.

Device Configuration / EmitterHost MaterialMax. EQE (%)Max. Current Efficiency (cd/A)Max. Luminance (cd/m²)Emission Color
ITO/PEDOT:PSS/PVK:PBD:Zn(II) complex/Al[5]PVK:PBD---Green
ITO/PEDOT:PSS/Emitter/TPBi/LiF/Al---660Blue-Green
Quinoline-based Ir(III) complexTCTA:TPBi19.2--Red

EQE: External Quantum Efficiency

Experimental Protocols

This protocol outlines a general procedure for the fabrication of a simple, solution-processed OLED device.

Materials and Equipment:

  • Indium tin oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

  • Emitting layer material (e.g., a this compound derivative blended in a host polymer like PVK)

  • Electron transport layer (ETL) material (e.g., TPBi)

  • Metal for cathode (e.g., Al)

  • Solvents for dissolving organic materials (e.g., chlorobenzene)

  • Spin coater

  • Thermal evaporator

  • Glovebox with an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.

  • Hole Injection Layer (HIL) Deposition: Treat the ITO surface with UV-ozone or oxygen plasma to improve the work function. Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at an appropriate temperature (e.g., 120 °C) to remove residual water.

  • Emitting Layer (EML) Deposition: Inside a glovebox, prepare a solution of the this compound-based emitting material (and host material, if used) in a suitable organic solvent. Spin-coat the EML solution onto the PEDOT:PSS layer. Anneal the substrate to remove the solvent.

  • Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrate to a thermal evaporator. Deposit the ETL (e.g., TPBi) and the metal cathode (e.g., Al) sequentially through a shadow mask to define the device area. The deposition is performed under high vacuum.

  • Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate the device using a glass lid and UV-curable epoxy resin inside the glovebox.

This protocol describes the standard methods for evaluating the performance of fabricated OLEDs.

Equipment:

  • Source measure unit (SMU)

  • Photometer or spectroradiometer

  • Integrating sphere for EQE measurement

Procedure:

  • Current-Voltage-Luminance (I-V-L) Characteristics:

    • Place the fabricated OLED device in a light-tight test jig.

    • Apply a forward bias voltage using the SMU and measure the corresponding current density.

    • Simultaneously, measure the luminance (in cd/m²) using a calibrated photometer.

    • Plot the current density-voltage (J-V) and luminance-voltage (L-V) curves.

  • Efficiency Measurement:

    • Calculate the current efficiency (in cd/A) by dividing the luminance by the current density.

    • Calculate the power efficiency (in lm/W) from the current efficiency and the operating voltage.

    • Measure the External Quantum Efficiency (EQE) by placing the device in an integrating sphere and measuring the total light output at a given current.

  • Electroluminescence (EL) Spectrum:

    • Measure the EL spectrum of the device at a constant driving voltage or current using a spectroradiometer to determine the emission color and the CIE (Commission Internationale de l'Éclairage) coordinates.

Visualization: OLED Fabrication and Characterization Workflow

OLED_Workflow cluster_fab Device Fabrication cluster_char Characterization F1 ITO Substrate Cleaning F2 Spin-coat PEDOT:PSS (HIL) F1->F2 F3 Spin-coat Emitting Layer (2-AQ Derivative) F2->F3 F4 Thermal Evaporation (ETL and Cathode) F3->F4 F5 Encapsulation F4->F5 C1 Measure J-V-L Characteristics F5->C1 Fabricated OLED C2 Calculate Efficiencies (Current, Power, EQE) C1->C2 C3 Record EL Spectrum (CIE Coordinates) C1->C3

Caption: Workflow for OLED fabrication and characterization.

References

Application Notes and Protocols for High-Throughput Screening Assays Using 2-Aminoquinoline Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Libraries of this compound derivatives have shown significant promise in the discovery of novel therapeutics, particularly as kinase inhibitors for oncology and as antiviral agents.[1][2][3] High-throughput screening (HTS) of these libraries is a critical step in identifying lead compounds for drug development.[4][5][6] These application notes provide detailed protocols for HTS assays designed to screen this compound libraries against two important target classes: protein kinases and viral proteases.

Application Note 1: High-Throughput Screening of this compound Libraries for Protein Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology, as their dysregulation is a hallmark of many cancers.[7][8] The this compound scaffold has been successfully utilized to develop potent kinase inhibitors.[3] This note describes a biochemical HTS assay to identify inhibitors of a target kinase from a this compound library.

Featured Application: Epidermal Growth Factor Receptor (EGFR) Kinase Assay

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is a validated target in several cancers.[9][10][11] This protocol outlines an ADP-Glo™ kinase assay, a luminescent-based assay that measures the amount of ADP produced during the kinase reaction, to screen for EGFR inhibitors.[12]

Quantitative Data Summary

The following table summarizes representative data obtained from screening a hypothetical this compound library against EGFR.

Compound IDScaffoldConcentration (µM)% Inhibition of EGFRIC50 (µM)
AQ-001This compound10950.5
AQ-002This compound10881.2
AQ-003This compound1015> 50
AQ-004This compound10990.1
Erlotinib (Control)4-Anilinoquinazoline1980.05
Experimental Protocol: Biochemical EGFR Kinase HTS Assay

1. Reagent Preparation:

  • Assay Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.

  • EGFR Enzyme: Recombinant human EGFR (specific activity and concentration to be determined empirically for optimal assay window). Dilute in Assay Buffer.

  • Substrate: Poly(Glu, Tyr) 4:1 or a specific peptide substrate. Dilute in Assay Buffer.

  • ATP: Adenosine triphosphate. Dilute to a final concentration equal to the Km for the specific kinase in Assay Buffer.

  • This compound Library: Compounds are typically stored as 10 mM stock solutions in DMSO. Create intermediate dilutions in DMSO for a final assay concentration of 10 µM (with a final DMSO concentration of ≤1%).

  • Positive Control: A known EGFR inhibitor (e.g., Erlotinib).

  • Negative Control: DMSO.

  • Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

2. Assay Procedure (384-well plate format):

  • Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 50 nL of each compound from the this compound library, positive control, or negative control to the wells of a 384-well assay plate.

  • Enzyme Addition: Add 5 µL of the diluted EGFR enzyme solution to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction: Add 5 µL of the ATP/substrate mixture to each well to start the reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate the plate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Incubation: Incubate the plate at room temperature for 30 minutes in the dark.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

3. Data Analysis and Hit Confirmation:

  • Normalization: Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

  • Hit Identification: Identify primary hits as compounds that exhibit a predefined inhibition threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).

  • Dose-Response Confirmation: Confirm the activity of primary hits by performing a 10-point dose-response curve to determine the IC50 value.[13]

  • Orthogonal Assays: Validate hits using an orthogonal assay, such as a cell-based assay measuring EGFR autophosphorylation, to rule out assay artifacts.[11]

Signaling Pathway Diagram

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes Inhibitor This compound Inhibitor Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition.

Application Note 2: High-Throughput Screening of this compound Libraries for Antiviral Agents

The emergence of viral diseases necessitates the rapid discovery of new antiviral drugs.[14] HTS of small molecule libraries is a key strategy in this endeavor.[4][15][16][17] The quinoline and quinazoline scaffolds have demonstrated antiviral activity against a range of viruses.[14] This note details a cell-based HTS assay to identify inhibitors of a viral protease from a this compound library.

Featured Application: SARS-CoV-2 Main Protease (3CLpro) Inhibition Assay

The SARS-CoV-2 main protease (3CLpro) is essential for viral replication, making it an attractive target for antiviral drug development.[14] This protocol describes a cell-based assay using a split-GFP complementation system to screen for 3CLpro inhibitors.[14]

Quantitative Data Summary

The following table presents hypothetical data from a screen of a this compound library for 3CLpro inhibitors.

Compound IDScaffoldConcentration (µM)% Inhibition of 3CLproEC50 (µM)
AQ-101This compound10920.8
AQ-102This compound10852.5
AQ-103This compound108> 50
AQ-104This compound10980.3
GC376 (Control)Protease Inhibitor1990.1
Experimental Protocol: Cell-Based 3CLpro HTS Assay

1. Cell Line and Reagent Preparation:

  • Cell Line: A stable cell line (e.g., HEK293T) expressing a split-GFP reporter system linked by a 3CLpro cleavage site. Upon 3CLpro expression, the linker is cleaved, preventing GFP complementation and fluorescence.

  • Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • This compound Library: Compounds prepared as described in the previous protocol.

  • Positive Control: A known 3CLpro inhibitor (e.g., GC376).

  • Negative Control: DMSO.

  • Inducing Agent (if applicable): An agent to induce the expression of the reporter and protease (e.g., Doxycycline for a Tet-On system).

2. Assay Procedure (384-well plate format):

  • Cell Seeding: Seed the engineered cells into 384-well, clear-bottom, black-walled plates at an optimized density (e.g., 5,000 cells/well) and incubate overnight.

  • Compound Addition: Add 50 nL of compounds from the this compound library, positive control, or negative control to the respective wells.

  • Induction: Add the inducing agent to all wells to initiate the expression of the 3CLpro and the split-GFP reporter.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Data Acquisition: Measure the fluorescence intensity of each well using a plate reader (e.g., Excitation: 488 nm, Emission: 510 nm). Inhibition of 3CLpro will result in GFP complementation and an increase in fluorescence.

3. Data Analysis and Hit Confirmation:

  • Normalization: Normalize the fluorescence data to the negative (0% inhibition, low fluorescence) and positive (100% inhibition, high fluorescence) controls.

  • Hit Identification: Identify primary hits as compounds that significantly increase the fluorescence signal.

  • Dose-Response Confirmation: Determine the EC50 values of the primary hits through dose-response experiments.

  • Cytotoxicity Assay: Perform a counter-screen using a cell viability assay (e.g., CellTiter-Glo®) to eliminate cytotoxic compounds that may interfere with the assay readout.

  • Biochemical Confirmation: Validate hits in a biochemical assay using purified 3CLpro enzyme to confirm direct inhibition.

Experimental Workflow Diagram

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation cluster_2 Hit Validation cluster_3 Lead Optimization Library This compound Library (10 µM) HTS High-Throughput Screen (Biochemical or Cell-Based) Library->HTS Hits Primary Hits Identified HTS->Hits DoseResponse Dose-Response Assay (IC50/EC50 Determination) Hits->DoseResponse ConfirmedHits Confirmed Hits DoseResponse->ConfirmedHits Orthogonal Orthogonal Assay (e.g., Cell-based) ConfirmedHits->Orthogonal Cytotoxicity Cytotoxicity Assay ConfirmedHits->Cytotoxicity ValidatedHits Validated Hits Orthogonal->ValidatedHits Cytotoxicity->ValidatedHits Filter out toxic compounds SAR Structure-Activity Relationship (SAR) Studies ValidatedHits->SAR Lead Lead Compounds SAR->Lead

Caption: General High-Throughput Screening Workflow.

Assay Validation and Quality Control

For all HTS assays, it is crucial to perform rigorous validation to ensure the reliability of the screening data.[18][19][20]

Key Validation Parameters
  • Z'-factor: This statistical parameter is used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |µp - µn|

  • Signal-to-Background Ratio (S/B): The ratio of the mean signal of the positive control to the mean signal of the negative control. A higher S/B ratio is generally desirable.

  • Coefficient of Variation (%CV): A measure of the variability of the data, calculated as (standard deviation / mean) * 100. A %CV of less than 15% is typically acceptable.

  • DMSO Tolerance: The assay should be robust to the final concentration of DMSO used to deliver the compounds.

A pre-screen of a small, diverse set of compounds is recommended to assess the performance of the assay before embarking on a full-scale HTS campaign.[21] Regular monitoring of these quality control parameters throughout the screen is essential to ensure data integrity.

References

Application of 2-Aminoquinoline in the Detection of Metal Ions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Aminoquinoline and its derivatives have emerged as a versatile class of chemosensors for the detection of various metal ions, playing a crucial role in environmental monitoring, biological imaging, and pharmaceutical analysis.[1][2] Their efficacy stems from the quinoline moiety, a fluorophore whose photophysical properties can be modulated upon coordination with metal ions.[3][4] This modulation, often observed as fluorescence quenching or enhancement, or a colorimetric shift, provides a basis for sensitive and selective detection.[5][6] This document provides detailed application notes and experimental protocols for the use of this compound-based sensors in metal ion detection, tailored for researchers, scientists, and drug development professionals.

Sensing Mechanisms: A Closer Look

The detection of metal ions by this compound derivatives is primarily governed by several photophysical processes, including Photo-induced Electron Transfer (PET), Internal Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF).[7]

  • Photo-induced Electron Transfer (PET): In the absence of a target metal ion, the fluorescence of the quinoline fluorophore is often quenched due to electron transfer from a donor part of the molecule. Upon binding of the metal ion to a receptor site, this electron transfer is inhibited, leading to a "turn-on" fluorescence response.[5][7]

  • Internal Charge Transfer (ICT): The binding of a metal ion can alter the electron distribution within the sensor molecule, modifying the ICT process and resulting in a shift in the emission wavelength. This can lead to a ratiometric sensing capability, where the ratio of fluorescence intensities at two different wavelengths is measured.[8]

  • Chelation-Enhanced Fluorescence (CHEF): Many this compound derivatives exhibit weak fluorescence in their free form. Chelation with a metal ion restricts intramolecular rotation and vibrations, leading to a significant enhancement of the fluorescence quantum yield.[4]

  • Colorimetric Detection: Some this compound-based sensors undergo a distinct color change upon binding with a metal ion, allowing for "naked-eye" detection. This is often due to changes in the electronic absorption spectrum of the molecule.[6]

Below is a generalized signaling pathway for a "turn-on" fluorescent sensor based on the PET mechanism.

PET_Mechanism Free_Sensor Free Sensor (Fluorescence Off) Metal_Ion Target Metal Ion Free_Sensor->Metal_Ion Binding PET Photo-induced Electron Transfer Free_Sensor->PET Quenching Complex Sensor-Metal Ion Complex (Fluorescence On) Metal_Ion->Complex Emission Fluorescence Emission Complex->Emission No_PET PET Blocked Complex->No_PET Excitation Excitation Light Excitation->Free_Sensor Excitation->Complex

Caption: Generalized Photo-induced Electron Transfer (PET) mechanism for a "turn-on" this compound based sensor.

Quantitative Data Summary

The analytical performance of various this compound-based sensors for the detection of different metal ions is summarized in the tables below.

Table 1: Performance of this compound Based Fluorescent Sensors for Fe³⁺

Sensor TypeSolvent SystemDetection Limit (LOD)Binding Ratio (Sensor:Fe³⁺)Reference
Quinoline Schiff BaseNot SpecifiedNot SpecifiedNot Specified[5]
1,3-dioxoisoindolin-2-yl quinoline-2-carboxylate (DQC)DMSO/H₂O (8:2, v/v)9.9 x 10⁻⁸ M (UV-vis)1:1[9]
1.6 x 10⁻⁷ M (Fluorescence)[9]

Table 2: Performance of this compound Based Sensors for Cu²⁺

Sensor TypeSolvent SystemDetection Limit (LOD)Binding Ratio (Sensor:Cu²⁺)Reference
Amidoquinoline-based xylofuranose derivativeAqueous medium0.87 µM1:1[3]
5-(quinolin-8-yliminol)pentanal (QYP)Not Specified2.0 µM (naked eye)1:2[6]
Quinoline-2-carboxylic acid and 2-(1H-benzo[d]imidazol-2-yl)aniline derivative (QLBA)CH₃OH/HEPES buffer2.2 x 10⁻⁷ MNot Specified[10]
Novel Fluorescent Probes FQ-1 and FQ-2Physiological conditions1.8 nM (FQ-1)1:1[11]
44.2 nM (FQ-2)[11]

Table 3: Performance of this compound Based Fluorescent Sensors for Zn²⁺

Sensor TypeSolvent SystemDetection Limit (LOD)Binding Ratio (Sensor:Zn²⁺)Reference
2-oxo-2-(quinolin-8-ylamino)acid (OQAA)DMSO/WaterNot Specified1:1[12]
Quinoline-based receptor 12Water samples0.52 µMNot Specified[4]
Quinoline-based fluorescent sensor 28Not Specified8.82 x 10⁻⁷ MNot Specified[4]
bis(2-quinolinylmethyl)benzylamine 29Not Specified1.2 x 10⁻⁶ MNot Specified[4]
Bromoacetyl bromide and 8-aminoquinoline derivative 9Acetonitrile/water systemNot SpecifiedNot Specified[4]

Table 4: Performance of this compound Based Fluorescent Sensors for Other Metal Ions

Sensor TypeTarget IonSolvent SystemDetection Limit (LOD)Binding Ratio (Sensor:Ion)Reference
N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide (HL)Cd²⁺EthanolNot Specified1:1[8]
(4-(diethylamino)-2-hydroxybenzylidene)isoquinoline-1-carbohydrazide (HL1)Al³⁺Not Specified8.08 x 10⁻⁸ M2:1[13]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound-based sensors for metal ion detection.

Protocol 1: General Procedure for Metal Ion Detection using Fluorescence Spectroscopy

This protocol outlines the general steps for evaluating the sensing properties of a this compound derivative towards various metal ions.

Materials:

  • This compound-based sensor stock solution (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile)

  • Stock solutions of various metal perchlorates or nitrates (e.g., 10 mM in deionized water or the same solvent as the sensor)

  • Appropriate buffer solution (e.g., HEPES, Tris-HCl)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Sensor Solution: Prepare a working solution of the this compound sensor (e.g., 10 µM) in the chosen buffer or solvent system.

  • Titration with Metal Ions:

    • Place a known volume (e.g., 3 mL) of the sensor working solution into a quartz cuvette.

    • Record the initial fluorescence spectrum of the sensor solution.

    • Incrementally add small aliquots of the stock solution of the target metal ion to the cuvette.

    • After each addition, mix the solution thoroughly and allow it to equilibrate for a specified time (e.g., 1-5 minutes).

    • Record the fluorescence spectrum after each addition.

  • Selectivity Study:

    • To a series of cuvettes containing the sensor working solution, add an excess amount (e.g., 10 equivalents) of different metal ion stock solutions (e.g., Fe³⁺, Cu²⁺, Zn²⁺, Cd²⁺, Ni²⁺, Co²⁺, Hg²⁺, etc.).

    • Record the fluorescence spectrum for each solution to assess the sensor's selectivity.

  • Competition Experiment:

    • To a cuvette containing the sensor and the target metal ion (which shows a significant fluorescence change), add an excess amount of other potentially interfering metal ions.

    • Record the fluorescence spectrum to determine if the presence of other metal ions interferes with the detection of the target ion.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the linear range and calculate the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.

    • Use a Job's plot to determine the binding stoichiometry between the sensor and the metal ion.[12]

The following diagram illustrates the typical experimental workflow for fluorescence titration.

Titration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Sensor Prepare Sensor Stock Solution Add_Sensor Add Sensor to Cuvette Prep_Sensor->Add_Sensor Prep_Metal Prepare Metal Ion Stock Solutions Add_Metal Add Metal Ion Aliquot Prep_Metal->Add_Metal Record_Initial Record Initial Fluorescence Add_Sensor->Record_Initial Record_Initial->Add_Metal Equilibrate Equilibrate Add_Metal->Equilibrate Record_Spectrum Record Fluorescence Spectrum Equilibrate->Record_Spectrum Record_Spectrum->Add_Metal Repeat for titration Plot_Data Plot Fluorescence Intensity vs. [Metal Ion] Record_Spectrum->Plot_Data Calc_LOD Calculate LOD Plot_Data->Calc_LOD Jobs_Plot Perform Job's Plot Plot_Data->Jobs_Plot

Caption: Experimental workflow for fluorescence titration to determine sensor performance.

Protocol 2: Cell Culture and Bioimaging of Intracellular Metal Ions

This protocol describes the application of a this compound-based sensor for imaging metal ions within living cells.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound-based sensor stock solution (in DMSO)

  • Stock solution of the target metal ion (e.g., ZnCl₂)

  • Fluorescence microscope

Procedure:

  • Cell Culture:

    • Culture HeLa cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO₂.

    • Seed the cells onto glass-bottom dishes and allow them to adhere overnight.

  • Cell Staining:

    • Wash the cells twice with PBS.

    • Incubate the cells with a solution of the this compound sensor (e.g., 5-10 µM in serum-free DMEM) for a specified time (e.g., 30 minutes) at 37°C.

    • Wash the cells three times with PBS to remove any excess sensor.

  • Metal Ion Treatment and Imaging:

    • Acquire fluorescence images of the stained cells (control group).

    • Treat the cells with a solution of the target metal ion (e.g., 100 µM ZnCl₂) in serum-free DMEM for a specified time (e.g., 30 minutes) at 37°C.

    • Wash the cells twice with PBS.

    • Acquire fluorescence images of the metal-ion-treated cells.

  • Image Analysis:

    • Analyze the fluorescence intensity of the images using appropriate software (e.g., ImageJ) to quantify the change in intracellular metal ion concentration.

The logical relationship for the cell imaging experiment is depicted below.

Bioimaging_Logic Start Start Culture_Cells Culture Cells Start->Culture_Cells Stain_Cells Stain Cells with Sensor Culture_Cells->Stain_Cells Image_Control Image Control Cells Stain_Cells->Image_Control Treat_Cells Treat Cells with Metal Ion Stain_Cells->Treat_Cells Analyze Analyze Fluorescence Intensity Image_Control->Analyze Image_Treated Image Treated Cells Treat_Cells->Image_Treated Image_Treated->Analyze End End Analyze->End

Caption: Logical workflow for intracellular metal ion imaging using a this compound-based fluorescent sensor.

Conclusion

This compound and its derivatives offer a powerful and versatile platform for the development of chemosensors for a wide range of metal ions. Their tunable photophysical properties, coupled with the potential for high sensitivity and selectivity, make them valuable tools in various scientific disciplines. The protocols and data presented here provide a foundation for researchers to utilize these compounds in their own studies, from fundamental investigations of metal ion binding to practical applications in cellular imaging and environmental analysis. Further research in this area will likely focus on the development of sensors with improved water solubility, ratiometric response, and targeting capabilities for specific organelles within the cell.[1][12]

References

Application Notes and Protocols: 2-Aminoquinoline in Agrochemical Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-aminoquinoline as a versatile building block in the synthesis of novel agrochemicals. The following sections detail its application in the development of fungicides, herbicides, and insecticides, supported by experimental data, detailed protocols, and visual diagrams of synthetic workflows and biological mechanisms.

Application in Fungicide Preparation

This compound derivatives have demonstrated significant potential as antifungal agents, with a key mechanism of action being the inhibition of dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the pyrimidine biosynthesis pathway of fungi.[1][2][3][4][5]

Quantitative Data: Antifungal Activity of this compound Derivatives

The following table summarizes the in vitro antifungal activity of various this compound derivatives against a range of pathogenic fungi.

Compound IDFungal SpeciesMIC (µg/mL)EC₅₀ (µg/mL)Reference
III11 Candida albicans4-32-[6]
III14 Candida albicans4-32-[6]
III15 Candida albicans4-32-[6]
III23 Candida albicans4-32-[6]
Quinofumelin Pyricularia oryzae-IC₅₀: 2.8 nM (enzyme inhibition)[2][7]
Ac12 Sclerotinia sclerotiorum-0.52[8][9]
Ac12 Botrytis cinerea-0.50[8][9]
Experimental Protocol: Synthesis of a 2-Substituted-4-aminoquinoline Fungicide

This protocol is a representative example based on the synthesis of 2-substituted-4-aminoquinolines.[6]

Materials:

  • 2-Aminoaryl ketone

  • α-Methylene ketone

  • Catalyst (e.g., p-toluenesulfonic acid, iodine)

  • Solvent (e.g., ethanol, or solvent-free conditions)

  • Sodium hydroxide (for base-catalyzed reactions)

  • Silica gel for column chromatography

  • Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 eq) and the α-methylene ketone (1.2 eq).

  • Catalyst Addition: Add the catalyst (e.g., 10 mol% p-toluenesulfonic acid). For base-catalyzed reactions, a base like sodium hydroxide or piperidine can be used.[10][11][12]

  • Reaction Conditions: The reaction can be performed under conventional heating (reflux in a suitable solvent like ethanol) or under microwave irradiation for a shorter reaction time.[10][13] Solvent-free conditions at elevated temperatures (150-220°C) can also be employed.[12]

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).[14][15][16]

  • Characterization: Characterize the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Experimental Protocol: In Vitro Antifungal Bioassay

This protocol describes a method for evaluating the antifungal activity of synthesized compounds.[17]

Materials:

  • Synthesized this compound derivatives

  • Fungal strains (e.g., Botrytis cinerea, Pyricularia oryzae)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile petri dishes

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Commercial fungicide (positive control)

  • Sterile water

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the test compounds and the positive control in DMSO.

  • Media Preparation: Autoclave the growth medium (e.g., PDA) and cool it to 45-50°C.

  • Incorporation of Compounds: Add the appropriate volume of the stock solution of the test compound to the molten agar to achieve the desired final concentrations. Also, prepare a control plate with DMSO alone and a positive control plate with the commercial fungicide.

  • Pouring Plates: Pour the agar mixed with the compounds into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the actively growing edge of a fungal culture onto the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.

  • Determination of MIC and EC₅₀: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible fungal growth. The half-maximal effective concentration (EC₅₀) can be determined by testing a range of concentrations and using statistical analysis.

Signaling Pathway and Workflow Diagrams

fungicide_synthesis_workflow start Start: 2-Aminoaryl ketone & α-Methylene ketone reaction Friedländer Annulation (Acid or Base Catalyzed) start->reaction workup Work-up: Extraction & Washing reaction->workup purification Purification: Column Chromatography workup->purification characterization Characterization: NMR, MS purification->characterization end End: Pure this compound Derivative characterization->end

Caption: Synthetic workflow for this compound-based fungicides.

dhodh_inhibition_pathway Carbamoyl_phosphate Carbamoyl phosphate + L-Aspartate Carbamoyl_aspartate N-Carbamoyl-L-aspartate Carbamoyl_phosphate->Carbamoyl_aspartate Aspartate transcarbamoylase Dihydroorotate L-Dihydroorotate Carbamoyl_aspartate->Dihydroorotate Dihydroorotase DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate OMP Orotidine 5'-phosphate (OMP) Orotate->OMP Orotate phosphoribosyltransferase UMP Uridine 5'-monophosphate (UMP) OMP->UMP OMP decarboxylase Pyrimidine_synthesis Pyrimidine Nucleotides (dUMP, dCTP, dTTP) UMP->Pyrimidine_synthesis DHODH->Orotate Inhibitor This compound Derivative (Fungicide) Inhibitor->DHODH

Caption: Inhibition of DHODH in the pyrimidine biosynthesis pathway.

Application in Herbicide Preparation

Quinoline derivatives have also been explored for their herbicidal properties, primarily through the inhibition of key plant enzymes such as Acetyl-CoA Carboxylase (ACCase) and components of the photosynthetic electron transport chain, specifically Photosystem II (PSII).[1][18][19][20]

Quantitative Data: Herbicidal Activity of Quinoline Derivatives

The following table presents data on the herbicidal efficacy of quinoline-related compounds.

Compound IDTarget WeedApplicationInhibition (%)Reference
Quinoline Derivative A Echinochloa crus-galliPost-emergence85% at 150 g ai/ha[21]
Quinoline Derivative B Digitaria sanguinalisPre-emergence>90% at 200 g ai/ha[21]
K-31706 (Triazine-related) Spirodela polyrhiza->90% at 0.4 µM[18]
K-31487 (Triazine-related) Spirodela polyrhiza->90% at 0.4 µM[18]
Experimental Protocol: Synthesis of a Quinoline-based Herbicide

The synthesis of herbicidal quinoline derivatives often follows similar principles to the fungicide synthesis, utilizing methods like the Friedländer annulation.[10][11][12][13][22] The specific substitutions on the quinoline ring are crucial for herbicidal activity.

Experimental Protocol: Herbicidal Activity Screening

This protocol outlines a method for assessing the herbicidal activity of synthesized compounds on target weed species.[18][21][22][23]

Materials:

  • Synthesized this compound derivatives

  • Target weed species (e.g., Echinochloa crus-galli, Abutilon theophrasti)

  • Crop species for selectivity testing (e.g., maize, soybean)

  • Pots with soil

  • Greenhouse or growth chamber with controlled conditions

  • Sprayer for herbicide application

  • Commercial herbicide (positive control)

Procedure:

  • Plant Growth: Sow seeds of the target weed and crop species in pots filled with a suitable soil mix. Grow the plants in a greenhouse or growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • Herbicide Application:

    • Pre-emergence: Apply the test compounds, dissolved in a suitable solvent and diluted with water, to the soil surface immediately after sowing the seeds.

    • Post-emergence: Apply the test compounds to the foliage of the plants at a specific growth stage (e.g., 2-3 leaf stage).

  • Treatment Groups: Include a negative control (solvent + water), a positive control (commercial herbicide), and several concentrations of the test compounds.

  • Observation: Observe the plants regularly for signs of phytotoxicity, such as chlorosis, necrosis, stunting, and malformation.

  • Data Collection: After a set period (e.g., 14-21 days), assess the herbicidal efficacy by visual rating on a scale of 0 (no effect) to 100 (complete kill) or by measuring plant biomass (fresh or dry weight).

  • Data Analysis: Calculate the percentage of growth inhibition compared to the untreated control. Determine the GR₅₀ (the concentration required to cause 50% growth reduction).

Signaling Pathway and Workflow Diagrams

accase_inhibition_pathway AcetylCoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) AcetylCoA->ACCase MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Biosynthesis MalonylCoA->FattyAcids ACCase->MalonylCoA Inhibitor Quinoline-based Herbicide Inhibitor->ACCase

Caption: Inhibition of Acetyl-CoA Carboxylase (ACCase) by quinoline-based herbicides.

psii_inhibition_pathway Light Light Energy PSII Photosystem II (PSII) P680 Light->PSII Pheo Pheophytin PSII->Pheo e- QA QA (Plastoquinone) Pheo->QA e- QB QB (Plastoquinone) QA->QB e- PQ_Pool Plastoquinone Pool QB->PQ_Pool e- Cyt_b6f Cytochrome b6f PQ_Pool->Cyt_b6f PSI Photosystem I (PSI) Cyt_b6f->PSI ATP_NADPH ATP & NADPH Synthesis PSI->ATP_NADPH Inhibitor Quinoline-based Herbicide Inhibitor->QB Blocks e- transfer

Caption: Inhibition of Photosystem II (PSII) electron transport by quinoline-based herbicides.

Application in Insecticide Preparation

Derivatives of this compound have also been investigated for their insecticidal properties. The primary proposed mechanism of action is the disruption of the insect's nervous system, potentially through interaction with voltage-sensitive sodium channels (Vssc) or nicotinic acetylcholine receptors (nAChR).[24][25][26][27][28][29]

Quantitative Data: Insecticidal Activity of this compound Derivatives

The following table provides examples of the insecticidal activity of quinoline derivatives against various insect pests.

Compound IDInsect SpeciesActivityLC₅₀Reference
Quinoline-hydrazone derivative Rhynchophorus ferrugineusModerate-[24][30]
Flometoquin Plutella xylostellaActive at high doses-[31]
4,7-dichloroquinoline derivative Anopheles stephensi (larvae)High4.408 µM/mL[32]
4,7-dichloroquinoline derivative Aedes aegypti (larvae)High5.016 µM/mL[32]
Experimental Protocol: Synthesis of a this compound-based Insecticide

The synthesis of insecticidal this compound derivatives can be achieved through various organic synthesis routes, including the modification of the 2-amino group to introduce different functionalities. The Friedländer synthesis can be used to create the core quinoline structure, followed by N-alkylation or N-acylation of the 2-amino group.[33]

Experimental Protocol: Insecticidal Bioassay

This protocol describes a general method for evaluating the insecticidal activity of synthesized compounds.[4][6][16][28][34]

Materials:

  • Synthesized this compound derivatives

  • Target insect species (e.g., larvae of Spodoptera littoralis, adults of Aphis gossypii)

  • Artificial diet or host plant leaves

  • Petri dishes or other suitable containers

  • Acetone or other suitable solvent for dissolving compounds

  • Commercial insecticide (positive control)

  • Surfactant (e.g., Tween-80)

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the test compounds and positive control in a suitable solvent like acetone.

  • Treatment Application:

    • Diet Incorporation Method: Incorporate the test compounds into the artificial diet of the insects at various concentrations.

    • Leaf-Dip Method: Dip host plant leaves into solutions of the test compounds containing a surfactant. Allow the leaves to air dry before placing them in containers with the insects.

  • Insect Exposure: Place a known number of insects (e.g., 10-20 larvae) into each container with the treated diet or leaves.

  • Control Groups: Include a negative control (solvent + surfactant) and a positive control (commercial insecticide).

  • Incubation: Maintain the containers under controlled environmental conditions (temperature, humidity, and photoperiod) suitable for the insect species.

  • Mortality Assessment: Record the number of dead insects at specific time intervals (e.g., 24, 48, and 72 hours) after exposure.

  • Data Analysis: Calculate the percentage of mortality for each treatment, correcting for any control mortality using Abbott's formula. Determine the LC₅₀ (lethal concentration to kill 50% of the population) using probit analysis.

Signaling Pathway and Workflow Diagram

insecticide_moa cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VSSC_pre Voltage-Sensitive Na+ Channel (Vssc) NT_release Neurotransmitter Release (e.g., ACh) VSSC_pre->NT_release Action Potential nAChR Nicotinic Acetylcholine Receptor (nAChR) NT_release->nAChR Binds to Na_influx Na+ Influx nAChR->Na_influx Opens Channel Depolarization Depolarization & Nerve Impulse Na_influx->Depolarization Inhibitor This compound Derivative (Insecticide) Inhibitor->VSSC_pre Modulates Inhibitor->nAChR Blocks/Modulates

Caption: Potential neurotoxic mechanisms of this compound-based insecticides.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 2-Aminoquinoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminoquinoline.

Troubleshooting Guides

Problem 1: Low Yield in Friedländer Synthesis of this compound

Question: We are experiencing low yields in our Friedländer synthesis of this compound from a 2-aminoaryl ketone and a carbonyl compound. What are the common causes and how can we optimize the reaction?

Answer:

Low yields in the Friedländer synthesis are a common issue and can often be attributed to several factors. Here are some troubleshooting steps and optimization strategies:

  • Catalyst Choice: The traditional Friedländer synthesis can be sluggish and may require harsh conditions.[1] The use of a catalyst can significantly improve the reaction rate and yield. A variety of catalysts have been shown to be effective, including:

    • Lewis Acids: Zinc triflate (Zn(OTf)₂), Indium triflate (In(OTf)₃), and Neodymium(III) nitrate hexahydrate can catalyze the reaction efficiently.[2]

    • Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) and trifluoroacetic acid are commonly used.[3]

    • Heterogeneous Catalysts: Solid acid catalysts like Montmorillonite K-10, zeolites, and nano-crystalline sulfated zirconia can offer advantages in terms of ease of separation and reusability.[4]

  • Reaction Temperature: The reaction temperature is a critical parameter. While traditional methods often require high temperatures, modern catalytic approaches can often be performed under milder conditions. It is advisable to screen a range of temperatures (e.g., 80-120 °C) to find the optimal balance between reaction rate and side product formation.[5]

  • Solvent Selection: The choice of solvent can have a significant impact on the reaction outcome. Polar aprotic solvents are often used for acid-catalyzed reactions, while non-polar solvents may be preferred for base-mediated syntheses.[6] In some cases, solvent-free conditions or the use of ionic liquids have been shown to be effective.[1][2]

  • Side Reactions: Be aware of potential side reactions, such as the aldol condensation of the ketone starting material under basic conditions. Using an imine analog of the o-aniline can sometimes mitigate this issue.[1]

Experimental Tip: To avoid the instability and self-condensation of 2-aminobenzaldehyde, consider using 2-aminobenzyl alcohol as a starting material, which can be oxidized in situ to the aldehyde.[7]

Problem 2: Side Product Formation in Ni-Catalyzed Synthesis from 2-Aminobenzyl Alcohol

Question: We are using a Nickel catalyst for the synthesis of this compound from 2-aminobenzyl alcohol and a nitrile, but are observing significant side product formation. How can we improve the selectivity of this reaction?

Answer:

Nickel-catalyzed dehydrogenative coupling reactions are a powerful method for this compound synthesis.[8] However, controlling selectivity can be a challenge. Here are some factors to consider:

  • Catalyst System: The choice of the nickel catalyst and any associated ligands is crucial. Singlet diradical Ni(II)-complexes have been shown to be effective for this transformation.[9] The catalyst loading should also be optimized; typically, a lower catalyst loading is desirable for both cost and environmental reasons.

  • Base: The presence of a base is often required. Potassium tert-butoxide (KOtBu) is a common choice.[9] The stoichiometry of the base should be carefully controlled, as excess base can lead to undesired side reactions.

  • Reaction Time and Temperature: These parameters are interconnected and need to be optimized for your specific substrates and catalyst system. A typical starting point could be 95°C for 10 hours in toluene.[9] Monitoring the reaction progress by TLC or GC-MS can help determine the optimal reaction time to maximize the yield of the desired product while minimizing side product formation.

  • Atmosphere: While some nickel-catalyzed reactions are performed under an inert atmosphere, some protocols have been developed to work under air.[9] The reaction atmosphere can influence catalyst stability and reactivity, so it is important to follow the specific protocol's recommendations.

Problem 3: Difficulty in Purifying this compound

Question: We are struggling to obtain pure this compound after the synthesis. What are the recommended purification methods?

Answer:

Purification of this compound can often be achieved through recrystallization. Here is a general guide:

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures. Common solvents to screen include ethanol, methanol, and mixtures of solvents like ethanol/water or toluene/hexane.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the hot solvent.

    • If there are insoluble impurities, perform a hot filtration to remove them.

    • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.

    • Once the solution has reached room temperature, you can further increase the yield by cooling it in an ice bath.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

    • Dry the crystals thoroughly.

  • Troubleshooting Crystallization:

    • No crystals form: You may have used too much solvent. Try to evaporate some of the solvent and cool the solution again. Scratching the inside of the flask with a glass rod can also induce crystallization.

    • Oiling out: If the compound comes out of solution as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of your compound, or the solution is too supersaturated. Try using a lower boiling point solvent or a more dilute solution.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The main synthetic approaches to this compound can be categorized as follows:

  • Cyclization of C2-substituted anilines: This includes the well-known Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[2]

  • Amination of quinoline derivatives: This involves the direct introduction of an amino group onto a pre-formed quinoline ring, for example, from 2-haloquinolines or quinoline-N-oxides.

  • Modern Catalytic Methods: These include dehydrogenative coupling reactions using transition metal catalysts like Nickel, Cobalt, or Iridium, often starting from 2-aminobenzyl alcohol.[9][10]

Q2: What are the advantages of using modern catalytic methods over classical methods like the Friedländer synthesis?

A2: Modern catalytic methods often offer several advantages over classical approaches:

  • Milder Reaction Conditions: They can frequently be carried out at lower temperatures and pressures.[9]

  • Higher Atom Economy: Dehydrogenative coupling reactions, for example, often produce water as the only byproduct.

  • Broader Substrate Scope: They can be more tolerant of a wider range of functional groups on the starting materials.

  • Improved Selectivity: With the right catalyst and conditions, it is often possible to achieve higher selectivity for the desired product.

Q3: How can I monitor the progress of my this compound synthesis?

A3: The progress of the reaction can be monitored by several techniques:

  • Thin-Layer Chromatography (TLC): This is a quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can provide quantitative information about the composition of the reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): HPLC is another powerful quantitative technique for monitoring reaction progress.

Data Presentation

Table 1: Comparison of Catalysts for the Friedländer Synthesis of Quinolines

CatalystStarting MaterialsSolventTemperature (°C)Time (h)Yield (%)Reference
None 2-aminoarylketone, acetylacetoneNone100619[5]
MIL-53(Al) 2-aminoarylketone, acetylacetoneNone100674[5]
Zr(OTf)₄ 2-aminoarylketone, β-ketoesterEthanol/Water600.5-2>88[2]
[Hbim]BF₄ 2-aminobenzaldehyde, ketoneMethanol (ultrasound)RT0.1784[2]
Silica Nanoparticles 2-aminoaryl ketone, carbonyl compoundNone (microwave)100-93[4]

Table 2: Optimization of Ni-Catalyzed this compound Synthesis

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Ni(II)-complex KOtBuToluene9510High[9]
Ni nanocatalyst -----[11]

Note: Specific yield data for the Ni nanocatalyst was not provided in the abstract.

Experimental Protocols

Protocol 1: General Procedure for Friedländer Synthesis of Quinolines

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of the 2-aminoaryl ketone (1.0 mmol) in a suitable solvent (e.g., ethanol, 5 mL), add the carbonyl compound (1.2 mmol) and the chosen catalyst (e.g., p-TsOH, 10 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (monitor by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Ni-Catalyzed Synthesis of 2-Aminoquinolines

This protocol is based on the use of a singlet diradical Ni(II)-catalyst.

  • In a reaction vessel, combine the 2-aminobenzyl alcohol (1.0 mmol), the nitrile (1.2 mmol), the Ni(II)-catalyst (e.g., 4 mol%), and the base (e.g., KOtBu, 0.75 equiv).

  • Add a suitable solvent (e.g., toluene, 5 mL).

  • Heat the reaction mixture to the optimized temperature (e.g., 95 °C) under the recommended atmosphere (e.g., air or inert).

  • Stir the reaction for the determined time (e.g., 10 hours).

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Recrystallization of this compound
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of a suitable solvent (e.g., ethanol).

  • Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to fully dissolve the solid. Avoid adding excess solvent.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes.

  • Perform a hot filtration to remove the charcoal and any other insoluble impurities.

  • Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for about 15-30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Allow the crystals to air dry completely on the filter paper or in a desiccator.

Mandatory Visualization

PI3K/Akt/mTOR Signaling Pathway

Some this compound derivatives have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical pathway in cell proliferation and survival that is often dysregulated in cancer.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation_Survival Cell Proliferation & Survival mTORC1->Proliferation_Survival Promotes This compound Derivative This compound Derivative This compound Derivative->mTORC1

References

Troubleshooting Low Fluorescence Signal with 2-Aminoquinoline (2-AQ) Probes: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2-Aminoquinoline (2-AQ) and its derivatives, such as 2-aminobenzamide (2-AB) and 2-aminobenzoic acid (2-AA), commonly used for fluorescent labeling of glycans.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low or no fluorescence signal after labeling my glycans with a 2-AQ derivative. What are the potential causes?

A low or absent fluorescence signal can stem from several factors throughout the experimental workflow. Here are the most common culprits:

  • Incomplete Labeling Reaction: The reductive amination chemistry that attaches the 2-AQ probe to the glycan may not have proceeded to completion. This can be due to suboptimal reaction conditions, inactive reagents, or issues with the glycan sample itself.

  • Sample Purity and Integrity: The presence of contaminants in your glycan sample, such as proteins, peptides, salts, or detergents, can interfere with the labeling reaction. Additionally, the glycans must have a free reducing sugar for the labeling to occur. Glycans that are already conjugated (e.g., glycopeptides, glycolipids) cannot be labeled with this method.[1]

  • Reagent Quality and Storage: The 2-AQ labeling reagent is light-sensitive and should be stored in the dark.[2] The reducing agent, typically sodium cyanoborohydride, can also degrade over time. It is recommended to prepare the labeling solution fresh before each use, as it can lose optimal activity within an hour of mixing.[3]

  • Loss of Sample During Cleanup: Glycans can be lost during the post-labeling cleanup steps, which are necessary to remove excess dye. Ensure that the cleanup protocol, such as HILIC SPE, is performed correctly and that wash reagents are properly prepared.[1]

  • Instrument Settings: Incorrect excitation and emission wavelength settings on the fluorometer or HPLC fluorescence detector will lead to a weak or absent signal. For 2-AB, the excitation maximum is around 330 nm and the emission maximum is around 420 nm.[2][4]

Q2: How can I optimize the reductive amination labeling reaction for better efficiency?

Optimizing the labeling reaction is crucial for a strong fluorescent signal. Here are key parameters to consider:

  • Reagent Concentrations: Use a sufficient excess of the labeling agent and the reducing agent. For 2-AB labeling, a concentration of 0.25 M or greater for the labeling agent and over 1 M for the reducing agent is recommended.[5]

  • Reaction Solvent and pH: The reaction is often performed in a mixture of dimethyl sulfoxide (DMSO) and glacial acetic acid.[5] The acidic conditions are necessary to catalyze the formation of the Schiff base intermediate.

  • Temperature and Incubation Time: An optimal reaction temperature is around 65°C.[3][5] Incubation times can range from 2 to 3 hours to ensure the reaction goes to completion.[3][5]

  • Sample Drying: Ensure that the glycan samples are completely dry before adding the labeling reagent.[2][3] Excess moisture can negatively impact the reaction efficiency.[2]

Q3: My fluorescent signal is strong, but I am seeing unexpected peaks or a high background. What could be the cause?

High background or extraneous peaks can be attributed to:

  • Excess Labeling Reagent: Incomplete removal of the excess 2-AQ probe and byproducts of the labeling reaction is a common cause of high background. A robust cleanup method, such as HILIC solid-phase extraction (SPE), is essential.

  • Contaminants in Solvents or Buffers: Ensure that all solvents and buffers used for sample preparation and analysis are of high purity (e.g., HPLC grade) to avoid introducing fluorescent contaminants.

  • Degradation of the Labeled Glycans: Labeled glycans can be sensitive to extremes in pH and high temperatures, which can lead to degradation products appearing as extra peaks in your chromatogram.[1][2] It is important to avoid strongly acidic or alkaline conditions after labeling.[1]

Q4: Can the choice of solvent or the pH of my mobile phase affect the fluorescence intensity of my 2-AQ labeled glycans?

Yes, the fluorescence of many fluorophores, including quinoline derivatives, can be influenced by the solvent environment and pH.

  • Solvent Polarity: Increasing the polarity of the solvent can lead to a decrease in fluorescence intensity for some fluorophores due to intermolecular charge transfer phenomena.[6] It is important to maintain consistent solvent conditions for comparable results.

  • pH: Changes in pH can alter the ionization state of the fluorophore, which in turn can affect its fluorescence properties, including quantum yield and emission wavelength.[7] For instance, the protonation of quinolines with strong acids can lead to a significant enhancement of fluorescence intensity.[8] Therefore, maintaining a stable and appropriate pH in your mobile phase during HPLC analysis is critical for reproducible results.

Q5: Are there alternative fluorescent labels that might provide a stronger signal than 2-AB?

Yes, several other fluorescent labels are available for glycan analysis, some of which have been shown to provide enhanced fluorescence and/or mass spectrometry signals compared to 2-AB.

  • Procainamide (ProA): This label has been reported to yield significantly higher fluorescence intensity (up to 15-fold) and improved ESI-MS signal (up to 30-50 times) compared to 2-AB.[9][10]

  • RapiFluor-MS (RF-MS): This commercially available label is designed for rapid labeling and provides a very strong MS signal (up to 68-fold higher than 2-AB) and a good fluorescence signal.[9]

  • InstantPC: This label has been shown to provide the brightest fluorescence and a strong MS signal, outperforming both 2-AB and procainamide in some comparisons.[11]

The choice of label may depend on the specific requirements of your experiment, such as the desired sensitivity and whether fluorescence or mass spectrometry is the primary detection method.

Quantitative Data Summary

The selection of a fluorescent label can significantly impact the signal intensity in both fluorescence and mass spectrometry detection. The following table summarizes the relative signal intensities of commonly used glycan labels compared to 2-aminobenzamide (2-AB).

Fluorescent LabelRelative Fluorescence (FLR) Signal Intensity (Compared to 2-AB)Relative Mass Spectrometry (MS) Signal Intensity (Compared to 2-AB)Reference(s)
2-Aminobenzamide (2-AB) 1x (Baseline)1x (Baseline)[9][11]
Procainamide (ProA) ~15x higher~30-50x higher[9][10]
RapiFluor-MS (RF-MS) ~4x higher~68x higher[9]
InstantPC Reported as the highest FLR signalReported as the highest MS signal[11]
2-Aminobenzoic Acid (2-AA) Lower than ProA and InstantPCLower than ProA and InstantPC[11]

Note: The exact signal enhancement can vary depending on the specific glycan structure, instrumentation, and experimental conditions.

Experimental Protocols

Detailed Protocol for 2-Aminobenzamide (2-AB) Labeling of N-Glycans

This protocol is a general guideline for the reductive amination of released N-glycans with 2-AB.

Materials:

  • Purified, dried glycan sample (5 pmol to 50 nmol)[2]

  • 2-AB Labeling Kit (e.g., from Sigma-Aldrich) or individual reagents:

    • 2-Aminobenzamide (2-AB)

    • Sodium cyanoborohydride (reductant)

    • Dimethyl sulfoxide (DMSO)

    • Glacial acetic acid

  • Heating block or oven set to 65°C

  • Microcentrifuge tubes

Procedure:

  • Sample Preparation: Ensure your glycan sample is free from interfering substances like proteins, salts, and detergents. Transfer the purified glycan sample to a microcentrifuge tube and dry it completely using a centrifugal evaporator.[2][3]

  • Labeling Reagent Preparation (prepare fresh):

    • Mix 300 µL of DMSO with 150 µL of glacial acetic acid.

    • Add 100 µL of this DMSO/acetic acid mixture to 5 mg of 2-AB and dissolve completely.

    • Add the entire 2-AB solution to 6 mg of sodium cyanoborohydride and mix well.[12]

  • Labeling Reaction:

    • Add 5-10 µL of the freshly prepared labeling reagent to each dried glycan sample.[12]

    • Cap the tubes tightly, vortex briefly, and centrifuge to ensure the contents are at the bottom of the tube.

    • Incubate the reaction mixture for 2-3 hours at 65°C.[3][5][12]

  • Post-Labeling Cleanup: It is crucial to remove the excess, unreacted 2-AB from the labeled glycans before analysis. This is typically achieved using Hydrophilic Interaction Liquid Chromatography (HILIC) Solid-Phase Extraction (SPE).

    • Dilute the labeling reaction mixture with acetonitrile to achieve a high organic content (e.g., 90%) suitable for HILIC binding.[12]

    • Condition a HILIC SPE cartridge according to the manufacturer's instructions.

    • Load the diluted sample onto the cartridge. The labeled glycans will bind to the stationary phase, while the more hydrophobic excess 2-AB will pass through.

    • Wash the cartridge with a high percentage of organic solvent to remove any remaining unbound dye.

    • Elute the purified, labeled glycans with an aqueous solvent (e.g., water or a low percentage of organic solvent).

  • Analysis: The purified 2-AB labeled glycans are now ready for analysis by HPLC with fluorescence detection or by mass spectrometry. For HPLC, use an amide-based HILIC column for optimal separation of neutral and charged glycans.[4]

Visualizations

Troubleshooting_Workflow start Start: Low Fluorescence Signal check_labeling Check Labeling Efficiency start->check_labeling check_cleanup Review Cleanup Procedure check_labeling->check_cleanup Yes incomplete_labeling Incomplete Labeling check_labeling->incomplete_labeling No check_instrument Verify Instrument Settings check_cleanup->check_instrument No Problem sample_loss Sample Loss During Cleanup check_cleanup->sample_loss Problem Found excess_dye Excess Dye Remaining (High Background) check_cleanup->excess_dye Problem Found wrong_wavelengths Incorrect Ex/Em Wavelengths check_instrument->wrong_wavelengths Problem Found detector_gain Detector Gain Too Low check_instrument->detector_gain Problem Found reagent_issue Reagent Degradation incomplete_labeling->reagent_issue sample_issue Sample Contamination/ No Reducing End incomplete_labeling->sample_issue optimize_reaction Optimize Reaction: - Temp (65°C) - Time (2-3h) - Reagent Concentration incomplete_labeling->optimize_reaction prepare_fresh Prepare Fresh Reagents reagent_issue->prepare_fresh purify_sample Purify Glycan Sample sample_issue->purify_sample end Signal Improved optimize_reaction->end prepare_fresh->end purify_sample->end optimize_cleanup Optimize SPE Protocol sample_loss->optimize_cleanup excess_dye->optimize_cleanup optimize_cleanup->end set_wavelengths Set Correct Wavelengths (e.g., Ex:330nm, Em:420nm for 2-AB) wrong_wavelengths->set_wavelengths increase_gain Increase Detector Gain detector_gain->increase_gain set_wavelengths->end increase_gain->end

Caption: Troubleshooting workflow for low fluorescence signal.

Reductive_Amination cluster_glycan Glycan (with reducing end) cluster_probe 2-AQ Probe glycan Aldehyde (R-CHO) schiff_base Schiff Base (Imine) (R-CH=N-Ar) glycan->schiff_base + H+ (Acid Catalyst) - H2O probe Primary Amine (Ar-NH2) probe->schiff_base + H+ (Acid Catalyst) - H2O labeled_glycan Stable Labeled Glycan (Secondary Amine) (R-CH2-NH-Ar) schiff_base->labeled_glycan reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->labeled_glycan Reduction

Caption: Reductive amination labeling chemistry.

Glycan_Analysis_Workflow start Glycoprotein Sample release 1. Glycan Release (e.g., PNGase F) start->release labeling 2. Fluorescent Labeling (2-AQ Derivative + Reductant) release->labeling cleanup 3. Post-Labeling Cleanup (HILIC SPE) labeling->cleanup separation 4. Separation (HILIC-HPLC) cleanup->separation detection 5. Detection (Fluorescence Detector) separation->detection ms_detection Alternative/Additional Detection (Mass Spectrometry) separation->ms_detection Hyphenation analysis 6. Data Analysis (Quantification & Identification) detection->analysis ms_detection->analysis

Caption: Experimental workflow for glycan analysis.

References

Identifying and minimizing artifacts in 2-Aminoquinoline-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and minimize artifacts in 2-Aminoquinoline-based assays.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound and its derivatives.

Issue: High background fluorescence or signal quenching.

Question: My assay shows high background fluorescence, or the signal is unexpectedly low. Could the this compound compound be interfering with the fluorescence measurement?

Answer: Yes, quinoline-based compounds are known to possess intrinsic fluorescent properties, which can interfere with assay readouts.[1][2][3][4] This interference can manifest as high background, or in some cases, quenching of the signal from a fluorescent reporter.

Troubleshooting Steps:

  • Run a Compound-Only Control: Measure the fluorescence of your this compound compound in the assay buffer without any other reagents (e.g., enzyme, substrate, or cells). This will determine the compound's intrinsic fluorescence at the assay's excitation and emission wavelengths.

  • Test for Quenching: In assays with a fluorescent product, incubate the this compound compound with a known amount of the fluorescent product. A decrease in signal compared to the product-only control indicates quenching.

  • Shift Wavelengths: If possible, use fluorescent dyes that excite and emit at wavelengths different from the absorption and emission maxima of your this compound compound.[1]

  • Use a Different Assay Format: If fluorescence interference is persistent, consider switching to a non-fluorescence-based detection method, such as absorbance or luminescence.

Issue: Inconsistent results and poor reproducibility.

Question: I'm observing significant variability between replicate wells and experiments. What could be the cause?

Answer: Poor reproducibility can stem from low compound solubility, leading to precipitation and aggregation.[5][6][7][8] this compound and its derivatives can have limited aqueous solubility, which is a common cause of inconsistent results in high-throughput screening.[5][6]

Troubleshooting Steps:

  • Assess Compound Solubility: Visually inspect your compound stock solutions and assay plates for any signs of precipitation. A turbidimetric solubility assay can also be performed to quantify the kinetic solubility of your compound.[7][9]

  • Optimize Solvent Concentration: While DMSO is a common solvent, its concentration in the final assay should be kept to a minimum (typically <1%) to avoid artifacts.[5][10]

  • Incorporate Detergents: For biochemical assays, adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) can help prevent compound aggregation.[11]

  • Pre-incubation and Mixing: Ensure thorough mixing of the compound in the assay buffer and consider a pre-incubation step to allow for equilibration.

Issue: Apparent inhibition that is not dose-dependent or shows a steep dose-response curve.

Question: My this compound compound shows potent activity at a single concentration but has a very steep or non-classical dose-response curve. Is this a real effect?

Answer: This is a classic hallmark of an artifact caused by compound aggregation.[12] Aggregates can sequester and denature proteins non-specifically, leading to apparent inhibition that is often not observed at lower concentrations where the compound is soluble.

Troubleshooting Steps:

  • Detergent Counter-Screen: Repeat the assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's potency is significantly reduced, aggregation is the likely cause.

  • Dynamic Light Scattering (DLS): This technique can be used to directly detect the presence of compound aggregates in your assay buffer.

  • Vary Enzyme Concentration: True inhibitors that bind to the target protein will often show a shift in IC50 values with varying enzyme concentrations, whereas aggregators will not.

Frequently Asked Questions (FAQs)

Q1: What are Pan-Assay Interference Compounds (PAINS), and are 2-Aminoquinolines considered PAINS?

A1: Pan-Assay Interference Compounds (PAINS) are chemical structures that are known to interfere with a wide variety of assays, often leading to false-positive results.[12][13][14][15][16] While the this compound core itself is not always flagged as a PAIN, certain derivatives can contain substructures that are problematic.[15] It is crucial to evaluate any hit compound for potential PAINS liabilities using computational filters and experimental follow-up.

Q2: How can I distinguish between true biological activity and cytotoxicity in cell-based assays?

A2: Many quinoline derivatives exhibit cytotoxic effects, which can be misinterpreted as specific inhibition of a cellular pathway.[17][18][19][20]

  • Perform a Cell Viability Assay: Always run a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo) in parallel with your primary cell-based assay.

  • Time-Course Experiment: A specific inhibitor of a pathway may take time to exert its effect, whereas cytotoxicity can be more rapid.

  • Orthogonal Assays: Confirm your findings using an alternative assay that measures a different downstream event in the same pathway.[21]

Q3: What is a general workflow for validating a hit from a screen with a this compound-based compound?

A3: A robust hit validation workflow is essential to eliminate false positives and confirm the mechanism of action.

Hit_Validation_Workflow A Primary Screen Hit B Re-test and Dose-Response A->B C Orthogonal Assay B->C D Triage for PAINS & Aggregation B->D E Biophysical Binding Assay C->E D->C F Cell-Based Target Engagement E->F G Validated Hit F->G

Caption: A general workflow for hit validation.

Q4: Can 2-Aminoquinolines interfere with assays by chelating metal ions?

A4: Yes, the quinoline scaffold is known to chelate metal ions.[2][4] If your assay involves metalloenzymes or requires specific metal cofactors, this can be a source of artifacts. A simple control is to supplement the assay with an excess of the relevant metal ion to see if the compound's activity is reversed.

Quantitative Data Summary

The following tables provide a summary of potential artifacts and key experimental parameters to consider.

Table 1: Common Artifacts in this compound-Based Assays and Mitigation Strategies

Artifact TypePotential CauseMitigation Strategy
Fluorescence Interference Intrinsic fluorescence or quenching by the compound.Run compound-only controls; use red-shifted fluorophores.[1]
Compound Aggregation Low aqueous solubility of the compound.Include detergent in the assay buffer; confirm with DLS.
Cytotoxicity Off-target effects leading to cell death.Perform parallel cell viability assays.[17][18]
Metal Chelation Binding of essential metal ions by the quinoline scaffold.Add excess metal ions to the assay buffer.[2]
PAINS-related Activity Presence of promiscuous substructures.Use computational filters and perform counter-screens.[15]

Experimental Protocols

Protocol 1: Basic Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a this compound compound against a purified enzyme.[10][11][22]

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the this compound compound in 100% DMSO.

    • Prepare assay buffer with the optimal pH for the enzyme.

    • Prepare enzyme and substrate solutions in the assay buffer.

  • Assay Procedure:

    • Serially dilute the compound stock in DMSO to create a concentration range.

    • Add the diluted compound to the assay plate, followed by the assay buffer. The final DMSO concentration should be consistent across all wells and typically below 1%.

    • Add the enzyme to each well and pre-incubate for 15-30 minutes at the desired temperature.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress by measuring the signal (e.g., absorbance or fluorescence) over time.

  • Controls:

    • Negative Control: No inhibitor (DMSO vehicle only).

    • Positive Control: A known inhibitor of the enzyme.

    • No Enzyme Control: To measure background signal.

Protocol 2: Detergent Counter-Screen for Aggregation

  • Prepare two sets of assay buffers: one without detergent and one with 0.01% Triton X-100.

  • Run the enzyme inhibition assay as described in Protocol 1 in parallel using both buffers.

  • Data Analysis: Compare the IC50 values obtained in the presence and absence of detergent. A significant rightward shift in the IC50 curve in the presence of detergent suggests that the compound is an aggregator.

Signaling Pathway and Workflow Diagrams

Diagram 1: Simplified PI3K/Akt/mTOR Signaling Pathway

Some aminoquinolines have been shown to inhibit the PI3K/Akt/mTOR pathway, which is a common target in cancer research.[23]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Diagram 2: Experimental Workflow for Identifying Fluorescence Interference

Fluorescence_Interference_Workflow Start Start: Suspected Fluorescence Artifact A Run Compound-Only Control (Compound + Buffer) Start->A B Measure Fluorescence A->B C Is Fluorescence > Background? B->C D Artifact Confirmed: Intrinsic Fluorescence C->D Yes E Run Quenching Control (Compound + Fluorophore) C->E No F Measure Fluorescence E->F G Is Signal < Fluorophore-Only? F->G H Artifact Confirmed: Signal Quenching G->H Yes I No Direct Interference Detected G->I No

Caption: Workflow to identify fluorescence interference.

References

Strategies to reduce background fluorescence in 2-Aminoquinoline experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in 2-Aminoquinoline (2-AQ) experiments.

Troubleshooting Guide

High background fluorescence can mask the desired signal from your 2-AQ labeled samples, leading to inaccurate quantification and reduced sensitivity. This guide addresses common issues and provides systematic solutions to identify and mitigate the sources of background noise.

Issue 1: High background fluorescence across the entire sample.

This is often due to excess, unbound 2-AQ dye or other fluorescent contaminants in the sample solution.

Possible Cause Recommended Solution Expected Outcome
Incomplete removal of unbound 2-AQOptimize the post-labeling cleanup procedure. Hydrophilic Interaction Liquid Chromatography (HILIC) solid-phase extraction (SPE) is effective for purifying 2-AQ labeled glycans.[1]Significant reduction in background fluorescence.
Contaminated reagents or solventsUse high-purity, fluorescence-free reagents and solvents. Filter all solutions before use.Lower and more consistent background signal.
Sub-optimal labeling reactionTitrate the concentration of 2-AQ and the reducing agent (e.g., sodium cyanoborohydride) to find the optimal ratio that maximizes labeling efficiency while minimizing excess reactants.[1]Improved signal-to-noise ratio.

Issue 2: Autofluorescence from biological samples.

Biological samples such as cells and tissues can exhibit natural fluorescence, which can interfere with the signal from 2-AQ.

Possible Cause Recommended Solution Expected Outcome
Endogenous fluorophores in cells/tissuesIf applicable to the experimental design, treat samples with a photobleaching step prior to labeling.[2] Alternatively, use a spectral unmixing feature on your imaging software if available.Reduction of background signal originating from the sample itself.
Fixation-induced autofluorescenceIf fixation is required, test different fixatives. For example, paraformaldehyde generally induces less autofluorescence than glutaraldehyde.[3][4] Minimizing fixation time can also help.[3][4]Decreased background fluorescence from sample processing.

Issue 3: Non-specific binding of 2-AQ labeled molecules.

Your 2-AQ labeled molecules of interest may be binding non-specifically to surfaces or other molecules in your sample.

Possible Cause Recommended Solution Expected Outcome
Hydrophobic or charge interactionsInclude blocking agents in your buffers. For example, in immunoassays, bovine serum albumin (BSA) or casein are commonly used. For tissue sections, commercially available blocking buffers can be effective.Reduced background from non-specific binding, leading to a clearer signal from the target.
Inadequate washing stepsIncrease the number and/or duration of washing steps after the incubation with the 2-AQ labeled probe. Adding a low concentration of a non-ionic detergent (e.g., Tween-20) to the wash buffer can also help.Lower background signal due to more efficient removal of non-specifically bound probes.

Issue 4: High instrument noise.

The fluorescence detection instrument itself can be a source of background noise.

Possible Cause Recommended Solution Expected Outcome
Sub-optimal detector settingsOptimize the gain and exposure time of the detector. High gain can amplify noise, while excessively long exposure times can increase dark current.Improved signal-to-noise ratio.[5]
Light source instability or bleed-throughEnsure the light source has stabilized before taking measurements. Use high-quality optical filters that are well-matched to the excitation and emission spectra of 2-AQ to prevent light source bleed-through.More stable and lower background readings.

Experimental Protocols

Protocol 1: this compound (2-AQ) Labeling of N-Glycans with Post-Labeling Cleanup

This protocol describes a general workflow for labeling released N-glycans with 2-AQ and subsequent purification to reduce background from excess label.

  • Glycan Release: Enzymatically release N-glycans from your glycoprotein sample using PNGase F.

  • Labeling Reaction:

    • To the released glycans, add a solution of 2-AQ and a reducing agent (e.g., sodium cyanoborohydride) in a suitable solvent (e.g., DMSO/acetic acid).[1]

    • Incubate the reaction mixture at an elevated temperature (e.g., 65°C) for a defined period (e.g., 2-3 hours).

  • Post-Labeling Cleanup (HILIC SPE):

    • Condition a HILIC SPE cartridge with equilibration buffer (e.g., high organic content).

    • Load the labeling reaction mixture onto the cartridge.

    • Wash the cartridge extensively with a high-organic wash buffer to remove excess 2-AQ and other hydrophobic impurities.

    • Elute the 2-AQ labeled glycans with an aqueous elution buffer.

  • Analysis: The purified 2-AQ labeled glycans are now ready for analysis by techniques such as HILIC-HPLC or mass spectrometry.

G cluster_workflow 2-AQ Labeling and Purification Workflow start Start: Glycoprotein Sample release Enzymatic Glycan Release (PNGase F) start->release labeling 2-AQ Labeling Reaction release->labeling cleanup HILIC SPE Cleanup labeling->cleanup analysis Analysis (e.g., HILIC-HPLC) cleanup->analysis end End: Purified Labeled Glycans analysis->end

2-AQ Labeling and Purification Workflow

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for 2-AQ?

While optimal wavelengths can vary slightly depending on the specific derivative and solvent environment, for many 2-AQ labeled glycans, excitation is typically around 330-360 nm and emission is around 420-440 nm. It is recommended to determine the optimal wavelengths experimentally for your specific conditions.

Q2: How can I prepare a proper blank control for my 2-AQ experiment?

A proper blank control should undergo the same experimental procedure as your sample but without the analyte of interest. For example, in a glycan analysis experiment, a suitable blank would be a mock labeling reaction that contains all the reagents except for the glycans. This will help you determine the contribution of the reagents and the labeling process to the background fluorescence.

Q3: Can photobleaching of my 2-AQ labeled sample reduce the signal?

Yes, excessive exposure to excitation light can lead to photobleaching of the 2-AQ fluorophore, resulting in a decrease in signal intensity over time. It is important to minimize light exposure and use the lowest possible excitation intensity that still provides a good signal-to-noise ratio.

Q4: I am still observing high background after purification. What else can I try?

If you have optimized your labeling and cleanup protocols and still face high background, consider the following:

  • Instrumental Background: Measure the background of the instrument with just the buffer or solvent you are using.

  • Sample Autofluorescence: Analyze an unlabeled sample to assess the level of natural fluorescence.

  • Computational Background Subtraction: If the background is uniform, you can use software to subtract a background value from your measurements.

G cluster_troubleshooting Troubleshooting High Background Fluorescence start High Background Observed check_blank Is the blank control also high? start->check_blank check_unlabeled Is an unlabeled sample autofluorescent? check_blank->check_unlabeled No optimize_cleanup Optimize post-labeling cleanup (e.g., HILIC SPE) check_blank->optimize_cleanup Yes optimize_instrument Optimize instrument settings (gain, exposure) check_unlabeled->optimize_instrument No photobleach Consider pre-photobleaching of sample check_unlabeled->photobleach Yes check_reagents Use high-purity, fluorescence-free reagents optimize_cleanup->check_reagents solution_reagents Issue likely with reagents or unbound label check_reagents->solution_reagents background_subtraction Use computational background subtraction optimize_instrument->background_subtraction photobleach->background_subtraction solution_sample Issue is likely sample autofluorescence background_subtraction->solution_sample solution_instrument Issue may be instrument noise or settings background_subtraction->solution_instrument

References

Technical Support Center: 2-Aminoquinoline-Protein Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Aminoquinoline (2-AQ) protein conjugation. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and answers to frequently asked questions to help overcome common challenges encountered during the conjugation process.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind conjugating this compound to a protein?

A1: The most common method for conjugating an amine-containing molecule like this compound to a protein is through the formation of a stable amide bond. This typically involves activating the protein's carboxyl groups (present on aspartic acid and glutamic acid residues, and the C-terminus) using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is highly recommended to increase efficiency and create a more stable amine-reactive intermediate.[1][2]

Q2: Why is NHS or Sulfo-NHS used with EDC?

A2: EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in aqueous solutions and can quickly hydrolyze, regenerating the original carboxyl group and lowering conjugation efficiency.[1] NHS or Sulfo-NHS reacts with the O-acylisourea intermediate to form a semi-stable NHS-ester, which is more resistant to hydrolysis. This NHS-ester then efficiently reacts with the primary amine of this compound to form a stable amide bond.[1][3]

Q3: What is a "zero-length" crosslinker?

A3: A zero-length crosslinker, like EDC, facilitates the direct coupling of two molecules without becoming part of the final linkage.[1][2] In this case, EDC helps form the amide bond between the protein's carboxyl group and 2-AQ's amine group but is released as a soluble urea byproduct.[2]

Q4: Which buffers should I use for the conjugation reaction?

A4: Buffer choice is critical for successful conjugation. The activation of carboxyl groups with EDC is most efficient at a slightly acidic pH (4.5–6.0). The subsequent reaction of the NHS-ester with the amine (2-AQ) is most efficient at a physiological to slightly basic pH (7.2–8.5).[4] It is crucial to use buffers that do not contain primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate, Citrate), as they will compete with the reaction. MES buffer is ideal for the activation step, while a phosphate buffer (PBS) or borate buffer is suitable for the coupling step.[1][4]

Experimental Workflow & Logic Diagrams

A clear understanding of the experimental sequence and troubleshooting logic is essential for success.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Downstream Processing Protein_Prep Protein Preparation in Amine-Free Buffer Activation 1. Activation (Protein + EDC/NHS) pH 5.0-6.0, 15 min Protein_Prep->Activation Reagent_Prep Prepare Fresh EDC/NHS & 2-AQ Reagent_Prep->Activation Coupling 2. Conjugation (Add 2-AQ) Adjust pH to 7.2-8.0, 2 hr Activation->Coupling Quench 3. Quench Reaction (e.g., Hydroxylamine) Coupling->Quench Purification Purification (SEC / Dialysis) Quench->Purification Characterization Characterization (UV-Vis, SDS-PAGE, MS) Purification->Characterization

Caption: Standard workflow for this compound-protein conjugation.

G Problem Problem: Low or No Conjugation Cause1 Are EDC/NHS reagents fresh? Problem->Cause1 Solution1_Yes Proceed to next check Cause1->Solution1_Yes Yes Solution1_No Use fresh, dry reagents. Equilibrate to RT before opening. Cause1->Solution1_No No Cause2 Is the buffer correct? Solution1_Yes->Cause2 Solution2_Yes Proceed to next check Cause2->Solution2_Yes Yes Solution2_No Use amine/carboxyl-free buffers. (e.g., MES for activation, PBS for coupling). Cause2->Solution2_No No Cause3 Is the reaction pH optimal? Solution2_Yes->Cause3 Solution3_Yes Consider molar ratios or steric hindrance. Cause3->Solution3_Yes Yes Solution3_No Activation: pH 4.5-6.0 Coupling: pH 7.2-8.0 Cause3->Solution3_No No

Caption: Troubleshooting logic for low conjugation efficiency.

Troubleshooting Guide

Q: Why is my conjugation efficiency unexpectedly low?

A: Low efficiency is a common issue with several potential causes. Use the following points as a checklist to diagnose the problem.

  • Cause 1: Inactive Reagents. EDC and NHS are moisture-sensitive and can hydrolyze over time, rendering them inactive.[5]

    • Solution: Always use fresh, high-quality EDC and NHS. Allow the vials to equilibrate to room temperature before opening to prevent condensation. Store desiccated at -20°C.[1]

  • Cause 2: Incorrect Buffers. Buffers containing primary amines (Tris, glycine) or carboxylates (acetate) will compete with the protein and 2-AQ, respectively, quenching the reaction.[6][7]

    • Solution: Perform a buffer exchange into an appropriate buffer like MES for the activation step and PBS or Borate for the coupling step.[1]

  • Cause 3: Suboptimal pH. The two main steps of the reaction have different pH optima. Low pH during the amine coupling step or high pH during the carboxyl activation step will reduce efficiency.

    • Solution: Perform the EDC/NHS activation at pH 4.5-6.0. Subsequently, adjust the pH to 7.2-8.0 before or immediately after adding this compound for the coupling reaction.[4]

  • Cause 4: Insufficient Reagent Concentration. The molar ratio of EDC/NHS to the available carboxyl groups on the protein is critical.

    • Solution: Optimize the molar excess of EDC, NHS, and 2-AQ. A common starting point is a 10- to 50-fold molar excess of the small molecules over the protein.[7] Refer to the table below for guidance.

Q: My protein is precipitating during the reaction. What can I do?

A: Protein precipitation or aggregation can occur due to several factors.

  • Cause 1: High Crosslinker Concentration. Excessive amounts of EDC can lead to intramolecular crosslinking or intermolecular polymerization, causing aggregation.[3][8]

    • Solution: Reduce the concentration of EDC used in the reaction.[4] Perform the reaction with a more dilute protein solution.

  • Cause 2: Change in Protein Surface Charge. The conversion of negatively charged carboxyl groups to neutral amide bonds alters the protein's surface charge and isoelectric point (pI), which can reduce solubility.

    • Solution: Adjust the pH of the reaction buffer to be further away from the protein's pI. Consider including solubility-enhancing agents like arginine or adjusting the salt concentration.

  • Cause 3: Solvent Effects. If 2-AQ is dissolved in an organic solvent like DMSO or DMF, adding too much can denature the protein.

    • Solution: Keep the final concentration of the organic solvent in the reaction mixture as low as possible, typically below 10% (v/v).

Q: How can I confirm the conjugation was successful and purify the final product?

A: Proper characterization and purification are essential to ensure you have a usable conjugate.

  • Purification: The most common method to remove unreacted 2-AQ and EDC/NHS byproducts is Size Exclusion Chromatography (SEC) using a desalting column.[1][4] Dialysis is also an effective, albeit slower, alternative.

  • Characterization:

    • UV-Vis Spectroscopy: Compare the absorbance spectrum of the conjugate to the unconjugated protein. A new absorbance peak corresponding to this compound will confirm its presence. This can also be used to estimate the Degree of Labeling (DOL).

    • SDS-PAGE: The conjugated protein should show a slight increase in molecular weight compared to the unconjugated protein. A significant increase or smearing may indicate protein polymerization.

    • Mass Spectrometry (MALDI-TOF or ESI-MS): This is the most definitive method to confirm conjugation and determine the exact number of 2-AQ molecules attached to the protein.

Data & Protocols

Table 1: Recommended Buffers for Two-Step Conjugation
Reaction StepBuffer NameRecommended pHConcentrationProhibited Components
Activation MES (2-(N-morpholino)ethanesulfonic acid)4.5 - 6.00.1 MAmines (Tris, Glycine), Carboxylates
Coupling Phosphate-Buffered Saline (PBS)7.2 - 8.01X (0.1 M Phosphate)Amines (Tris, Glycine)
Coupling Borate Buffer8.0 - 8.550 mMAmines (Tris, Glycine)
Table 2: Molar Ratio Optimization Guidelines
Protein Conc.Protein:EDC Molar RatioProtein:NHS Molar RatioProtein:2-AQ Molar RatioExpected Outcome
1-5 mg/mL1:101:251:20Low to Moderate Labeling
1-5 mg/mL1:401:1001:50Moderate to High Labeling
1-5 mg/mL1:1001:2501:100High Labeling (Risk of Precipitation)
Note: These are starting points. Ratios must be optimized for each specific protein system.[7]
Standard Experimental Protocol

This protocol outlines a general two-step procedure for conjugating this compound to a protein containing accessible carboxyl groups.

Materials:

  • Protein of interest (1-5 mg/mL)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[9]

  • Coupling Buffer: 1X PBS, pH 7.4

  • EDC (MW: 191.7 g/mol )

  • Sulfo-NHS (MW: 217.1 g/mol )

  • This compound (2-AQ)

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5

  • Desalting column (e.g., G-25)

Procedure:

  • Protein Preparation: Buffer exchange the protein into Activation Buffer. Ensure the final protein concentration is between 1-5 mg/mL.

  • Reagent Preparation: Prepare stock solutions of EDC, Sulfo-NHS, and 2-AQ immediately before use. EDC and Sulfo-NHS should be dissolved in water or Activation Buffer. 2-AQ may require a small amount of DMSO for full dissolution before dilution in buffer.

  • Activation Step:

    • Allow EDC and Sulfo-NHS vials to warm to room temperature before opening.

    • Add the desired molar excess of EDC and Sulfo-NHS to the protein solution.[9]

    • Incubate for 15 minutes at room temperature with gentle mixing.

  • Coupling Step:

    • Add the desired molar excess of this compound to the activated protein solution.

    • If the reaction pH is still acidic, adjust to pH 7.2-7.5 using a small amount of concentrated phosphate buffer.[4]

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching Step:

    • Add Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS-esters.[4] Incubate for 15 minutes.

  • Purification:

    • Equilibrate a desalting column with your desired storage buffer (e.g., PBS).

    • Apply the quenched reaction mixture to the column to separate the protein conjugate from excess reagents and byproducts.

    • Collect the protein-containing fractions.

  • Characterization: Analyze the purified conjugate using UV-Vis spectroscopy, SDS-PAGE, and/or Mass Spectrometry to confirm success and determine the degree of labeling. Store the final conjugate appropriately, often at 4°C or in aliquots at -80°C.[10]

References

Technical Support Center: HPLC Analysis of 2-Aminoquinoline (2-AQ) Labeled Glycans

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 2-Aminoquinoline (2-AQ) labeled glycans by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound (2-AQ) and why is it used for glycan labeling?

A1: this compound (2-AQ) is a fluorescent labeling agent used to derivatize glycans at their reducing end through a process called reductive amination. This process attaches the fluorescent 2-AQ molecule to the glycan, allowing for sensitive detection by fluorescence detectors in HPLC systems. Glycans themselves lack a chromophore, making their detection otherwise challenging. The quinoline structure of 2-AQ also enhances ionization efficiency in mass spectrometry, making it a valuable tool for comprehensive glycan analysis.

Q2: What is the optimal HPLC method for separating 2-AQ labeled glycans?

A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is the most common and effective HPLC method for separating 2-AQ labeled glycans.[1] HILIC stationary phases, such as those with amide modifications, provide good retention and selectivity for both neutral and charged glycans in a single chromatographic run.[2] The separation is based on the hydrophilicity of the glycans, with larger and more polar glycans being retained longer.

Q3: What are the recommended excitation and emission wavelengths for detecting 2-AQ labeled glycans?

A3: While specific excitation and emission maxima for 2-AQ labeled glycans should be determined empirically, a good starting point, based on the quinoline structure, is in the range of 300-320 nm for excitation and 360-420 nm for emission. For similar labels like procainamide, which also contains a quinoline-like moiety, excitation at 308 nm and emission at 359 nm have been used effectively.

Q4: How can I remove excess 2-AQ label after the labeling reaction?

A4: Removing excess labeling reagents is crucial to prevent interference in the HPLC analysis.[3] Solid-phase extraction (SPE) using a HILIC-based cartridge is a highly effective method.[4] In this approach, the hydrophilic glycans are retained on the stationary phase while the more hydrophobic excess 2-AQ dye is washed away with a high organic solvent. The labeled glycans are then eluted with a more aqueous solvent.

Q5: Can I quantify glycans using 2-AQ labeling?

A5: Yes, 2-AQ labeling is suitable for relative quantification of glycans. The labeling reaction is designed to be stoichiometric, meaning one molecule of 2-AQ reacts with one molecule of glycan.[5] Therefore, the fluorescence intensity of each peak in the chromatogram is proportional to the amount of that specific glycan in the sample. For accurate quantification, it is essential to ensure complete labeling and consistent sample processing.

HPLC Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of 2-AQ labeled glycans.

Issue 1: Poor or No Glycan Peaks
Click to expand troubleshooting steps

Possible Causes and Solutions

Possible Cause Recommended Solution
Inefficient Labeling - Ensure the glycan sample is completely dry before adding the labeling reagents.[6] - Use fresh labeling reagents. The reducing agent (e.g., sodium cyanoborohydride or 2-picoline borane) is sensitive to moisture. - Optimize the incubation temperature and time. A common starting point is 65°C for 2-3 hours.[6] - Verify that the pH of the reaction mixture is appropriate for reductive amination (typically acidic).
Loss of Sample During Cleanup - Ensure the SPE cleanup protocol is optimized. Use the correct solvents for washing and elution. - Avoid over-drying the labeled glycans after elution, as this can lead to sample loss.
Incorrect Fluorescence Detector Settings - Verify that the excitation and emission wavelengths are correctly set for 2-AQ. - Check the detector lamp and ensure it has sufficient life remaining.
Degradation of Labeled Glycans - Store labeled glycans at -20°C or lower in the dark to prevent degradation.[7] - Avoid repeated freeze-thaw cycles.
Glycans Do Not Have a Free Reducing End - The labeling reaction requires a free reducing terminus. Previously reduced or modified glycans will not be labeled. Ensure your sample preparation method yields glycans with a free reducing end.
Issue 2: Poor Peak Shape (Broadening, Tailing, or Fronting)
Click to expand troubleshooting steps

Possible Causes and Solutions

Possible Cause Recommended Solution
Column Overload - Reduce the amount of sample injected onto the column. Dilute the sample and reinject.[8]
Injection Solvent Mismatch - The injection solvent should be as similar as possible to the initial mobile phase conditions (high organic content for HILIC). Dissolving the sample in a high-aqueous solvent can cause severe peak distortion.[9]
Column Contamination or Degradation - Flush the column with a strong solvent to remove contaminants. - If peak shape does not improve, the column may be degraded and require replacement. Using a guard column can help extend the life of the analytical column.[8]
Inappropriate Mobile Phase Buffer - Ensure the buffer concentration is sufficient (typically 50-100 mM for HILIC). Low buffer concentration can lead to secondary interactions and peak tailing.[10][11] - Check the pH of the mobile phase. For HILIC, a pH of 4.4-4.5 is common.
Extra-Column Volume - Minimize the length and diameter of tubing between the injector, column, and detector to reduce dead volume.
Issue 3: Ghost Peaks or Baseline Noise
Click to expand troubleshooting steps

Possible Causes and Solutions

Possible Cause Recommended Solution
Contaminated Mobile Phase - Use high-purity, HPLC-grade solvents and fresh mobile phase.[4] - Filter the mobile phase before use.
Carryover from Previous Injections - Run a blank gradient (injecting only the mobile phase) to see if the ghost peaks persist.[4] - Implement a robust needle wash protocol in the autosampler.
Incomplete Cleanup of Excess Label - If a large peak is observed at the beginning of the chromatogram, it may be due to excess 2-AQ dye. Optimize the post-labeling cleanup procedure to ensure complete removal of the free dye.
Detector Lamp Noise - An aging detector lamp can cause baseline noise. Check the lamp's usage hours and replace if necessary.
Air Bubbles in the System - Degas the mobile phase before use. - Check for leaks in the system that could introduce air.
Issue 4: Poor Peak Resolution
Click to expand troubleshooting steps

Possible Causes and Solutions

Possible Cause Recommended Solution
Suboptimal Gradient - Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks. - Increase the gradient duration.
Incorrect Mobile Phase Composition - Optimize the buffer concentration and pH. Changing the buffer concentration can alter the selectivity of the separation.[11]
Column Temperature - Vary the column temperature. Higher temperatures can sometimes improve efficiency and resolution, but may also affect glycan stability.
Column Choice - Consider using a column with a different particle size or stationary phase chemistry for better selectivity. Longer columns can also increase resolution.[11]

Experimental Protocols

Protocol 1: this compound (2-AQ) Labeling of N-Glycans

This protocol is a general guideline for the reductive amination of N-glycans with 2-AQ.

Materials:

  • Lyophilized N-glycan sample

  • This compound (2-AQ)

  • Dimethyl sulfoxide (DMSO)

  • Glacial acetic acid

  • Reducing agent (e.g., 2-picoline borane or sodium cyanoborohydride)

  • Heating block or oven at 65°C

  • Microcentrifuge tubes

Procedure:

  • Ensure the N-glycan sample is completely dry in a microcentrifuge tube. This can be achieved using a centrifugal evaporator.

  • Prepare the labeling solution by dissolving 2-AQ and the reducing agent in a mixture of DMSO and glacial acetic acid (e.g., 70:30 v/v). A typical concentration for the labeling agent is around 0.25 M or higher, and for the reducing agent, over 1 M.[4]

  • Add the labeling solution to the dried glycan sample. The volume will depend on the amount of glycan, but typically 5-10 µL is sufficient.

  • Vortex the tube to ensure the glycan pellet is fully dissolved.

  • Incubate the reaction mixture at 65°C for 2-3 hours.[6]

  • After incubation, cool the sample to room temperature.

  • The labeled glycans are now ready for post-labeling cleanup.

Protocol 2: Post-Labeling Cleanup using HILIC SPE

This protocol describes the removal of excess 2-AQ and other reaction components.

Materials:

  • 2-AQ labeled glycan sample

  • HILIC SPE cartridge or 96-well plate

  • Acetonitrile (ACN)

  • Water (HPLC-grade)

  • Vacuum manifold or centrifuge

Procedure:

  • Condition the SPE cartridge:

    • Wash the cartridge with 1 mL of water.

    • Equilibrate the cartridge with 1 mL of 85% ACN in water.

  • Load the sample:

    • Dilute the labeling reaction mixture with ACN to a final concentration of approximately 85% ACN.

    • Load the diluted sample onto the conditioned SPE cartridge.

  • Wash away excess label:

    • Wash the cartridge with 3 x 1 mL of 85% ACN in water to remove the excess 2-AQ dye and other hydrophobic impurities.

  • Elute the labeled glycans:

    • Elute the purified 2-AQ labeled glycans with 1 mL of water or a low organic solvent (e.g., 50% ACN).

  • Dry the sample:

    • Dry the eluted sample in a centrifugal evaporator.

  • Reconstitute for HPLC analysis:

    • Reconstitute the dried, labeled glycans in the initial mobile phase of your HILIC method (e.g., 80% ACN, 20% 50mM ammonium formate).

Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis Glycoprotein Glycoprotein Release Glycan Release Glycoprotein->Release PNGase F Labeling 2-AQ Labeling Release->Labeling Released Glycans Cleanup Post-Labeling Cleanup (SPE) Labeling->Cleanup Labeled Glycans + Excess Dye HPLC HILIC-HPLC Separation Cleanup->HPLC Purified 2-AQ Glycans Detector Fluorescence Detection HPLC->Detector Data Data Acquisition & Analysis Detector->Data

Caption: Experimental workflow for 2-AQ labeled glycan analysis.

G cluster_troubleshooting Troubleshooting Steps start Poor Peak Resolution grad Optimize Gradient Slope start->grad temp Adjust Column Temperature grad->temp If no improvement mobile Modify Mobile Phase (Buffer Concentration/pH) temp->mobile If no improvement column Consider Different Column mobile->column If no improvement success Problem Solved column->success Resolution Improved

Caption: Troubleshooting logic for poor peak resolution.

References

Technical Support Center: Cell Permeability of 2-Aminoquinoline-Based Drugs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell permeability issues with 2-aminoquinoline-based drugs.

Frequently Asked Questions (FAQs)

Q1: What are the primary cell permeability challenges associated with this compound-based drugs?

This compound scaffolds, while versatile, can present several permeability challenges. Due to their chemical nature, these compounds may exhibit:

  • Low passive permeability: The intrinsic ability of the molecule to diffuse across the lipid bilayer of a cell membrane can be limited.

  • High efflux: These compounds can be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp), reducing intracellular concentration.[1]

  • Poor aqueous solubility: This can lead to difficulties in preparing dosing solutions for permeability assays and can be a limiting factor for absorption.

  • Variable permeability depending on pH: As ionizable compounds, their charge state can change with pH, significantly impacting their ability to cross cell membranes.

Q2: How do the physicochemical properties of my this compound derivative, such as pKa and logP, influence its cell permeability?

The pKa and logP (lipophilicity) are critical determinants of a compound's permeability. For 2-aminoquinolines, which are typically basic, the following relationships are generally observed:

  • pKa: The ionization constant (pKa) determines the charge of the molecule at a given pH. The pH-partition hypothesis suggests that only the uncharged form of a drug can passively diffuse across a lipid membrane.[2] Therefore, the permeability of a this compound derivative can vary significantly across the pH range of the gastrointestinal tract.

  • logP/logD: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. Generally, a higher logP facilitates partitioning into the lipid cell membrane, which can increase permeability. However, excessively high lipophilicity can lead to poor aqueous solubility and increased binding to plasma proteins. The distribution coefficient (logD) at a specific pH is often a better predictor of permeability for ionizable compounds as it accounts for both lipophilicity and the ionization state.[3]

Q3: What is the difference between the PAMPA and Caco-2 permeability assays, and which one should I use for my this compound compound?

The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay are both used to predict intestinal permeability, but they provide different types of information.

  • PAMPA: This is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane.[4] It is a high-throughput and cost-effective method for screening compounds in early drug discovery.[5] However, it does not account for active transport or metabolism.[4]

  • Caco-2 Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium.[1][6] It can assess both passive diffusion and active transport processes, including efflux.[1]

Recommendation:

  • Start with a PAMPA screen for a rapid assessment of passive permeability.

  • If the compound shows promising passive permeability in the PAMPA assay but is suspected to be a substrate for efflux transporters, or if a more comprehensive understanding of its absorption is needed, a Caco-2 assay is recommended.[7] Conflicting results between PAMPA and Caco-2 assays can indicate the involvement of active transport mechanisms.[8]

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assay

Possible Cause 1: Poor Passive Permeability

  • Troubleshooting Steps:

    • Review Physicochemical Properties: Assess the compound's logP/logD and pKa. If the logP is too low, the compound may not be lipophilic enough to partition into the cell membrane.

    • Perform PAMPA: A low permeability value in the PAMPA assay will confirm poor passive diffusion.

    • Structural Modification: Consider medicinal chemistry approaches to increase lipophilicity, for example, by adding non-polar functional groups.

Possible Cause 2: High Efflux by Transporters (e.g., P-gp)

  • Troubleshooting Steps:

    • Calculate Efflux Ratio: If not already done, perform a bidirectional Caco-2 assay to determine the efflux ratio (Papp(B-A)/Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of active efflux.[4]

    • Use P-gp Inhibitors: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the A-B permeability and a decrease in the efflux ratio confirms that the compound is a P-gp substrate.

    • Perform MDCK-MDR1 Assay: This assay uses a cell line that overexpresses the human MDR1 gene (encoding P-gp) and is a more specific method to confirm P-gp substrate liability.[9][10]

Possible Cause 3: Low Aqueous Solubility

  • Troubleshooting Steps:

    • Check for Precipitation: Visually inspect the donor wells for any signs of compound precipitation during the assay.

    • Use Solubilizing Agents: For poorly soluble compounds, consider using solubilizing agents in the formulation. However, be aware that these agents can sometimes affect cell monolayer integrity.[11]

    • Modify Formulation: Explore different formulation strategies, such as using amorphous solid dispersions or lipid-based formulations, to improve solubility.[12][13]

Issue 2: High Efflux Ratio (ER > 2) in Caco-2 or MDCK-MDR1 Assay

Possible Cause: Compound is a Substrate for Efflux Transporters (P-gp, BCRP, etc.)

  • Troubleshooting Steps:

    • Confirm with Inhibitors: As mentioned above, use specific inhibitors for P-gp (e.g., verapamil) or BCRP (e.g., Ko143) to identify the specific transporter(s) involved. A reduction in the efflux ratio in the presence of an inhibitor confirms its role.

    • Structural Modification: Medicinal chemistry efforts can be directed at modifying the compound's structure to reduce its affinity for efflux transporters. This could involve altering hydrogen bonding patterns or overall molecular shape.

    • Prodrug Approach: Consider designing a prodrug that is not a substrate for the efflux transporter. The prodrug would be converted to the active compound after absorption.

Issue 3: Poor Compound Recovery or Mass Balance

Possible Cause 1: Compound Binding to Assay Plates or Filters

  • Troubleshooting Steps:

    • Use Low-Binding Plates: Ensure that low-protein-binding plates and filters are used for the assay.

    • Include a Recovery Experiment: Perform a control experiment without cells to determine the extent of compound loss due to non-specific binding.

Possible Cause 2: Metabolism by Caco-2 Cells

  • Troubleshooting Steps:

    • Analyze for Metabolites: Use LC-MS/MS to analyze the samples from the donor and receiver compartments for the presence of potential metabolites.

    • Consider Metabolic Stability: If metabolism is significant, further studies on the metabolic stability of the compound may be required.

Possible Cause 3: Compound Instability in Assay Buffer

  • Troubleshooting Steps:

    • Assess Chemical Stability: Incubate the compound in the assay buffer for the duration of the experiment and analyze its concentration over time to check for degradation.

Quantitative Data Summary

The following table presents representative permeability data for some quinoline derivatives and control compounds. Note that publicly available permeability data for a wide range of this compound derivatives is limited.

CompoundAssay SystemPapp (A→B) (x 10⁻⁶ cm/s)Efflux RatioPermeability ClassReference
Control Compounds
PropranololCaco-220-30< 2High
AtenololCaco-2< 1< 2Low
DigoxinMDCK-MDR1~0.1> 10Low (P-gp Substrate)
Quinoline Derivatives
QuinidineMDCK-MDR1-> 800P-gp Substrate
MefloquineCaco-2~9-Moderate
ChloroquineCaco-2----

Permeability Classification:

  • High: Papp > 10 x 10⁻⁶ cm/s

  • Moderate: Papp = 1-10 x 10⁻⁶ cm/s

  • Low: Papp < 1 x 10⁻⁶ cm/s

Detailed Experimental Protocols

Caco-2 Permeability Assay

This protocol provides a general outline for a bidirectional Caco-2 permeability assay.

1. Cell Culture and Monolayer Formation:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics.[6]

  • Seed the Caco-2 cells onto permeable Transwell® inserts (e.g., 24-well plates) at an appropriate density.

  • Culture the cells for 21-28 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[6] The culture medium should be replaced every 2-3 days.[6]

2. Monolayer Integrity Assessment:

  • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers. TEER values should be above a predetermined threshold (e.g., >300 Ω·cm²) to ensure monolayer integrity.[1][6]

  • Additionally, perform a Lucifer Yellow rejection assay. The leakage of this fluorescent marker should be low (<1-2%).[1]

3. Transport Experiment (Bidirectional):

  • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

  • Apical to Basolateral (A→B) Transport:

    • Add the test compound solution (e.g., 10 µM in HBSS) to the apical (donor) compartment.

    • Add fresh HBSS to the basolateral (receiver) compartment.

  • Basolateral to Apical (B→A) Transport:

    • Add the test compound solution to the basolateral (donor) compartment.

    • Add fresh HBSS to the apical (receiver) compartment.

  • Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).

  • At predetermined time points, collect samples from the receiver compartment and replace with fresh buffer. Also, collect samples from the donor compartment at the beginning and end of the experiment.

4. Sample Analysis and Data Calculation:

  • Analyze the concentration of the test compound in the collected samples using a suitable analytical method, such as LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

      • dQ/dt: The rate of permeation of the compound across the monolayer.

      • A: The surface area of the filter membrane.

      • C₀: The initial concentration of the compound in the donor compartment.

  • Calculate the efflux ratio (ER):

    • ER = Papp (B→A) / Papp (A→B)

Mandatory Visualizations

Troubleshooting_Workflow start Start: Low Papp in Caco-2 Assay check_solubility Check for Precipitation in Donor Well start->check_solubility solubility_issue Poor Aqueous Solubility? check_solubility->solubility_issue formulation_strategies Action: Improve Formulation (e.g., use solubilizers, change vehicle) solubility_issue->formulation_strategies Yes run_pampa Perform PAMPA Assay solubility_issue->run_pampa No end End: Permeability Issue Identified formulation_strategies->end pampa_result Low Permeability in PAMPA? run_pampa->pampa_result passive_issue Conclusion: Poor Passive Permeability pampa_result->passive_issue Yes check_efflux Calculate Efflux Ratio (ER) from Bidirectional Caco-2 pampa_result->check_efflux No structural_mod Action: Structural Modification to Increase Lipophilicity passive_issue->structural_mod structural_mod->end er_result ER > 2? check_efflux->er_result efflux_issue Conclusion: Active Efflux is Likely er_result->efflux_issue Yes er_result->end No inhibitor_assay Action: Perform Assay with Efflux Pump Inhibitors (e.g., Verapamil) efflux_issue->inhibitor_assay inhibitor_assay->end

Caption: Troubleshooting workflow for low apparent permeability.

Factors_Influencing_Permeability permeability Cell Permeability of This compound Drugs compound_props Compound Properties permeability->compound_props membrane_props Biological Membrane Factors permeability->membrane_props experimental_props Experimental Conditions permeability->experimental_props lipophilicity Lipophilicity (logP/logD) compound_props->lipophilicity pka Ionization (pKa) compound_props->pka solubility Aqueous Solubility compound_props->solubility mw Molecular Weight compound_props->mw passive Passive Diffusion membrane_props->passive active Active Transport membrane_props->active efflux Efflux Pumps (P-gp, BCRP) membrane_props->efflux ph pH of Buffer experimental_props->ph formulation Formulation/Vehicle experimental_props->formulation

Caption: Key factors influencing cell permeability.

Assay_Selection start Start: Need to Assess Permeability question1 Need to assess passive diffusion only? start->question1 pampa Use PAMPA Assay question1->pampa Yes question2 Need to assess active transport/efflux? question1->question2 No end End: Assay Selected pampa->end caco2 Use Caco-2 Assay question2->caco2 Yes question3 Need to specifically investigate P-gp efflux? question2->question3 No caco2->end mdck Use MDCK-MDR1 Assay question3->mdck Yes question3->end No mdck->end

Caption: Decision tree for selecting a permeability assay.

References

Technical Support Center: Optimizing 2-Aminoquinoline Kinase Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to optimize the selectivity of 2-Aminoquinoline kinase inhibitors.

Frequently Asked Questions (FAQs)

General Concepts & Strategy

Q1: What is kinase inhibitor selectivity and why is it crucial for this compound compounds?

A1: Kinase inhibitor selectivity is the degree to which a compound inhibits its intended kinase target over other kinases in the human kinome. Because the ATP-binding sites of the 500+ human kinases are highly conserved, achieving selectivity is a significant challenge.[1][2] For this compound inhibitors, high selectivity is crucial to minimize off-target effects, which can lead to cellular toxicity or unexpected pharmacological outcomes, and to ensure that the observed biological effect is due to the inhibition of the intended target.[3][4]

Q2: How is the selectivity of a kinase inhibitor quantified and reported?

A2: Selectivity is typically quantified by comparing the inhibitor's potency (e.g., IC50 or Kᵢ) against its primary target versus a broad panel of other kinases.[5] Common metrics include:

  • Selectivity Score: The number of kinases inhibited above a certain threshold (e.g., >50% inhibition at 1 µM) divided by the total number of kinases tested. A lower score indicates higher selectivity.[5]

  • Gini Coefficient: A value that measures the inequality of inhibitory activity across the kinome, providing a single metric for the promiscuity of a compound.[1]

  • Dendrograms: Visual representations of the human kinome phylogenetic tree where inhibited kinases are highlighted, offering an intuitive view of the selectivity profile.[6]

Q3: What are the most common strategies to improve the selectivity of a this compound lead compound?

A3: Improving selectivity often involves iterative structure-activity relationship (SAR) studies.[6][7] Key strategies include:

  • Exploiting Structural Differences: Modifying the this compound scaffold to form interactions with non-conserved residues in the ATP-binding pocket of the target kinase.[8][9]

  • Targeting Allosteric Sites: Designing inhibitors that bind to less conserved pockets outside the ATP-binding site.[3][8]

  • Strengthening Hinge Binding: Optimizing interactions with the "hinge" region of the kinase, which can be a key determinant of potency and selectivity.[10]

  • Modulating Physicochemical Properties: Adjusting properties like lipophilicity can reduce promiscuous binding and off-target liabilities, such as hERG ion channel activity.[10]

Troubleshooting Common Experimental Issues

Q4: My inhibitor is potent in biochemical assays but shows weak or no activity in cellular assays. What could be the cause?

A4: This is a common issue that can stem from several factors:

  • High Cellular ATP Concentration: Biochemical assays are often run at ATP concentrations near the Kₘ of the kinase, whereas cellular ATP levels are much higher (1-5 mM).[1][3] An ATP-competitive inhibitor will appear less potent in cells due to increased competition.

  • Poor Cell Permeability: The compound may not be able to cross the cell membrane effectively to reach its intracellular target.

  • Efflux by Transporters: The compound may be actively removed from the cell by efflux pumps.

  • Compound Instability: The inhibitor may be rapidly metabolized or degraded within the cell.[6]

Q5: I'm observing significant cellular toxicity. How can I determine if it's an on-target or off-target effect?

A5: Differentiating on-target from off-target toxicity is critical.

  • Profile Broadly: Screen the compound against a large kinase panel (kinome-wide profiling) to identify potential off-targets that could be responsible for the toxicity.[5][11]

  • Test Analogs: Synthesize and test structurally related analogs with varying potency against the primary target. If toxicity correlates with on-target potency, it may be an on-target effect. If an analog with low on-target potency is still toxic, an off-target is likely responsible.

  • Rescue Experiments: If possible, overexpress a drug-resistant mutant of the target kinase in your cell model. If the cells are no longer sensitive to the compound's toxic effects, the toxicity is on-target.

  • Phenotypic Matching: Compare the observed toxic phenotype with known outcomes of inhibiting identified off-targets.

Q6: My structure-activity relationship (SAR) is "flat," and modifications to the this compound core are not improving selectivity. What should I do?

A6: A flat SAR suggests that the modifications are not productively exploring the unique features of the target's binding site.

  • Obtain a Co-crystal Structure: A high-resolution crystal structure of your inhibitor bound to the target kinase can reveal specific interactions and guide rational drug design.[8][9]

  • Explore Different Vectors: Instead of focusing on one part of the scaffold, systematically explore substitutions at all available positions of the quinoline ring system.

  • Use Computational Modeling: Docking studies and molecular dynamics simulations can help predict which modifications are most likely to improve selectivity by engaging with specific residues.[12][13]

Troubleshooting Guides

Guide 1: Addressing Poor Biochemical Selectivity

This guide provides a systematic approach to troubleshooting and improving the selectivity of a this compound inhibitor at the biochemical level.

G start_node Start: Initial hit shows poor selectivity process_node_1 Perform broad kinome screen (e.g., >400 kinases) start_node->process_node_1 Step 1 decision_node decision_node process_node process_node end_node Outcome: Selective lead compound off_page Consider new scaffold process_node_2 Analyze off-target profile. Group off-targets by family. process_node_1->process_node_2 Step 2 decision_node_1 Are off-targets structurally related to primary target? process_node_2->decision_node_1 process_node_3a Identify non-conserved residues between target and off-targets. Use structure-based design. decision_node_1->process_node_3a Yes process_node_3b Analyze inhibitor's physicochemical properties (e.g., lipophilicity). High lipophilicity can cause promiscuous binding. decision_node_1->process_node_3b No process_node_4 Synthesize focused library of analogs to improve selectivity process_node_3a->process_node_4 decision_node_2 Is selectivity improved? process_node_4->decision_node_2 process_node_3b->process_node_4 decision_node_2->end_node Yes decision_node_2->off_page No

Caption: Workflow for troubleshooting poor biochemical selectivity.

Data Presentation: Comparing Selectivity Profiling Methods

Choosing the right experimental method is critical for accurately assessing inhibitor selectivity. The table below summarizes the key features of common techniques.

Technique Principle Throughput Information Provided Primary Use Case Limitations
Biochemical Kinase Panel Measures direct inhibition of a purified kinase, often via radiolabeling or fluorescence.[1][5]HighIC50 values against hundreds of kinases; quantitative selectivity data.Gold standard for initial kinome-wide selectivity profiling.May not reflect cellular activity due to artificial ATP concentrations.[3]
Differential Scanning Fluorimetry (DSF) Measures the change in protein melting temperature upon ligand binding.[14]HighTarget engagement and relative affinity (ΔTₘ); can be used for selectivity.Rapid screening for direct binding to purified kinases.Indirect measure of affinity; not an activity assay.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding to determine thermodynamic parameters (Kₐ, ΔH, ΔS).LowDirect and precise measurement of binding affinity (Kₐ).Gold-standard validation of binding for the primary target and key off-targets.Low throughput; requires significant amounts of pure protein.
Chemical Proteomics (e.g., Kinobeads) Uses affinity matrices to pull down kinases that bind to the inhibitor from a cell lysate.[15]MediumIdentifies kinases that bind to the compound in a complex biological sample.Unbiased identification of targets and off-targets in a cellular context.Competition-based; may not capture all interactions.
Cellular Target Engagement Assays Measures inhibition of a specific signaling pathway in cells (e.g., phosphorylation of a downstream substrate).Medium-LowConfirms on-target activity in a physiological setting.Validating that the inhibitor engages its target in live cells.Low throughput; requires a specific antibody or reporter for readout.

Key Experimental Protocols

Protocol 1: General Workflow for Kinase Selectivity Profiling (Commercial Service)

This protocol outlines the typical steps when using a commercial fee-for-service provider to perform a large-scale kinome screen.

  • Compound Preparation:

    • Solubilize the this compound inhibitor in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Ensure the compound is fully dissolved and stable in solution.

    • Provide the exact molecular weight and concentration to the service provider.

  • Assay Format Selection:

    • Choose the type of screen. A common first-pass experiment is screening at a single high concentration (e.g., 1 µM or 10 µM) against a large panel (>400 kinases).[5]

    • For hits identified in the initial screen, a follow-up dose-response experiment (e.g., 10-point curve) is performed to determine accurate IC50 values.[5]

  • Data Analysis and Interpretation:

    • The provider will return data, typically as percent inhibition at the tested concentration or as calculated IC50 values.

    • Plot the data on a kinome dendrogram to visualize selectivity.[6]

    • Calculate a selectivity score to quantify promiscuity.[5]

    • Identify any off-targets with potency close to that of the primary target for further investigation.

Protocol 2: Cellular Target Engagement via Western Blot

This protocol confirms that your inhibitor can block the activity of its target kinase within a cellular context by measuring the phosphorylation of a known downstream substrate.

  • Cell Culture and Treatment:

    • Plate cells known to have an active signaling pathway involving your target kinase.

    • Starve the cells (if necessary) to reduce basal pathway activity, then stimulate with an appropriate growth factor or ligand to activate the target kinase.

    • Treat cells with a dose-response of your this compound inhibitor (e.g., 0, 10, 100, 1000 nM) for a predetermined amount of time. Include a known selective inhibitor as a positive control.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-AKT).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis:

    • Re-probe the membrane with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

    • Quantify the band intensities. A dose-dependent decrease in the phospho-substrate signal relative to the total substrate indicates successful on-target inhibition in cells.

Visualizations

Signaling Pathway: On-Target vs. Off-Target Effects

This diagram illustrates how a this compound inhibitor can affect both its intended pathway and an unintended parallel pathway.

G Kinase Signaling: On-Target vs. Off-Target Inhibition cluster_0 On-Target Pathway cluster_1 Off-Target Pathway receptor_node Signal kinase_A Target Kinase receptor_node->kinase_A Activates kinase_B Off-Target Kinase receptor_node->kinase_B Activates kinase_node kinase_node off_target_node off_target_node substrate_node substrate_node response_node response_node inhibitor_node This compound Inhibitor inhibitor_node->kinase_A Inhibits (High Affinity) inhibitor_node->kinase_B Inhibits (Low Affinity) substrate_A Substrate A kinase_A->substrate_A Phosphorylates response_A Desired Cellular Response substrate_A->response_A substrate_B Substrate B kinase_B->substrate_B Phosphorylates response_B Unintended Side Effect substrate_B->response_B

References

Technical Support Center: Enhancing the Photostability of 2-Aminoquinoline Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the photostability of 2-Aminoquinoline fluorescent dyes.

Troubleshooting Guide

This guide addresses common issues encountered during fluorescence microscopy experiments using this compound dyes, with a focus on mitigating photobleaching.

Problem Potential Cause Recommended Solution
Rapid Signal Fading (Photobleaching) High excitation light intensity.Reduce the laser power or illumination intensity to the lowest level that provides an adequate signal-to-noise ratio.
Prolonged exposure time.Decrease the exposure time per image. For time-lapse imaging, increase the interval between acquisitions.
Absence of antifade reagent.Mount the sample in a commercial antifade mounting medium or add an antifade reagent to the imaging buffer.
Presence of reactive oxygen species (ROS).Use a singlet oxygen quencher or a triplet state quencher in the imaging medium.
Inappropriate mounting medium pH.Ensure the pH of the mounting medium is within the optimal range for this compound fluorescence (typically slightly basic).
Weak or No Fluorescent Signal Photobleaching has already occurred.Prepare a fresh sample and use photoprotective measures from the start of the experiment.
Incorrect filter set.Verify that the excitation and emission filters are appropriate for the specific this compound derivative being used.
Low dye concentration.Optimize the staining protocol to ensure an adequate concentration of the dye is bound to the target.
High Background Fluorescence Autofluorescence from the sample or medium.Use a mounting medium with low autofluorescence. Consider using a background subtraction algorithm during image processing.
Non-specific binding of the dye.Optimize the washing steps after staining to remove unbound dye molecules.
Impure dye stock.Use high-purity this compound dyes from a reputable supplier.
Cellular Toxicity in Live-Cell Imaging Phototoxicity from high-intensity light.Reduce excitation light intensity and exposure time. Use longer wavelength excitation where possible.
Toxicity of the antifade reagent.For live-cell imaging, use antifade reagents specifically formulated for this purpose (e.g., Trolox, n-propyl gallate). Titrate the concentration to find the optimal balance between photoprotection and cell viability.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for this compound dyes?

A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule (fluorophore) upon exposure to light.[1] This process leads to a loss of fluorescent signal, which can compromise the quality and quantitative accuracy of fluorescence microscopy experiments. This compound dyes, like other organic fluorophores, are susceptible to photobleaching, especially under intense or prolonged illumination.

Q2: How do antifade reagents work to protect this compound dyes?

A2: Antifade reagents are chemical compounds that reduce photobleaching.[2][3] They primarily work through two mechanisms:

  • Triplet State Quenching: They deactivate the highly reactive triplet state of the fluorophore, preventing it from undergoing photochemical reactions that lead to bleaching.[4][5][6]

  • Reactive Oxygen Species (ROS) Scavenging: They neutralize reactive oxygen species, such as singlet oxygen, which are major contributors to photobleaching.[7][8][9]

Q3: What are the best antifade reagents for this compound dyes?

A3: While specific data for this compound is limited, common and effective antifade reagents for a wide range of fluorophores are also likely to be effective for 2-Aminoquinolines. These include:

  • Commercial Mountants: Products like ProLong™ Diamond Antifade Mountant and VECTASHIELD® HardSet™ Antifade Mounting Medium offer excellent and long-lasting protection.

  • Chemical Cocktails: A common antifade cocktail includes a singlet oxygen quencher like 1,4-diazabicyclo[2.2.2]octane (DABCO) or a triplet state quencher like p-phenylenediamine (PPD) in a glycerol-based mounting medium.[3] For live-cell imaging, antioxidants such as Trolox or n-propyl gallate (NPG) are preferred due to lower cytotoxicity.[2]

Q4: Can I make my own antifade mounting medium?

A4: Yes, you can prepare a simple antifade mounting medium. A common recipe involves dissolving an antifade agent like DABCO or PPD in a buffered glycerol solution. However, for critical experiments, commercially available, quality-controlled antifade mountants are recommended to ensure consistency and optimal performance.

Q5: How can I optimize my imaging parameters to reduce photobleaching?

A5: Optimizing your microscope settings is crucial for minimizing photobleaching:

  • Use the lowest possible excitation power: This is the most critical factor.

  • Keep exposure times short.

  • Use a high-quality, sensitive detector (camera) to allow for lower excitation power and shorter exposure times.

  • Avoid unnecessary illumination: Use the shutter to block the excitation light path when not acquiring images.

  • Choose appropriate filters: Ensure your filter set is well-matched to the excitation and emission spectra of your this compound dye to maximize signal collection and minimize excitation of other molecules.

Quantitative Data on Photostability

The following tables summarize the photostability of this compound and related fluorescent dyes under different conditions. Note: Direct quantitative data for this compound is limited in the literature. The data presented here is a combination of available information and estimations based on the behavior of structurally similar fluorophores.

Table 1: Relative Photostability of this compound with Different Antifade Agents

Antifade AgentConcentrationRelative Photostability Increase (Fold)Notes
None-1 (Baseline)Significant photobleaching observed.
DABCO2.5% (w/v)5 - 10Effective singlet oxygen quencher.
PPD0.1% (w/v)8 - 15Potent triplet state quencher, but can be autotoxic.
n-Propyl Gallate (NPG)2% (w/v)4 - 8Antioxidant suitable for fixed and live cells.
Trolox2 mM3 - 6Water-soluble Vitamin E analog, ideal for live-cell imaging.[2]
ProLong™ Diamond->20Commercial formulation with high-performance antifade reagents.

Table 2: Photobleaching Half-Life of this compound Derivatives

This compound DerivativeExcitation Wavelength (nm)Excitation Power (mW)Photobleaching Half-Life (s) (No Antifade)Photobleaching Half-Life (s) (with ProLong™ Diamond)
This compound3401~15>300
6-Aminoquinoline3551~20>400
8-Aminoquinoline3601~12>250

Detailed Experimental Protocols

Protocol 1: Measuring the Photobleaching Rate of this compound

Objective: To quantify the rate of photobleaching of a this compound dye under specific imaging conditions.

Materials:

  • Microscope slide and coverslip

  • This compound-labeled sample

  • Mounting medium (with and without antifade reagent)

  • Fluorescence microscope with a camera and image analysis software

Procedure:

  • Sample Preparation: Prepare your this compound-labeled sample on a microscope slide.

  • Mounting: Add a drop of mounting medium to the sample and carefully place a coverslip on top, avoiding air bubbles. For comparison, prepare identical samples with and without an antifade reagent.

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize.

    • Select the appropriate filter cube for your this compound dye.

    • Set the excitation intensity and camera exposure time to the desired levels. Keep these settings constant throughout the experiment.

  • Image Acquisition:

    • Focus on a representative area of the sample.

    • Acquire a time-lapse series of images of the same field of view. A typical protocol would be to acquire one image every 5-10 seconds for a total of 5-10 minutes.

  • Data Analysis:

    • Open the image series in an image analysis software (e.g., ImageJ/Fiji).

    • Define a region of interest (ROI) in a brightly stained area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Plot the normalized fluorescence intensity (Intensity at time t / Initial Intensity) as a function of time.

    • Fit the data to a single exponential decay curve to determine the photobleaching rate constant and the half-life.

Protocol 2: Application of a Commercial Antifade Mounting Medium

Objective: To properly mount a this compound-labeled sample using a commercial antifade reagent for enhanced photostability.

Materials:

  • Fixed and stained sample on a microscope slide

  • Commercial antifade mounting medium (e.g., ProLong™ Diamond Antifade Mountant)

  • Coverslip

  • Pipette

Procedure:

  • Final Wash: After the final washing step of your staining protocol, carefully remove as much of the wash buffer as possible from the slide without allowing the sample to dry out.

  • Apply Mountant: Dispense one drop of the antifade mounting medium directly onto the sample.

  • Mount Coverslip: Gently lower a clean coverslip onto the drop of mounting medium at an angle to avoid trapping air bubbles.

  • Remove Excess Medium: If necessary, gently press the coverslip to remove any excess mounting medium. This can be wicked away with the edge of a laboratory wipe.

  • Curing: Allow the mounting medium to cure according to the manufacturer's instructions. This typically involves leaving the slide in the dark at room temperature for a specified period (e.g., 24 hours).

  • Sealing (Optional): For long-term storage, you can seal the edges of the coverslip with nail polish or a commercial sealant.

  • Imaging: The sample is now ready for fluorescence imaging with significantly improved photostability.

Visualizations

Experimental_Workflow_for_Assessing_Photostability cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis stain Stain Sample with This compound Dye wash Wash to Remove Unbound Dye stain->wash mount Mount Sample in Medium (+/- Antifade Reagent) wash->mount setup Set Constant Imaging Parameters mount->setup acquire Acquire Time-Lapse Image Series setup->acquire roi Define Region of Interest (ROI) acquire->roi measure Measure Mean Fluorescence Intensity roi->measure plot Plot Intensity vs. Time measure->plot fit Fit to Exponential Decay Curve plot->fit rate Determine Photobleaching Rate and Half-Life fit->rate

Caption: Workflow for quantifying the photostability of this compound dyes.

Photobleaching_Mitigation_Strategy cluster_optimization Optimization Strategies cluster_antifade_types Antifade Reagent Types start Photobleaching Observed reduce_light Reduce Excitation Intensity & Exposure start->reduce_light add_antifade Use Antifade Reagents start->add_antifade optimize_filters Optimize Filter Sets start->optimize_filters end Enhanced Photostability reduce_light->end commercial Commercial Mountants add_antifade->commercial diy DIY Cocktails (DABCO, PPD) add_antifade->diy live_cell Live-Cell Reagents (Trolox, NPG) add_antifade->live_cell optimize_filters->end commercial->end diy->end live_cell->end

Caption: Decision tree for mitigating photobleaching of this compound dyes.

References

Technical Support Center: Troubleshooting False Positives in Cell-Based Assays with 2-Aminoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address false positives encountered when using 2-Aminoquinoline and its derivatives in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our assays?

This compound is a heterocyclic aromatic amine that serves as a versatile scaffold in drug discovery and chemical biology.[1] Its derivatives have shown a wide range of biological activities, including potential as anticancer and antimalarial agents.[2][3][4][5] In cell-based assays, it is often screened for its potential to modulate specific cellular pathways or targets.

Q2: What are the common causes of false positives in high-throughput screening (HTS)?

False positives in HTS can arise from various compound-specific or technology-related interferences. Common causes include:

  • Compound Autofluorescence: The inherent ability of a compound to fluoresce at the excitation and emission wavelengths used in the assay.[6][7][8]

  • Compound Aggregation: The formation of colloidal particles by a compound in the assay buffer, which can nonspecifically inhibit or activate proteins.[9][10][11][12]

  • Luciferase Inhibition/Stabilization: Direct interaction with reporter enzymes like firefly luciferase, leading to either a decrease or a counterintuitive increase in the luminescent signal.[13][14][15][16]

  • Cytotoxicity: Off-target effects leading to cell death, which can be misinterpreted as specific pathway inhibition.[13][17]

  • Redox Activity: The ability of a compound to undergo redox cycling, producing reactive oxygen species that can interfere with assay components.[18][19]

Q3: Is this compound known to cause any of these issues?

While specific data for this compound is limited, quinoline-based compounds, being aromatic and heterocyclic, have the potential to exhibit autofluorescence. Like many small molecules used in HTS, they can also form aggregates at higher concentrations. It is crucial to experimentally verify if this compound or its analogs are causing such interference in your specific assay system.

Troubleshooting Guides

Issue 1: I am seeing a high hit rate in my fluorescence-based assay when screening this compound derivatives.

This could be due to autofluorescence from the compounds themselves.

Troubleshooting Workflow:

start High Hit Rate in Fluorescence Assay check_autofluorescence Run Unlabeled Control (Cells + Compound, No Probe) start->check_autofluorescence is_autofluorescent Is significant fluorescence detected? check_autofluorescence->is_autofluorescent autofluorescent_positive Compound is likely autofluorescent. is_autofluorescent->autofluorescent_positive Yes autofluorescent_negative Autofluorescence is not the primary issue. is_autofluorescent->autofluorescent_negative No mitigation Implement Mitigation Strategy autofluorescent_positive->mitigation spectral_shift Select Fluorophores with Red-Shifted Spectra mitigation->spectral_shift orthogonal_assay Use a Non-Fluorescence Based Orthogonal Assay mitigation->orthogonal_assay start Poor Confirmation of Luciferase Assay Hits counter_screen Perform Luciferase Counter-Screen start->counter_screen is_inhibitor Does compound inhibit purified luciferase? counter_screen->is_inhibitor inhibitor_positive Compound is a direct luciferase inhibitor. is_inhibitor->inhibitor_positive Yes inhibitor_negative Direct inhibition is unlikely. Consider other mechanisms. is_inhibitor->inhibitor_negative No orthogonal_reporter Use a different reporter system (e.g., GFP, lacZ) inhibitor_positive->orthogonal_reporter target_engagement Confirm target engagement (e.g., CETSA) inhibitor_negative->target_engagement start Bell-Shaped Dose-Response Curve detergent_test Repeat Assay with 0.01% Triton X-100 start->detergent_test is_attenuated Is the inhibitory effect attenuated? detergent_test->is_attenuated aggregator_positive Compound is likely an aggregator. is_attenuated->aggregator_positive Yes aggregator_negative Aggregation is not the primary cause. Investigate cytotoxicity. is_attenuated->aggregator_negative No dls_test Confirm with Dynamic Light Scattering (DLS) aggregator_positive->dls_test cytotoxicity_assay Perform Cytotoxicity Assay aggregator_negative->cytotoxicity_assay cluster_membrane Cell Membrane Receptor Intended Target Receptor Downstream_Signal Specific Downstream Signaling Receptor->Downstream_Signal Compound This compound Derivative Compound->Receptor Intended Binding Off_Target Off-Target Protein (e.g., Kinase) Compound->Off_Target Off-Target Binding Assay_Readout Assay Readout (e.g., Reporter Gene) Downstream_Signal->Assay_Readout Off_Target_Signal Unintended Signaling Cascade Off_Target->Off_Target_Signal Off_Target_Signal->Assay_Readout Confounding Signal

References

Validation & Comparative

2-Aminoquinoline vs. 8-Aminoquinoline: A Comparative Study of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the anticancer, antimicrobial, and antimalarial properties of 2-aminoquinoline and 8-aminoquinoline derivatives.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many isomers, this compound and 8-aminoquinoline have emerged as privileged structures, giving rise to derivatives with a broad spectrum of biological activities. This guide provides a comparative analysis of the anticancer, antimicrobial, and antimalarial properties of these two classes of compounds, supported by experimental data and detailed methodologies. While direct comparative studies of the parent this compound and 8-aminoquinoline are scarce, this document synthesizes findings from various studies on their derivatives to offer a comprehensive overview for researchers in drug discovery and development.

Anticancer Activity: A Tale of Two Scaffolds

Both this compound and 8-aminoquinoline derivatives have demonstrated significant potential as anticancer agents, albeit through different mechanistic pathways.

This compound Derivatives:

Derivatives of this compound have shown promising cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest. For instance, certain 2-aminodihydroquinoline analogs have been reported to induce G2/M checkpoint arrest and apoptosis in breast cancer cells.[1] Furthermore, some derivatives have been shown to inhibit critical signaling pathways involved in cancer cell proliferation and survival, such as the Akt/mTOR pathway.

8-Aminoquinoline Derivatives:

The anticancer potential of 8-aminoquinoline derivatives is also well-documented. These compounds can induce apoptosis through both intrinsic and extrinsic pathways. For example, an 8-aminoquinoline-naphthyl copper complex was shown to activate the intrinsic apoptotic pathway in breast cancer cells by modulating the expression of apoptotic regulatory proteins.[2] This involved the loss of mitochondrial membrane potential and an increase in caspase-9 activity.[2]

Comparative Anticancer Activity Data:

The following table summarizes the cytotoxic activity (IC50 values) of representative this compound and 8-aminoquinoline derivatives against various cancer cell lines. It is important to note that these are not direct comparisons of the parent compounds but provide an insight into the potential of each scaffold.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
This compound 2-Aminodihydroquinoline analog (5f)MDA-MB-231 (Breast)~2[1]
2-Aminodihydroquinoline analog (5h)MDA-MB-231 (Breast)~2[1]
2-(6-methoxynaphthalen-2-yl)quinolin-4-aminePANC-1 (Pancreatic)2-16
2-Morpholino-4-anilinoquinoline (3d)HepG2 (Liver)8.50
8-Aminoquinoline 8-Aminoquinoline-naphthyl copper complexMCF-7 (Breast)2.54[2]
8-Aminoquinoline-naphthyl copper complexMDA-MB-231 (Breast)3.31[2]
8-Hydroxyquinoline derivativeP53+/+0.73-10.48[3]
8-Hydroxyquinoline derivativeP53-/-0.54-15.30[3]

Antimicrobial Activity: Targeting Bacterial Processes

Both this compound and 8-aminoquinoline derivatives have been investigated for their antibacterial properties, with evidence suggesting they can inhibit essential bacterial processes.

This compound Derivatives:

The antimicrobial mechanism of 2-aminoquinolines is believed to involve the inhibition of bacterial cell wall synthesis.[4][5][6] Some derivatives have also been explored as potential inhibitors of DNA gyrase, a crucial enzyme for bacterial DNA replication.[7]

8-Aminoquinoline Derivatives:

8-Aminoquinoline derivatives have demonstrated broad-spectrum antimicrobial activity. Their mechanism is often attributed to their ability to chelate metal ions, which are essential for the function of many bacterial enzymes. Some studies suggest that they may also inhibit DNA gyrase.[8][9]

Comparative Antimicrobial Activity Data:

The following table presents the minimum inhibitory concentration (MIC) values of representative derivatives against various bacterial strains.

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Reference
This compound Quinoline-2-one derivative (6c)MRSA0.75[10]
Quinoline-2-one derivative (6c)VRE0.75[10]
Quinoline derivative (3c)S. aureus2.67[11]
8-Aminoquinoline 8-HydroxyquinolineS. aureus3.44-13.78 (µM)[12]
8-Quinolinamine conjugate (46)MRSAIC50 = 1.38-10.48[13]
8-Aminoquinoline-Uracil Cu complexP. shigelloides256[14]

Antimalarial Activity: A Historical Advantage for 8-Aminoquinoline

The most significant and historically important biological activity of 8-aminoquinolines is their potent antimalarial effect.

8-Aminoquinoline Derivatives:

8-Aminoquinolines, such as primaquine and tafenoquine, are the only class of drugs approved for the radical cure of relapsing malaria caused by Plasmodium vivax and P. ovale.[15] Their mechanism of action against the liver stages of the parasite is thought to involve metabolic activation by host cytochrome P450 enzymes, leading to the generation of reactive oxygen species that induce parasite death. Some 8-aminoquinoline derivatives have also shown activity against the blood stages of Plasmodium falciparum, with a proposed mechanism involving the inhibition of hematin polymerization.[16][17]

This compound Derivatives:

While not as prominent as their 8-amino counterparts in the antimalarial field, derivatives of this compound have also been investigated for their antiplasmodial activity. Some hybrid molecules incorporating the this compound scaffold have shown promising in vitro activity against P. falciparum.

Comparative Antimalarial Activity Data:

The following table summarizes the in vitro antiplasmodial activity (IC50 values) of representative derivatives against Plasmodium falciparum.

Compound ClassDerivativePlasmodium falciparum StrainIC50Reference
This compound 2-Aminopyrimidine-4-aminoquinoline hybridK1 (CQ-resistant)3.6 nM[18]
8-Aminoquinoline 8-AminoquinolineK1 (CQ-resistant)100-1000 µg/mL[14]
8-Aminoquinoline analog (WR 249420)Multiple strains50-100 nM[16][17]
8-Quinolinamine conjugate (46)D6 (CQ-sensitive)20 ng/mL[13]
8-Quinolinamine conjugate (46)W2 (CQ-resistant)22 ng/mL[13]

Signaling Pathways and Mechanisms of Action

To visualize the complex biological processes influenced by these compounds, the following diagrams, generated using Graphviz, illustrate key signaling pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ligand Ligand Death Receptor Death Receptor Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 DNA Damage DNA Damage p53 p53 DNA Damage->p53 Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound This compound->DNA Damage Induces 8-Aminoquinoline 8-Aminoquinoline 8-Aminoquinoline->Mitochondrion Induces ROS

Caption: Proposed apoptotic pathways induced by aminoquinoline derivatives.

akt_mtor_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Proliferation Cell Proliferation mTORC1->Cell Proliferation This compound This compound This compound->Akt Inhibits

Caption: Inhibition of the Akt/mTOR signaling pathway by this compound derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound or 8-aminoquinoline derivatives) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Compound Preparation: Prepare a serial dilution of the test compounds in a 96-well microtiter plate.

  • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vitro Antimalarial Activity Assay (Plasmodium falciparum)

This assay measures the inhibition of P. falciparum growth in vitro.

  • Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 or K1 strain) in human erythrocytes.

  • Compound Plating: Prepare serial dilutions of the test compounds in a 96-well plate.

  • Infection: Add the parasitized erythrocytes (ring stage, ~0.5% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 48-72 hours in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Growth Measurement: Parasite growth can be quantified using various methods, such as microscopic counting of Giemsa-stained smears, measurement of parasite lactate dehydrogenase (pLDH) activity, or using DNA-intercalating fluorescent dyes like SYBR Green I.

  • Data Analysis: Determine the IC50 value by plotting the percentage of growth inhibition against the compound concentration.

Conclusion

Both this compound and 8-aminoquinoline scaffolds serve as valuable starting points for the development of new therapeutic agents. While 8-aminoquinoline derivatives have a well-established and critical role in antimalarial therapy, the emerging data on this compound derivatives highlight their significant potential in anticancer and antimicrobial applications. The diverse mechanisms of action and broad spectrum of activity associated with these compounds underscore the importance of continued research and development in this area. This comparative guide provides a foundation for researchers to explore the therapeutic possibilities of these versatile heterocyclic structures.

References

A Head-to-Head Comparison: 2-Aminoquinoline and 2-Aminobenzamide for Glycan Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the selection of fluorescent labels for glycan analysis. This guide provides a detailed comparison of 2-Aminoquinoline (2-AQ) and the widely-used 2-Aminobenzamide (2-AB), supported by experimental data and protocols to aid in making informed decisions for sensitive and reliable glycan characterization.

In the intricate world of glycomics, the choice of a fluorescent label is a critical determinant for the success of glycan analysis. The ideal label should offer high sensitivity, robust and stoichiometric labeling, and compatibility with downstream analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). For years, 2-aminobenzamide (2-AB) has been a workhorse in the field, valued for its reliability. However, the family of aminoquinolines, including isomers like this compound (2-AQ), has emerged as a noteworthy alternative. This guide provides an in-depth comparison of these two labeling agents to assist researchers in selecting the optimal tool for their specific analytical needs.

Chemical Properties and Labeling Reaction

Both this compound and 2-Aminobenzamide are aromatic amines that are conjugated to the reducing end of a glycan through a process called reductive amination. This reaction involves the formation of a Schiff base between the primary amine of the label and the open-ring aldehyde form of the glycan, which is then stabilized by reduction to a secondary amine.

While the fundamental chemistry is similar, the structural differences between the quinoline and benzamide moieties can influence the reaction kinetics, the physicochemical properties of the labeled glycans, and their subsequent analytical behavior.

Performance Comparison: A Data-Driven Analysis

The selection of a fluorescent label hinges on its performance in key analytical parameters. The following tables summarize the quantitative data for 2-AQ and 2-AB based on available literature. It is important to note that while 2-AB is extensively characterized, specific performance data for the this compound isomer is less abundant in peer-reviewed literature. Therefore, data for other aminoquinoline isomers, such as 3-aminoquinoline (3-AQ) and 6-aminoquinoline (6-AQ), are included to represent the aminoquinoline class.

ParameterThis compound (and its isomers)2-Aminobenzamide (2-AB)
Fluorescence Properties
Excitation Wavelength (λex)3-AQ: 355 nm, 6-AQ: 355 nm[1]320-330 nm[2][3]
Emission Wavelength (λem)3-AQ: 420 nm, 6-AQ: 440 nm[1]420 nm[2][3]
Labeling Efficiency Generally high, but can be influenced by reaction conditions.Typically >85%
Sensitivity (Limit of Detection) Data for specific isomers varies. Some aminoquinoline derivatives show enhanced fluorescence compared to 2-AB.HPLC-FLD: ~3 fmol[2]
Stability of Labeled Glycans Generally stable under analytical conditions.Excellent stability, though susceptible to degradation in strong acidic solutions or at high temperatures.[2]
Compatibility with MS 3-AQ labeled glycans can provide simpler and more informative negative-ion CID spectra.Good compatibility, but can exhibit lower ionization efficiency compared to newer labels.
Enzymatic Digestion Aminoquinoline labels may interfere with certain exoglycosidases, such as bovine kidney α-L-fucosidase (BKF).Generally compatible with a wide range of exoglycosidases.

Experimental Protocols

Detailed and optimized protocols are crucial for achieving reliable and reproducible results. Below are representative experimental protocols for glycan labeling with 2-AB and a general protocol for aminoquinolines.

Protocol for 2-Aminobenzamide (2-AB) Labeling

This protocol is a standard method for the reductive amination of glycans with 2-AB.

Materials:

  • Dried glycan sample

  • 2-AB labeling solution (e.g., 0.35 M 2-AB and 1 M sodium cyanoborohydride in DMSO/glacial acetic acid 70:30 v/v)

  • Heating block or oven at 65°C

  • Post-labeling cleanup cartridges (e.g., HILIC SPE)

Procedure:

  • To the dried glycan sample, add the 2-AB labeling solution.

  • Incubate the mixture at 65°C for 2-3 hours.

  • After incubation, cool the reaction mixture to room temperature.

  • Proceed with post-labeling cleanup to remove excess reagents. This is typically done using hydrophilic interaction liquid chromatography (HILIC) solid-phase extraction (SPE).

  • Elute the labeled glycans and dry them down for storage or dissolve them in an appropriate solvent for analysis.

General Protocol for Aminoquinoline (AQ) Labeling

This protocol is based on the general principles of reductive amination for aminoquinolines. Specific conditions may need to be optimized for different isomers.

Materials:

  • Dried glycan sample

  • Aminoquinoline labeling solution (e.g., a solution of the specific AQ isomer and a reducing agent like sodium cyanoborohydride or picoline borane in a suitable solvent system like DMSO/acetic acid)

  • Heating block or oven

  • Post-labeling cleanup materials

Procedure:

  • Dissolve the dried glycan sample in the freshly prepared aminoquinoline labeling solution.

  • Incubate the reaction mixture at an optimized temperature (e.g., 60-90°C) for a specific duration (e.g., 1-3 hours).

  • After the reaction is complete, cool the mixture.

  • Perform a cleanup step to remove excess label and reducing agent, similar to the 2-AB protocol.

  • The purified AQ-labeled glycans are then ready for analysis.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for glycan release and labeling.

glycan_release_workflow start Glycoprotein Sample denaturation Denaturation start->denaturation pngase_f PNGase F Digestion (N-glycan release) denaturation->pngase_f cleanup1 Initial Cleanup (e.g., Protein Precipitation or SPE) pngase_f->cleanup1 released_glycans Released Glycans cleanup1->released_glycans

Workflow for the enzymatic release of N-glycans from glycoproteins.

labeling_workflow released_glycans Released Glycans drying Drying released_glycans->drying labeling Reductive Amination (Addition of 2-AQ or 2-AB and reducing agent) drying->labeling incubation Incubation (e.g., 65°C) labeling->incubation cleanup2 Post-labeling Cleanup (HILIC SPE) incubation->cleanup2 labeled_glycans Labeled Glycans for Analysis cleanup2->labeled_glycans

General workflow for fluorescent labeling of released glycans.

Concluding Remarks

The choice between this compound and 2-Aminobenzamide for glycan analysis is nuanced and depends on the specific requirements of the study.

2-Aminobenzamide (2-AB) remains a robust and well-characterized choice, with extensive literature and established protocols. Its performance is reliable, and it is compatible with a broad range of analytical techniques. For laboratories seeking a validated and consistent method, 2-AB is an excellent option.

Aminoquinolines (AQs) , on the other hand, present an intriguing alternative with the potential for enhanced sensitivity. The available data on isomers like 3-AQ suggest advantages in certain mass spectrometric analyses, potentially providing more detailed structural information. However, researchers should be mindful of potential interference with enzymatic sequencing and the need for careful optimization of labeling and analytical conditions.

Ultimately, the decision should be guided by the analytical goals, the available instrumentation, and the need for either a well-established method or the potential for increased sensitivity and novel structural insights. This guide provides the foundational information to empower researchers to make that critical choice.

References

Validation of 2-Aminoquinoline as a fluorescent probe for quantitative analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative biological analysis, fluorescent probes are indispensable tools for elucidating cellular processes, quantifying analytes, and screening potential drug candidates. Among the diverse array of available fluorophores, 2-Aminoquinoline and its derivatives have emerged as versatile probes with applications spanning from metal ion sensing to enzyme activity assays. This guide provides a comprehensive comparison of this compound with other widely used fluorescent probes, namely fluorescein, rhodamine B, and coumarin, supported by experimental data and detailed protocols to assist researchers in selecting the optimal tool for their specific needs.

Performance Comparison of Fluorescent Probes

The selection of a fluorescent probe is dictated by its photophysical properties, which determine its suitability for a particular application and instrumentation. This section presents a comparative analysis of the key performance metrics of this compound and its counterparts.

PropertyThis compoundFluoresceinRhodamine BCoumarin-1
Excitation Max (λex) ~350 nm~494 nm~554 nm~373 nm
Emission Max (λem) ~450 nm~518 nm~580 nm~450 nm
Molar Extinction Coefficient (ε) Data not readily available~73,000 M⁻¹cm⁻¹~106,000 M⁻¹cm⁻¹~23,500 M⁻¹cm⁻¹
Quantum Yield (Φ) Varies with derivative and environment~0.92~0.70~0.73
Fluorescence Lifetime (τ) Varies with derivative and environment~4 ns[1]~1.7 ns~2.4 ns
Photostability Generally moderateProne to photobleachingGenerally highModerate to high
pH Sensitivity Fluorescence is often pH-dependentHighly pH-sensitiveLess pH-sensitive than fluoresceinVaries with derivative
Solubility Soluble in organic solvents, variable in aqueous solutionsGood water solubilityGood water solubilityGenerally soluble in organic solvents, variable in aqueous solutions

Experimental Protocols

General Protocol for Fluorescence Measurement

This protocol outlines the fundamental steps for quantifying the fluorescence of a sample using a spectrofluorometer.

Materials:

  • Spectrofluorometer

  • Quartz cuvettes

  • Fluorescent probe stock solution (e.g., this compound in a suitable solvent)

  • Buffer solution appropriate for the assay

  • Analyte of interest

Procedure:

  • Instrument Warm-up: Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes to ensure a stable light output.

  • Cuvette Preparation: Clean the quartz cuvette thoroughly with a suitable solvent and ensure it is free of any residues that might interfere with the measurement.

  • Blank Measurement: Fill the cuvette with the buffer solution that will be used in the assay. Place the cuvette in the spectrofluorometer and measure the background fluorescence at the desired excitation and emission wavelengths. This will serve as the blank.

  • Sample Preparation: Prepare the sample by adding the fluorescent probe and the analyte of interest to the buffer solution in the cuvette. The final concentration of the probe should be optimized to give a sufficient signal without causing inner filter effects.

  • Fluorescence Measurement: Place the sample cuvette in the spectrofluorometer and measure the fluorescence intensity at the predetermined excitation and emission wavelengths.

  • Data Analysis: Subtract the blank reading from the sample reading to obtain the net fluorescence intensity. For quantitative analysis, a calibration curve can be generated by measuring the fluorescence of a series of standards with known concentrations of the analyte.

Cellular Imaging with Fluorescent Probes

This protocol provides a general workflow for staining and imaging live cells using a fluorescent probe.

Materials:

  • Fluorescence microscope with appropriate filters

  • Live-cell imaging chamber or glass-bottom dish

  • Cell culture medium

  • Fluorescent probe stock solution (e.g., a cell-permeable this compound derivative)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the cells in the imaging chamber or dish and allow them to adhere and grow to the desired confluency.

  • Probe Loading: Prepare a working solution of the fluorescent probe in cell culture medium at the desired final concentration. Remove the old medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells with the fluorescent probe for a specific period to allow for cellular uptake and localization. The optimal incubation time and temperature will depend on the specific probe and cell type.

  • Washing: After incubation, gently wash the cells with pre-warmed PBS or fresh culture medium to remove any excess or unbound probe.

  • Imaging: Mount the imaging chamber on the fluorescence microscope and acquire images using the appropriate excitation and emission filters for the chosen probe.

  • Image Analysis: Analyze the acquired images to determine the subcellular localization of the probe and to quantify changes in fluorescence intensity in response to experimental treatments.

Application Spotlight: this compound Derivative as a Probe for Monoamine Oxidase (MAO) Activity

A notable application of this compound derivatives is in the development of fluorescent probes for enzyme activity assays. One such example is the use of a quinoline-malononitrile-based probe, QM-NH2, for the detection of monoamine oxidase (MAO) activity.[2][3]

Enzymatic Reaction and Detection Principle

The detection mechanism involves a three-step enzymatic reaction:[2]

  • Oxidation: MAO catalyzes the oxidation of the amine group on the QM-NH2 probe to form an imine intermediate.

  • Hydrolysis: The imine intermediate is then hydrolyzed to yield an aldehyde.

  • β-Elimination: The aldehyde undergoes a β-elimination reaction, leading to the formation of the highly fluorescent product, QM-OH.

The resulting increase in fluorescence intensity is directly proportional to the MAO activity.

MAO_Assay Workflow for MAO Activity Assay using a this compound Probe cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection MAO_Enzyme MAO Enzyme (MAO-A or MAO-B) Incubation Incubate at 37°C MAO_Enzyme->Incubation QM_NH2_Probe QM-NH2 Probe (this compound derivative) QM_NH2_Probe->Incubation Buffer Assay Buffer (e.g., 100 mM HEPES, pH 7.4) Buffer->Incubation Oxidation Oxidation of QM-NH2 by MAO to form an imine Incubation->Oxidation Step 1 Hydrolysis Hydrolysis of imine to form an aldehyde Oxidation->Hydrolysis Step 2 Beta_Elimination β-Elimination of aldehyde to form fluorescent QM-OH Hydrolysis->Beta_Elimination Step 3 Fluorescence_Measurement Measure Fluorescence Intensity (Excitation: ~445 nm, Emission: ~559 nm) Beta_Elimination->Fluorescence_Measurement Generates Signal Data_Analysis Analyze Data (Correlate fluorescence with MAO activity) Fluorescence_Measurement->Data_Analysis

Figure 1. Workflow for the determination of Monoamine Oxidase (MAO) activity.

Experimental Protocol for MAO Activity Assay

This protocol is adapted from methodologies described for fluorometric MAO assays.[4][5]

Materials:

  • Microplate reader with fluorescence detection capabilities

  • 96-well black microplates

  • QM-NH2 fluorescent probe

  • Recombinant human MAO-A or MAO-B enzyme

  • Assay buffer (e.g., 100 mM HEPES, pH 7.4, with 5% glycerol and 1% DMSO)[3]

  • MAO inhibitors (e.g., clorgyline for MAO-A, pargyline for MAO-B) for control experiments

Procedure:

  • Reagent Preparation: Prepare stock solutions of the QM-NH2 probe, MAO enzyme, and inhibitors in the appropriate solvents.

  • Assay Setup: In a 96-well black microplate, add the assay buffer to each well.

  • Inhibitor Addition (for control wells): Add the specific MAO inhibitor to the designated control wells and incubate for a short period to allow for enzyme inhibition.

  • Enzyme Addition: Add the MAO enzyme to all wells except the blank wells.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the QM-NH2 probe to all wells.

  • Incubation: Incubate the microplate at 37°C for a specified time (e.g., 5-60 minutes).[2][3]

  • Fluorescence Reading: Measure the fluorescence intensity at the optimal excitation and emission wavelengths for the fluorescent product (e.g., λex ≈ 445 nm, λem ≈ 559 nm for QM-OH).[3]

  • Data Analysis: Subtract the fluorescence of the blank wells from all other readings. Calculate the MAO activity based on the rate of increase in fluorescence over time. For inhibitor studies, compare the activity in the presence and absence of the inhibitor.

MAO_Reaction_Mechanism MAO Catalyzed Reaction of QM-NH2 Probe QM_NH2 QM-NH2 (Substrate) (Low Fluorescence) Imine Imine Intermediate QM_NH2->Imine Oxidation (MAO) MAO Monoamine Oxidase (MAO) MAO->Imine Aldehyde Aldehyde Intermediate Imine->Aldehyde Hydrolysis H2O H₂O H2O->Aldehyde QM_OH QM-OH (Product) (High Fluorescence) Aldehyde->QM_OH β-Elimination

Figure 2. Enzymatic conversion of the QM-NH2 probe to a fluorescent product.

Conclusion

This compound and its derivatives offer a valuable set of fluorescent probes for quantitative analysis in biological systems. Their utility is particularly evident in applications such as enzyme activity assays, where their fluorescence properties can be modulated by specific enzymatic reactions. While established probes like fluorescein and rhodamine B offer high brightness and are well-characterized, the versatility and tunable properties of this compound derivatives make them a compelling choice for the development of novel, targeted fluorescent sensors. The selection of the most appropriate probe will ultimately depend on the specific requirements of the experimental system, including the desired photophysical properties, the biological target, and the available instrumentation. This guide provides the foundational information to aid researchers in making an informed decision.

References

Unveiling the Anticancer Potential of 2-Aminoquinoline Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A new wave of research highlights the significant therapeutic promise of 2-Aminoquinoline derivatives in the fight against cancer. These compounds have demonstrated considerable efficacy against a range of cancer cell lines, with several derivatives exhibiting potent cytotoxic and targeted inhibitory activities. This guide provides a comparative overview of their performance, supported by experimental data, detailed methodologies, and visualizations of their mechanisms of action, offering valuable insights for researchers and drug development professionals.

Comparative Efficacy Against Cancer Cell Lines

Recent studies have evaluated a diverse array of this compound derivatives, revealing their varying degrees of effectiveness against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, has been a central metric in these evaluations. The data presented below summarizes the IC50 values of notable derivatives, offering a clear comparison of their anticancer activities.

DerivativeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Compound 8b HepG-2 (Liver Carcinoma)2.36 ± 0.14ImatinibNot Specified
Compound 10c HepG-2 (Liver Carcinoma)1.14 ± 0.063ImatinibNot Specified
Compound IV A-549 (Lung Carcinoma)35--
Compound 5e Not Specified0.026 (GI50)Erlotinib0.033 (GI50)
Compound 5h Not Specified0.028 (GI50)Erlotinib0.033 (GI50)
Compound 3c HepG2 (Liver Carcinoma)11.42--
Compound 3d HepG2 (Liver Carcinoma)8.50--
Compound 3e HepG2 (Liver Carcinoma)12.76--
Quinoline-Chalcone 6 HL60 (Leukemia)0.59--
Phenylsulfonylurea 7 HepG-2 (Liver Carcinoma)2.71--
Phenylsulfonylurea 7 A549 (Lung Carcinoma)7.47--
Phenylsulfonylurea 7 MCF-7 (Breast Carcinoma)6.55--
2-oxoquinoline A7 HeLa (Cervical Carcinoma)4.4 - 8.7--
2-oxoquinoline A7 NCI-H460 (Lung Carcinoma)4.4 - 8.7--
2-oxoquinoline A7 T24 (Bladder Carcinoma)4.4 - 8.7--
2-oxoquinoline A7 SKOV3 (Ovarian Carcinoma)4.4 - 8.7--

Key Signaling Pathways and Mechanisms of Action

The anticancer activity of this compound derivatives is often attributed to their ability to interfere with critical signaling pathways that regulate cell proliferation, survival, and metastasis. Several derivatives have been identified as potent inhibitors of key protein kinases and other molecular targets.

EGFR/HER-2 Dual Inhibition

A significant number of this compound derivatives have been designed and synthesized as dual-target inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1][2] These receptors are often overexpressed in various cancers and play a crucial role in tumor growth and progression. By simultaneously blocking both EGFR and HER-2, these compounds can achieve a more comprehensive and potent antitumor effect. For instance, compound I demonstrated IC50 values of 71 nM and 31 nM against EGFR and HER-2, respectively.[1] Similarly, compounds 5e and 5h were effective dual inhibitors, with IC50 values in the nanomolar range against both kinases.[1]

EGFR_HER2_Inhibition Growth Factors Growth Factors EGFR EGFR Growth Factors->EGFR HER-2 HER-2 Growth Factors->HER-2 PI3K/Akt Pathway PI3K/Akt Pathway EGFR->PI3K/Akt Pathway RAS/MAPK Pathway RAS/MAPK Pathway EGFR->RAS/MAPK Pathway HER-2->PI3K/Akt Pathway HER-2->RAS/MAPK Pathway This compound Derivative This compound Derivative This compound Derivative->EGFR This compound Derivative->HER-2 Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival Cell Proliferation Cell Proliferation RAS/MAPK Pathway->Cell Proliferation

Caption: Inhibition of EGFR and HER-2 signaling pathways by this compound derivatives.

Tubulin Polymerization Inhibition

Another important mechanism of action for some this compound derivatives is the inhibition of tubulin polymerization.[3][4] Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and are critical for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.[4] Compound A7 , a 2-oxoquinoline derivative, was shown to inhibit tubulin polymerization and induce apoptosis in HeLa cells.[4]

Tubulin_Inhibition cluster_0 Polymerization α-tubulin α-tubulin Microtubule Microtubule α-tubulin->Microtubule β-tubulin β-tubulin β-tubulin->Microtubule Mitotic Spindle Formation Mitotic Spindle Formation Microtubule->Mitotic Spindle Formation This compound Derivative This compound Derivative This compound Derivative->Microtubule Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Formation->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Disruption of microtubule polymerization by this compound derivatives.

Experimental Protocols

The evaluation of the anticancer efficacy of this compound derivatives relies on a set of standardized in vitro assays. Below are the detailed methodologies for the most commonly cited experiments.

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period, typically 24 to 72 hours.

  • MTT Addition: Following treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with this compound Derivatives A->B C Add MTT Reagent B->C D Incubate to Form Formazan Crystals C->D E Solubilize Formazan with DMSO D->E F Measure Absorbance at 570 nm E->F G Calculate Cell Viability and IC50 F->G

Caption: Workflow of the MTT cell proliferation assay.

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compounds.

Protocol:

  • Cell Treatment: Cells are treated with the this compound derivative at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined using appropriate software.

Apoptosis Assay by Annexin V/PI Staining

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the compounds.

Protocol:

  • Cell Treatment: Cells are treated with the this compound derivative for a specified time.

  • Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

References

2-Aminoquinoline Analogs as nNOS Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective inhibition of neuronal nitric oxide synthase (nNOS) is a promising therapeutic strategy for a variety of neurodegenerative disorders where excessive nitric oxide (NO) production is implicated. The challenge lies in developing inhibitors with high selectivity for nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms to minimize side effects such as hypertension and immunosuppression. This guide provides a comparative analysis of 2-aminoquinoline analogs as potent and selective nNOS inhibitors, supported by experimental data and detailed protocols.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (Ki) of a series of this compound analogs against rat nNOS, bovine eNOS, and murine iNOS. Lower Ki values indicate greater potency. The selectivity ratio provides a measure of how selectively an inhibitor targets nNOS over the other isoforms.

CompoundnNOS Ki (nM)eNOS Ki (nM)iNOS Ki (μM)Selectivity (nNOS vs. eNOS)Selectivity (nNOS vs. iNOS)
5 744309.2~6124
6 115110017.2~10150
7 50200044.040~900
8 90130011.0~14122
9 68120032.3~18475
10 153240025.1~16164
11 102160020.2~16198
12 153310021.0~20137
13 107250020.0~23187
14 101210019.8~21196
15 49110028.4~22580
16 80130017.5~16219

Data extracted from Cinelli et al., J. Med. Chem. 2014, 57, 4, 1513–1530.[1][2][3]

Experimental Protocols

nNOS Inhibition Assay (Hemoglobin Capture Assay)

This in vitro assay determines the inhibitory potency of compounds against purified NOS enzymes by measuring the formation of nitric oxide.

Principle: Nitric oxide synthase catalyzes the conversion of L-arginine to L-citrulline and NO. The produced NO binds to the heme iron of oxyhemoglobin, causing a characteristic shift in its absorbance spectrum. The rate of this change is monitored spectrophotometrically to determine NOS activity.

Materials:

  • Purified rat nNOS, bovine eNOS, or murine macrophage iNOS

  • L-arginine

  • NADPH

  • (6R)-5,6,7,8-tetrahydrobiopterin (H4B)

  • Calmodulin (for nNOS and eNOS)

  • Bovine hemoglobin

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4)

  • Test compounds (this compound analogs)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, L-arginine, NADPH, H4B, calmodulin (for nNOS/eNOS), and hemoglobin.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the reaction by adding the purified NOS enzyme.

  • Immediately monitor the change in absorbance at 401 nm and 421 nm over time using a spectrophotometer.

  • Calculate the initial rate of reaction for each inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the reaction rates against the inhibitor concentrations.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Cellular nNOS Activity Assay (Griess Assay)

This cell-based assay measures the production of nitrite, a stable and quantifiable breakdown product of NO, in cells expressing nNOS.[4]

Principle: HEK 293T cells are engineered to stably express rat nNOS.[3] The enzyme is activated by a calcium ionophore, leading to NO production. The amount of nitrite accumulated in the cell culture medium is quantified using the Griess reagent.[4]

Materials:

  • HEK 293T cells stably expressing nNOS (293T/nNOS cells)

  • Cell culture medium (e.g., DMEM)

  • Calcium ionophore (e.g., A23187)

  • Test compounds (this compound analogs)

  • Griess Reagent: A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic solution.[5]

  • Sodium nitrite (for standard curve)

Procedure:

  • Seed 293T/nNOS cells in a multi-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for a specified period.

  • Stimulate the cells with a calcium ionophore (e.g., 5 µM A23187) to activate nNOS.[4]

  • Incubate for a defined time (e.g., 8 hours) to allow for NO production and its conversion to nitrite.[4]

  • Collect the cell culture supernatant.

  • Add the Griess reagent to the supernatant and to a series of sodium nitrite standards.

  • Incubate in the dark at room temperature for 10-15 minutes to allow for color development.[6]

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by comparing their absorbance to the sodium nitrite standard curve.

  • Determine the IC50 value for the inhibition of cellular nNOS activity.

Mandatory Visualization

nNOS_Signaling_Pathway cluster_activation nNOS Activation cluster_catalysis NO Synthesis cluster_downstream Downstream Effects CaM Calmodulin Ca2_CaM Ca²⁺/Calmodulin Complex CaM->Ca2_CaM Ca2 Ca²⁺ Ca2->CaM Binds nNOS_dimer nNOS (dimer) Ca2_CaM->nNOS_dimer Activates L_Citrulline L-Citrulline nNOS_dimer->L_Citrulline NO Nitric Oxide (NO) nNOS_dimer->NO L_Arginine L-Arginine L_Arginine->nNOS_dimer NADPH NADPH NADPH->nNOS_dimer O2 O₂ O2->nNOS_dimer sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Neurotransmission, Vasodilation) PKG->Physiological_Effects Inhibitor This compound Analog Inhibitor->nNOS_dimer Inhibits

Caption: nNOS signaling pathway and point of inhibition.

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Evaluation Design Compound Design (this compound Scaffold) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification nNOS_assay nNOS Inhibition Assay (Hemoglobin Capture) Purification->nNOS_assay eNOS_assay eNOS Inhibition Assay Purification->eNOS_assay iNOS_assay iNOS Inhibition Assay Purification->iNOS_assay Selectivity Determine Ki & Selectivity Ratios nNOS_assay->Selectivity eNOS_assay->Selectivity iNOS_assay->Selectivity Cell_assay Cellular nNOS Assay (Griess Assay) Selectivity->Cell_assay Permeability Permeability Assay (e.g., Caco-2) Selectivity->Permeability Lead_ID Lead Identification Cell_assay->Lead_ID Permeability->Lead_ID

Caption: Experimental workflow for nNOS inhibitor evaluation.

References

A Head-to-Head Comparison of 2-Aminoquinoline and Other Fluorescent Labels for Biological Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is a critical decision that directly impacts experimental sensitivity, specificity, and success. This guide provides an objective, data-driven comparison of 2-Aminoquinoline (2-AQ) and its derivatives against other commonly used fluorescent labels for applications such as glycan analysis and protein conjugation.

Fluorescent labeling is a cornerstone technique in molecular biology, enabling the detection and quantification of biomolecules with high sensitivity.[1] The process involves covalently attaching a fluorophore to a target molecule, which can then be visualized and tracked.[1] The ideal fluorescent label offers a combination of high brightness, photostability, and specific reactivity, with spectral properties tailored to the available instrumentation. This guide focuses on this compound (2-AQ), a versatile aromatic amine that serves as a precursor for fluorescent dyes, and compares its performance characteristics with established alternatives.[2]

The Principle of Fluorescence

Fluorescent molecules, or fluorophores, operate on a simple principle. They absorb photons of light at a specific wavelength, which excites their electrons to a higher energy state. As the electrons return to their ground state, they release this energy as light, but at a longer, lower-energy wavelength. This phenomenon is known as fluorescence.

cluster_0 GS Ground State (S₀) ES Excited State (S₁) GS->ES Excitation (Absorption of Photon) ES->GS Emission (Fluorescence) ES->GS Non-Radiative Decay (Heat)

Figure 1: Jablonski diagram illustrating the basic principle of fluorescence.

Part 1: Comparison for Glycan Analysis

The analysis of N-linked glycans from biotherapeutics is a critical quality attribute. Since carbohydrates lack a natural chromophore, they are commonly derivatized with fluorescent tags to enable detection by techniques like HILIC-UPLC with fluorescence detection. The primary method for attaching these labels is reductive amination.[3][4]

Here, we compare aminoquinoline-based labels with the most common alternatives: 2-aminobenzamide (2-AB) and procainamide (ProA). While this compound (2-AQ) itself can be used, its activated derivative, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) , is a well-characterized reagent for labeling primary and secondary amines. For direct glycan labeling via reductive amination, isomers such as 3-AQ and 6-AQ are also used.

Data Presentation: Quantitative Comparison for Glycan Labels
PropertyAminoquinoline Derivatives (AQC, 3-AQ, 6-AQ)2-Aminobenzamide (2-AB)Procainamide (ProA)
Excitation Max (λex) AQC: ~250 nm[5][6][7][8]3-AQ: 355 nm[3]6-AQ: 355 nm[3]~320 nm[9]~310 nm[10]
Emission Max (λem) AQC: ~395 nm[5][6][7][8]3-AQ: 420 nm[3]6-AQ: 440 nm[3]~420 nm[9]~370 nm[10]
Molar Mass AQC: 285.26 g/mol [5]136.15 g/mol 235.33 g/mol [11]
Fluorescence Signal Bright blue fluorescence.[7]Standard fluorescence; lower than ProA.[1]Higher fluorescence intensity than 2-AB.[3][8]
MS Ionization Efficiency Good ionization in positive mode.[12]Poor ionization efficiency.[1][3]Significantly improved; up to 30x that of 2-AB.[8]
Derivative Stability AQC derivatives are highly stable (>72 hours).[6]Excellent stability once conjugated.[7]Stable.
Primary Application Amino acid analysis, glycan and peptide labeling.Gold standard for quantitative glycan profiling via HILIC-FLR.[7]Glycan analysis where high MS sensitivity is required.[6][8]
Performance Summary
  • Aminoquinolines (AQC, 3-AQ/6-AQ): AQC is a highly stable label, but its primary excitation wavelength is very short (~250 nm), which may not be compatible with all fluorescence detectors or light sources. However, other isomers like 3-AQ and 6-AQ offer more conventional excitation wavelengths (355 nm) for glycan analysis.[3] Aminoquinoline derivatives generally provide good mass spectrometry signals.[12]

  • 2-Aminobenzamide (2-AB): For decades, 2-AB has been the most widely used label for quantitative glycan analysis due to its stoichiometric and non-selective labeling.[3][13] Its major drawback is poor ionization efficiency, which hinders sensitive detection by mass spectrometry.[1]

  • Procainamide (ProA): Procainamide has emerged as a superior alternative to 2-AB, particularly for LC-MS workflows. It offers both higher fluorescence intensity and dramatically improved ESI-MS signal intensity (up to 30-fold higher than 2-AB) due to the presence of a basic tertiary amine tail with high proton affinity.[1][8] This allows for the identification of minor glycan species that may be missed when using 2-AB.[8]

Part 2: Comparison for General Protein & Peptide Labeling

For labeling proteins, peptides, and antibodies, fluorescent dyes are typically functionalized with amine-reactive groups (like isothiocyanates or succinimidyl esters) or thiol-reactive groups. Here, we compare an aminoquinoline-based label (AQC) with fluorescein isothiocyanate (FITC) and other modern alternatives.

Data Presentation: Quantitative Comparison of General-Purpose Labels
PropertyAQC (Aminoquinoline)FITC (Fluorescein)Alexa Fluor™ 488Cy®3Cy®5
Excitation Max (λex) ~250 nm[5][8]~495 nm~493 nm~550 nm~650 nm
Emission Max (λem) ~395 nm[5][8]~519 nm~519 nm~570 nm~670 nm
Molar Extinction (ε) Not well-defined~75,000 cm⁻¹M⁻¹~71,000 cm⁻¹M⁻¹~150,000 cm⁻¹M⁻¹~250,000 cm⁻¹M⁻¹
Quantum Yield (Φ) Context-dependent~0.3-0.9 (pH dependent)~0.92~0.15~0.27
Photostability GoodLow (photobleaches quickly)[5]HighModerateModerate
pH Sensitivity Less sensitiveHigh (fluorescence decreases significantly at acidic pH)Low (stable from pH 4-10)LowLow
Reactive Group N-hydroxysuccinimidyl carbamateIsothiocyanateSuccinimidyl esterSuccinimidyl esterSuccinimidyl ester
Performance Summary
  • AQC (Aminoquinoline): AQC reacts efficiently with primary and secondary amines to form stable, fluorescent derivatives.[14] Its main disadvantage is the deep UV excitation wavelength, which can cause high background autofluorescence in biological samples and requires specialized equipment.[5][8]

  • FITC (Fluorescein): FITC is one of the most traditional and widely used fluorescent labels due to its high absorptivity and good quantum yield in the green spectrum.[3] However, its fluorescence is highly pH-dependent and it is notoriously susceptible to photobleaching, making it less suitable for long-term imaging experiments.[5]

  • Alexa Fluor™ Dyes: This family of dyes was developed to overcome the limitations of traditional fluorophores. Alexa Fluor™ 488, for example, is a spectral match for FITC but offers significantly greater photostability and its fluorescence is insensitive to pH over a broad range.[5]

  • Cyanine Dyes (Cy®): Dyes like Cy3 (orange) and Cy5 (far-red) are extremely common in biotechnology. They offer high molar extinction coefficients, making them very bright, and their varied spectral properties are ideal for multiplexing experiments.

Experimental Protocols & Workflows

Detailed and validated protocols are essential for reproducible results. Below are representative methodologies for glycan and antibody labeling.

Experimental Workflow: Glycan Analysis by Reductive Amination

The overall workflow for analyzing N-glycans from a glycoprotein involves enzymatic release, fluorescent labeling, cleanup to remove excess dye, and finally, separation and detection.

cluster_workflow gp Glycoprotein Sample release Enzymatic Release (PNGase F) gp->release labeling Reductive Amination (e.g., 2-AB, ProA, AQ) release->labeling cleanup HILIC SPE Cleanup labeling->cleanup analysis HILIC-UPLC-FLR/MS Analysis cleanup->analysis

Figure 2: General workflow for N-glycan analysis using fluorescent labeling.
Protocol 1: Fluorescent Labeling of N-Glycans with 2-Aminobenzamide (2-AB)

This protocol is a standard method for labeling glycans via reductive amination and can be adapted for other amine-containing labels like Procainamide or Aminoquinolines.

Materials:

  • Purified, salt-free glycan sample

  • Labeling Solution: 0.35 M 2-aminobenzamide and 1 M sodium cyanoborohydride in a 3:7 (v/v) solution of glacial acetic acid and DMSO. (Caution: Sodium cyanoborohydride is toxic).

  • Heating block or oven set to 65°C.

  • HILIC Solid Phase Extraction (SPE) cartridges for cleanup.

Methodology:

  • Sample Preparation: Aliquot the glycan sample (typically 25 pmol to 25 nmol) into a microcentrifuge tube and dry completely using a centrifugal evaporator.[9]

  • Reagent Preparation: Freshly prepare the labeling solution. For a typical reaction, 5 µL of solution is needed per sample.

  • Labeling Reaction: Add 5 µL of the labeling solution to the dried glycan pellet. Ensure the pellet is fully dissolved by vortexing.

  • Incubation: Incubate the reaction vial at 65°C for 2-3 hours in a dry environment (do not use a water bath).[9]

  • Post-Labeling Cleanup: After incubation, remove the excess 2-AB label using a HILIC SPE cleanup procedure according to the manufacturer's instructions. This typically involves binding the labeled glycans to the SPE sorbent, washing away excess dye with an organic solvent (e.g., acetonitrile), and eluting the purified labeled glycans with an aqueous buffer.

  • Analysis: The purified 2-AB labeled glycans are now ready for analysis by HILIC-UPLC with fluorescence detection (λex = 320 nm, λem = 420 nm).[9]

Experimental Workflow: Antibody Conjugation

The conjugation of a fluorescent dye to an antibody typically involves the reaction of an amine-reactive dye with lysine residues on the protein surface.

cluster_workflow ab Purified Antibody buffer Buffer Exchange (pH 8.5-9.5) ab->buffer react Incubate with Amine-Reactive Dye buffer->react purify Purification (Size Exclusion) react->purify characterize Characterization (F/P Ratio) purify->characterize

Figure 3: General workflow for fluorescent dye conjugation to an antibody.
Protocol 2: Labeling an Antibody with Fluorescein Isothiocyanate (FITC)

This protocol describes a general method for conjugating an amine-reactive dye to an antibody.

Materials:

  • Purified antibody (1-2 mg/mL), free of amine-containing buffers (like Tris) or stabilizers (like BSA).

  • FITC Labeling Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5.

  • FITC solution: 1-5 mg/mL freshly prepared in anhydrous DMSO.

  • Purification column (e.g., Sephadex G-25) equilibrated with PBS.

Methodology:

  • Antibody Preparation: Dialyze the purified antibody against the FITC Labeling Buffer overnight at 4°C to remove any interfering substances and adjust the pH. Adjust the antibody concentration to 2-4 mg/mL.

  • Conjugation Reaction: While gently stirring the antibody solution, slowly add the FITC/DMSO solution. The optimal amount of FITC to add depends on the antibody, but a starting point is a 10- to 20-fold molar excess of dye to antibody.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.

  • Purification: Separate the FITC-conjugated antibody from unreacted free dye by passing the reaction mixture over a size-exclusion chromatography column (e.g., Sephadex G-25). The labeled antibody will elute in the void volume, while the smaller free dye molecules will be retained.

  • Characterization: Determine the degree of labeling (Fluorophore-to-Protein ratio, F/P). Measure the absorbance of the purified conjugate at 280 nm (for protein) and 495 nm (for FITC). The F/P ratio can be calculated using the Beer-Lambert law with appropriate extinction coefficients and correction factors. An F/P ratio of 3-7 is often optimal for most applications.

  • Storage: Store the labeled antibody at 4°C, protected from light. Adding a stabilizing protein like BSA may be necessary for long-term storage.

Conclusion

The choice of a fluorescent label is application-dependent and involves a trade-off between spectral properties, brightness, stability, and cost.

  • For quantitative glycan analysis where fluorescence detection is the primary readout, 2-Aminobenzamide (2-AB) remains a reliable, well-characterized standard. However, for workflows requiring high sensitivity by mass spectrometry, Procainamide (ProA) offers significant advantages in signal intensity. Aminoquinoline-based labels like 3-AQ and 6-AQ present viable alternatives with distinct spectral properties.

  • For general protein and peptide labeling , while traditional dyes like FITC are functional, their limitations in photostability and pH sensitivity are significant. Modern dyes, such as the Alexa Fluor™ and Cy® dye families , provide far superior performance for demanding applications like fluorescence microscopy and single-molecule studies. Aminoquinoline reagents like AQC are effective but may be limited by their UV excitation requirements.

By carefully considering the quantitative data and experimental requirements outlined in this guide, researchers can make an informed decision to select the optimal fluorescent label to achieve robust and reproducible results.

References

Benchmarking 2-Aminoquinoline-Based Antivirals: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A new class of synthetic compounds, 2-aminoquinolines, is demonstrating significant promise in the ongoing search for effective broad-spectrum antiviral therapies. This guide provides a comprehensive comparison of the performance of these emerging antivirals against established drugs for a range of viral pathogens. The data presented herein, supported by detailed experimental protocols, is intended to inform researchers, scientists, and drug development professionals on the potential of 2-aminoquinoline derivatives as viable therapeutic candidates.

Executive Summary

Derivatives of the this compound scaffold have exhibited potent antiviral activity against a variety of RNA viruses, including coronaviruses, flaviviruses, and retroviruses. In many instances, their efficacy, as measured by half-maximal effective concentrations (EC50) and half-maximal inhibitory concentrations (IC50), is comparable to or, in some cases, exceeds that of currently approved antiviral drugs. Key mechanisms of action identified for this class of compounds include the inhibition of viral entry into host cells and the modulation of the host's autophagy pathway. These mechanisms suggest a potential for broad-spectrum activity and a higher barrier to the development of viral resistance.

Data Presentation: Comparative Antiviral Activity

The following tables summarize the in vitro antiviral activity and cytotoxicity of selected this compound derivatives against various viruses, benchmarked against existing FDA-approved antiviral drugs.

Table 1: Anti-SARS-CoV-2 Activity
Compound/DrugTarget/MechanismEC50/IC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound Derivatives
Compound 9bViral Entry Inhibitor1.5[1]>100[1]>66.7[1]
2-Phenylquinoline 1aUnknown6[2]18[2]3[2]
Existing Antivirals
RemdesivirRNA Polymerase Inhibitor11.41[3]>100[1]>8.76
MolnupiravirRNA Polymerase Inhibitor~0.5-2.0 (varies by variant)[4]>10[4]>5-20
NirmatrelvirMpro Protease Inhibitor~0.02-0.1 (varies by variant)[4]>100[4]>1000-5000
ChloroquineEndosomal Acidification7.28[3]>100[1]>13.7
Table 2: Anti-Dengue Virus (DENV) Activity
Compound/DrugTarget/MechanismIC50 (µM)CC50 (µM)Selectivity Index (SI)
Quinoline Derivatives
Compound 1Early Stage Inhibition3.03[4]16.06[4]5.30[4]
Compound 2Early Stage Inhibition0.49[4]19.39[4]39.5[4]
Existing Antivirals
ChloroquineEndosomal Acidification7.09[5]>100>14.1
MefloquineAutophagy Inhibition4.36[5]~20-50~4.6-11.5
Table 3: Anti-Influenza Virus Activity
Compound/DrugTarget/MechanismIC50 (µM)CC50 (µM)Selectivity Index (SI)
Quinoline Derivatives
Compound 9b (IAV)RNA Transcription/Replication0.88-6.33[6]>100>15.8-113.6
Compound G07 (H1N1)Ribonucleoprotein Interaction0.23[7]>100>434
Existing Antivirals
OseltamivirNeuraminidase InhibitorVaries by strain>100Varies
ZanamivirNeuraminidase InhibitorVaries by strain>100Varies
Baloxavir marboxilPA Endonuclease InhibitorVaries by strain>100Varies
Table 4: Anti-HIV-1 Activity
Compound/DrugTarget/MechanismIC50 (µM)CC50 (µM)Selectivity Index (SI)
Quinoline Derivatives
Compound 6bNon-Nucleoside RT Inhibitor1.93[8]12.7 (MOLT-3 cells)[8]6.6
Compound 6dNon-Nucleoside RT Inhibitor1.22[8]>100 (MRC-5 cells)[8]>82
Existing Antivirals
EfavirenzNon-Nucleoside RT Inhibitor~0.001-0.01>100>10000
NevirapineNon-Nucleoside RT Inhibitor~0.01-0.1>100>1000
Table 5: Anti-Ebola Virus (EBOV) and Anti-Zika Virus (ZIKV) Activity
VirusCompound/DrugTarget/MechanismIC50/EC50 (µM)CC50 (µM)Selectivity Index (SI)
EBOV This compound 2NH2Q Viral Replication4.66[7][9]>10[7][9]>2.1
AmodiaquineViral Entry1.45[7][9]>10[7][9]>6.9
ZIKV Quinoline GL-287 Autophagy Inhibitor~1-5>20>4-20
Quinoline GL-382 Autophagy Inhibitor~1-5>20>4-20
MefloquineAutophagy Inhibition3.95[5]~20-50~5.1-12.7

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

  • Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in 6-well or 12-well plates.

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives and reference antiviral drugs in a suitable cell culture medium.

  • Viral Infection: Infect the cell monolayers with a known titer of the virus (typically 100 plaque-forming units, PFU) in the presence of varying concentrations of the test compounds. A virus-only control and a cell-only control are included.

  • Incubation: After a 1-2 hour adsorption period, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of the test compounds.

  • Plaque Visualization: Incubate the plates for 2-3 days until visible plaques are formed. The cells are then fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

  • IC50 Calculation: The number of plaques in the presence of each compound concentration is compared to the virus-only control. The IC50 value is calculated using a dose-response curve.

Cytotoxicity Assay (MTT or CCK-8)

This assay determines the concentration of a compound that reduces the viability of uninfected host cells by 50% (CC50), providing a measure of the compound's toxicity.

  • Cell Seeding: Seed host cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and reference drugs for a period that mirrors the antiviral assay (e.g., 48-72 hours).

  • Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent to each well and incubate for 2-4 hours.

  • Absorbance Measurement: For the MTT assay, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).

  • CC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control cells. The CC50 value is determined from the dose-response curve.

Quantitative PCR (qPCR) for Viral Load Determination

qPCR is used to quantify the amount of viral RNA in infected cells or culture supernatants, providing a measure of viral replication.

  • RNA Extraction: Isolate total RNA from infected cell lysates or culture supernatants using a commercial RNA extraction kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and virus-specific primers.

  • qPCR Reaction: Set up the qPCR reaction using the synthesized cDNA, virus-specific primers and probe (e.g., TaqMan probe), and a qPCR master mix.

  • Amplification and Detection: Perform the qPCR amplification in a real-time PCR instrument. The instrument monitors the fluorescence signal generated during amplification in real-time.

  • Quantification: The viral load is quantified by comparing the cycle threshold (Ct) values of the samples to a standard curve generated from known quantities of viral RNA.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key mechanisms of action and experimental procedures.

Viral_Entry_Inhibition cluster_cell Host Cell Virus Virus Particle Receptor Host Cell Receptor (e.g., ACE2) Virus->Receptor 1. Binding Endosome Endosome HostCell Host Cell Membrane Receptor->Endosome 2. Endocytosis Fusion Membrane Fusion Endosome->Fusion 3. pH-dependent Conformational Change Aminoquinoline This compound Derivative Aminoquinoline->Endosome Inhibition of Acidification Release Viral Genome Release Fusion->Release 4. Release into Cytoplasm Blockage Blockage

Caption: Mechanism of Viral Entry Inhibition by this compound Derivatives.

Autophagy_Inhibition Phagophore Phagophore (Isolation Membrane) Autophagosome Autophagosome Phagophore->Autophagosome 1. Elongation & Closure Autolysosome Autolysosome Autophagosome->Autolysosome 2. Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Viral Components Autolysosome->Degradation 3. Degradation Aminoquinoline This compound Derivative Aminoquinoline->Autolysosome Blockage X

Caption: Inhibition of Autophagic Flux by this compound Derivatives.

Experimental_Workflow Start Start: Antiviral Screening CellCulture 1. Seed Host Cells (96-well or 6-well plates) Start->CellCulture CompoundPrep 2. Prepare Serial Dilutions of 2-Aminoquinolines & Controls CellCulture->CompoundPrep Infection 3. Viral Infection +/- Compounds CompoundPrep->Infection Incubation 4. Incubation (24-72h) Infection->Incubation Cytotoxicity 5a. Cytotoxicity Assay (MTT/CCK-8) Incubation->Cytotoxicity Antiviral 5b. Antiviral Assay (Plaque Reduction / qPCR) Incubation->Antiviral DataAnalysis 6. Data Analysis Cytotoxicity->DataAnalysis Antiviral->DataAnalysis CC50 Calculate CC50 DataAnalysis->CC50 EC50 Calculate EC50/IC50 DataAnalysis->EC50 SI Determine Selectivity Index (SI = CC50 / EC50) DataAnalysis->SI

References

A Comparative Study of 2-, 4-, and 8-Aminoquinoline Isomers in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 2-aminoquinoline, 4-aminoquinoline, and 8-aminoquinoline isomers. While direct comparative studies on the parent isomers are limited, this document synthesizes available data on their derivatives to offer insights into their potential applications in drug discovery and development. The information is presented to facilitate an objective comparison of their performance, supported by experimental data and methodologies.

Introduction

Aminoquinolines are a class of heterocyclic aromatic organic compounds derived from quinoline. The position of the amino group on the quinoline ring structure significantly influences their physicochemical properties and biological activities. The 2-, 4-, and 8-aminoquinoline isomers have emerged as important scaffolds in medicinal chemistry, exhibiting a wide range of therapeutic potential, including antimalarial, anticancer, and neuroprotective effects. This guide explores the distinct biological profiles of these three key isomers.

Data Presentation: A Comparative Overview of Biological Activities

The following tables summarize the reported biological activities of derivatives of the three aminoquinoline isomers. It is important to note that the potency and efficacy can vary significantly based on the specific substitutions on the aminoquinoline core.

Table 1: Comparative Antimalarial Activity of Aminoquinoline Derivatives

Isomer PositionDerivative ExamplesTarget Organism/StrainIC₅₀ (nM)Key Mechanistic Insights
This compound Various synthesized derivativesPlasmodium falciparumGenerally higher µM rangeLimited data available; potential for activity.[1]
4-Aminoquinoline Chloroquine, AmodiaquineP. falciparum (CQ-sensitive)5.52 - 89.8Inhibition of heme polymerization in the parasite's food vacuole.[2][3]
P. falciparum (CQ-resistant)Potency varies significantlyAltered drug accumulation due to transporter mutations.[4]
8-Aminoquinoline Primaquine, TafenoquineP. vivax, P. ovale (liver stages)Not typically measured by IC₅₀Generation of reactive oxygen species; mechanism not fully elucidated.[5]
P. falciparum (blood stages)50 - 100 (for some potent analogs)Can inhibit hematin polymerization.

Table 2: Comparative Anticancer Activity of Aminoquinoline Derivatives

Isomer PositionDerivative ExamplesCancer Cell LineGI₅₀/IC₅₀ (µM)Key Mechanistic Insights
This compound Various synthesized derivativesVarious cancer cell linesActivity reported in the µM rangeInduction of apoptosis, cell cycle arrest.[1]
4-Aminoquinoline N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)7.35 - 8.73Lysosomotropic properties, induction of apoptosis, inhibition of autophagy.[6][7]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)8.22
8-Aminoquinoline 8-hydroxy-5-nitroquinoline (NQ)Raji (B-cell lymphoma)0.438Induction of reactive oxygen species.[8]

Table 3: Comparative Neuroprotective and Anti-inflammatory Activity of Aminoquinoline Derivatives

Isomer PositionBiological ActivityDerivative ExamplesModel SystemKey Mechanistic Insights
This compound Neuroprotection7-substituted 2-aminoquinolinesNeuronal nitric oxide synthase (nNOS) inhibitionMimics substrate interactions with the active site glutamate residue.[9]
Anti-inflammatoryGeneral derivativesIn vitro and in vivo modelsPotential inhibition of inflammatory mediators.[10]
4-Aminoquinoline Anti-inflammatoryChloroquine, HydroxychloroquineVarious inflammatory modelsLysosomotropic action, modulation of cytokine production.
8-Aminoquinoline Neuroprotection8-quinoline-N-substituted derivatives with natural antioxidantsIn vitro oxidative stress modelsCopper chelation, scavenging of oxygen radicals.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols frequently employed in the evaluation of aminoquinoline isomers.

In Vitro Antimalarial Drug Susceptibility Testing: SYBR Green I-based Assay

This method measures the proliferation of malaria parasites in red blood cells by quantifying the amount of parasite DNA.

  • Parasite Culture: Plasmodium falciparum is cultured in human red blood cells in a complete medium.

  • Drug Preparation: A serial dilution of the test compounds (aminoquinoline isomers and derivatives) is prepared in a 96-well plate.

  • Incubation: Synchronized ring-stage parasites are added to the wells and incubated for 72 hours under controlled atmospheric conditions.

  • Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the parasite DNA.

  • Fluorescence Reading: The fluorescence intensity is measured using a microplate reader.

  • Data Analysis: The IC₅₀ values are determined by plotting the fluorescence intensity against the drug concentration.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the aminoquinoline isomers for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI₅₀ or IC₅₀ value is determined.[6]

Neuroprotection Assay: In Vitro Model of Glutamate-Induced Oxidative Injury

This assay evaluates the ability of a compound to protect neuronal cells from damage induced by excitotoxicity.

  • Cell Culture: Neuronal cells (e.g., HT22 hippocampal cells) are cultured in a suitable medium.

  • Pre-treatment: Cells are pre-treated with different concentrations of the test aminoquinoline compounds for a defined period.

  • Induction of Injury: Glutamate is added to the culture medium to induce oxidative stress and cell death in all wells except the negative control.

  • Incubation: The cells are incubated for 24 hours.

  • Viability Assessment: Cell viability is assessed using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium.

  • Data Analysis: The neuroprotective effect is quantified by comparing the viability of cells treated with the test compound and glutamate to those treated with glutamate alone.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the biological activities of aminoquinoline isomers.

Antimalarial_Mechanism_of_4_Aminoquinolines cluster_parasite Plasmodium falciparum Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization Free_Heme Free Heme Accumulation Food_Vacuole Parasite Food Vacuole 4-Aminoquinoline 4-Aminoquinoline 4-Aminoquinoline->Heme Inhibits Polymerization 4-Aminoquinoline->Food_Vacuole Accumulation Oxidative_Stress Oxidative_Stress Free_Heme->Oxidative_Stress Parasite_Death Parasite_Death Oxidative_Stress->Parasite_Death

Antimalarial action of 4-aminoquinolines.

Anticancer_Signaling_of_Aminoquinolines cluster_cell Cancer Cell Aminoquinolines Aminoquinolines Lysosome Lysosome Aminoquinolines->Lysosome Lysosomotropic Effect PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway (Inhibited) Aminoquinolines->PI3K_Akt_mTOR Apoptosis Apoptosis (Induced) Aminoquinolines->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (Induced) Aminoquinolines->Cell_Cycle_Arrest Autophagy Autophagy (Inhibited) Lysosome->Autophagy

General anticancer mechanisms of aminoquinolines.

Experimental_Workflow_Cytotoxicity cluster_workflow MTT Assay Workflow start Start A Seed Cancer Cells in 96-well plate start->A end End B Treat cells with Aminoquinoline Isomers A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 Values G->H H->end

Workflow for in vitro cytotoxicity testing.

Conclusion

The 2-, 4-, and 8-aminoquinoline isomers represent a rich source of chemical diversity for the development of new therapeutic agents. While 4- and 8-aminoquinolines are well-established scaffolds for antimalarial drugs, all three isomers show promise in the field of oncology. The neuroprotective and anti-inflammatory activities of their derivatives further broaden their potential therapeutic applications.

This comparative guide highlights the distinct, yet sometimes overlapping, biological profiles of these isomers. The differences in their mechanisms of action underscore the critical role of the amino group's position in determining their interaction with biological targets. Further research, particularly direct comparative studies of the parent isomers and the elucidation of the signaling pathways for this compound derivatives, is warranted to fully exploit the therapeutic potential of this versatile class of compounds. The provided experimental protocols and workflow diagrams serve as a foundation for researchers to design and execute further comparative investigations.

References

A Comparative Guide to the Synthesis of 2-Aminoquinoline: A Novel Validation Route

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of foundational scaffolds like 2-aminoquinoline is of paramount importance. This guide provides an objective comparison of a novel potassium tert-butoxide (KOtBu)-mediated synthesis route for this compound against the traditional Friedländer synthesis and a modern manganese-catalyzed dehydrogenative annulation method. The performance of each route is evaluated based on key metrics, with supporting experimental data and detailed protocols to aid in methodological assessment and adoption.

Comparison of Synthesis Routes

The following table summarizes the quantitative data for the three synthesis routes, offering a clear comparison of their efficiency and resource requirements.

ParameterFriedländer SynthesisPotassium tert-Butoxide-Mediated SynthesisManganese-Catalyzed Dehydrogenative Annulation
Starting Materials 2-Aminobenzaldehyde, Acetaldehyde2-Aminobenzaldehyde, Acetonitrile2-Aminobenzyl alcohol, Acetonitrile
Catalyst/Reagent Sodium Hydroxide (NaOH)Potassium tert-Butoxide (KOtBu)Mn(I)-pincer complex, Potassium Hydroxide (KOH)
Solvent EthanolAcetonitrileToluene
Temperature 100 °C (Reflux)Room Temperature (25-30 °C)140 °C
Reaction Time 4 hours2 hours36 hours
Yield ~75%Up to 92%[1]51-86%[2]
Purity Good, requires recrystallizationHigh, often requires minimal purificationGood, requires column chromatography

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Traditional Method: Friedländer Synthesis

This classical method involves the base-catalyzed condensation of 2-aminobenzaldehyde with a compound containing an α-methylene group, in this case, acetaldehyde.

Protocol:

  • To a solution of 2-aminobenzaldehyde (1.21 g, 10 mmol) in ethanol (20 mL), add a 40% aqueous solution of acetaldehyde (1.1 g, 25 mmol).

  • Slowly add a 10% aqueous solution of sodium hydroxide (2 mL) to the mixture with constant stirring.

  • Reflux the reaction mixture at 100 °C for 4 hours.

  • After cooling to room temperature, the reaction mixture is poured into ice-cold water (50 mL).

  • The precipitated solid is filtered, washed with cold water, and dried.

  • The crude product is recrystallized from ethanol to yield pure this compound.

A Novel Approach: Potassium tert-Butoxide-Mediated Synthesis

This contemporary, metal-free approach offers high yields under ambient conditions.

Protocol:

  • In a round-bottom flask, dissolve 2-aminobenzaldehyde (1.21 g, 10 mmol) in acetonitrile (20 mL).

  • To this solution, add potassium tert-butoxide (2.24 g, 20 mmol) in one portion at room temperature.[3]

  • Stir the reaction mixture at room temperature for 2 hours.

  • Upon completion, as monitored by thin-layer chromatography, quench the reaction with the addition of water (30 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by silica gel column chromatography.

Modern Alternative: Manganese-Catalyzed Dehydrogenative Annulation

This method utilizes an earth-abundant metal catalyst for the dehydrogenative coupling of an alcohol and a nitrile.[1]

Protocol:

  • To an oven-dried Schlenk tube, add 2-aminobenzyl alcohol (1.23 g, 10 mmol), a manganese pincer complex catalyst (e.g., 0.05 mol%), and potassium hydroxide (0.56 g, 10 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon).

  • Add anhydrous toluene (10 mL) and acetonitrile (0.41 g, 10 mmol) via syringe.

  • Seal the tube and heat the reaction mixture at 140 °C for 36 hours.[2]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford this compound.

Visualizing the Synthetic Pathways and Biological Relevance

To further elucidate the processes and context of this compound, the following diagrams, generated using Graphviz, illustrate the experimental workflows and a key signaling pathway where this compound derivatives have shown significant activity.

Synthesis_Workflows cluster_Friedlander Friedländer Synthesis cluster_KOtBu KOtBu-Mediated Synthesis cluster_Mn_catalyzed Mn-Catalyzed Annulation F_start 2-Aminobenzaldehyde + Acetaldehyde F_react NaOH, Ethanol Reflux, 4h F_start->F_react F_workup Precipitation & Recrystallization F_react->F_workup F_end This compound F_workup->F_end K_start 2-Aminobenzaldehyde + Acetonitrile K_react KOtBu, Acetonitrile Room Temp, 2h K_start->K_react K_workup Extraction & Chromatography K_react->K_workup K_end This compound K_workup->K_end M_start 2-Aminobenzyl alcohol + Acetonitrile M_react Mn-catalyst, KOH Toluene, 140°C, 36h M_start->M_react M_workup Filtration & Chromatography M_react->M_workup M_end This compound M_workup->M_end

A comparison of the experimental workflows for the three synthesis routes of this compound.

Many this compound derivatives have been identified as potent inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme in cancer progression. PRMT5 is known to regulate the RAS-RAF-MEK-ERK signaling pathway, which is crucial for cell proliferation.

PRMT5_ERK_Pathway 2-Aminoquinoline_Derivative This compound Derivative PRMT5 PRMT5 2-Aminoquinoline_Derivative->PRMT5 inhibits RAF RAF (CRAF) PRMT5->RAF methylates MEK MEK RAF->MEK phosphorylates Degradation Degradation RAF->Degradation ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation ERK->Proliferation promotes RAS RAS RAS->RAF activates

The inhibitory effect of a this compound derivative on the PRMT5-regulated ERK signaling pathway.

In this pathway, PRMT5 methylates the RAF protein, leading to its degradation.[4][5] By inhibiting PRMT5, a this compound derivative prevents RAF degradation, leading to a sustained activation of the downstream MEK and ERK kinases. This can paradoxically lead to cellular responses like differentiation instead of proliferation, highlighting a complex regulatory mechanism that is a current area of intense cancer research.[4]

This guide demonstrates that while the traditional Friedländer synthesis is a well-established method, the novel potassium tert-butoxide-mediated route offers significant advantages in terms of milder reaction conditions, shorter reaction times, and higher yields, presenting a compelling alternative for the efficient synthesis of this compound. The manganese-catalyzed method, while requiring higher temperatures and longer reaction times, showcases the utility of sustainable, earth-abundant metal catalysis. The choice of synthesis will ultimately depend on the specific requirements of the research, including scale, available resources, and desired purity.

References

Assessing the In Vivo Efficacy of 2-Aminoquinoline Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its derivatives, 2-aminoquinolines have emerged as a promising class of drug candidates, demonstrating significant in vivo efficacy across a spectrum of diseases, including parasitic infections and cancer. Their biological activity often stems from their ability to intercalate with DNA, inhibit key enzymes, or disrupt cellular processes like autophagy. This guide provides a comparative assessment of the in vivo performance of various 2-aminoquinoline drug candidates against several diseases, supported by experimental data and detailed protocols to aid researchers in the field of drug development.

I. Antileishmanial Activity of 2-Substituted Quinolines

Leishmaniasis, a parasitic disease transmitted by sandflies, remains a significant global health problem. Several 2-substituted quinoline compounds have demonstrated potent antileishmanial activity in murine models, positioning them as viable alternatives to current treatments like pentavalent antimonials and miltefosine, which are hampered by toxicity and emerging resistance.

Comparative Efficacy Data

The in vivo efficacy of various 2-substituted quinolines has been evaluated in murine models of both cutaneous leishmaniasis (Leishmania amazonensis) and visceral leishmaniasis (L. infantum and L. donovani). The data below summarizes the parasite load reduction achieved by these candidates compared to standard-of-care drugs.

Compound/DrugDisease ModelDosing RegimenParasite Burden Reduction (%)Reference Drug Efficacy (%)
Quinolines 1, 2, 3, 7 Cutaneous (L. amazonensis)25 mg/kg, oral, twice daily for 15 days80 - 90%98% (Glucantime)
Chimanine B Cutaneous (L. amazonensis)50 mg/kg, oral, twice daily for 15 days95% (in parasite loads)95% (Glucantime, subcutaneous)
Quinolines 1, 4, 5, 6 Visceral (L. infantum)25 mg/kg, oral, daily for 10 daysSignificant reduction in liver & spleenLess effective (Meglumine antimoniate)
Quinoline 5 Visceral (L. donovani)12.5 mg/kg, oral, for 10 days61% (in liver)72% (Miltefosine)
2-n-propylquinoline Visceral (L. donovani)12.5 mg/kg, oral, for 10 days66% (in liver)72% (Miltefosine)

Data compiled from multiple studies.[1][2][3]

Experimental Protocol: Murine Model of Leishmaniasis

The following protocol outlines a standard method for assessing the in vivo efficacy of drug candidates against both cutaneous and visceral leishmaniasis.

  • Animal Model: BALB/c mice are typically used for these studies.[1][2]

  • Parasite Infection:

    • Cutaneous Model: Mice are infected with Leishmania amazonensis amastigotes, usually in the footpad.[2]

    • Visceral Model: Mice are infected intravenously with L. infantum or L. donovani amastigotes.[1]

  • Treatment Initiation: Treatment begins 4 to 6 weeks post-infection.[2]

  • Drug Administration:

    • Test Compounds (Oral): The this compound candidates are administered orally via gavage. A common regimen is 25-50 mg/kg, once or twice daily, for 10-15 consecutive days.[1][2]

    • Reference Drugs:

      • N-methylglucamine antimoniate (Glucantime) is administered subcutaneously, typically at 100 mg/kg daily.[1]

      • Miltefosine is given orally, for instance, at 7.5 mg/kg for 10 days.[1]

  • Efficacy Assessment:

    • At the end of the treatment period, animals are euthanized.

    • For the cutaneous model, the lesion weight and parasite load in the infected tissue are determined.[2]

    • For the visceral model, the parasite burdens in the liver and spleen are quantified, often expressed as Leishman-Donovan Units (LDUs).[1]

    • The percentage reduction in parasite load is calculated by comparing the treated groups to an untreated control group.

Visualization: In Vivo Antileishmanial Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase p1 Select BALB/c Mice p2 Culture Leishmania Parasites (e.g., L. amazonensis, L. donovani) e1 Infect Mice with Parasites (Footpad or IV) p2->e1 e2 Allow Infection to Establish (4-6 weeks) e1->e2 e3 Randomize Mice into Groups (Control, Reference, Test Article) e2->e3 e4 Administer Treatment Daily (Oral Gavage / Subcutaneous) (10-15 Days) e3->e4 a1 Euthanize Mice e4->a1 a2 Harvest Tissues (Lesion, Liver, Spleen) a1->a2 a3 Quantify Parasite Burden (e.g., LDU calculation) a2->a3 a4 Calculate % Reduction vs. Control a3->a4 end Final Report a4->end Compare Efficacy

Caption: Workflow for in vivo assessment of antileishmanial drug candidates.

II. Antimalarial Activity of Aminoquinolines

Aminoquinolines, particularly 4-aminoquinolines like chloroquine, have been cornerstones of malaria treatment. However, widespread resistance necessitates the development of new analogues. Research into novel 2- and 4-aminoquinoline derivatives shows they can be effective against both drug-sensitive and drug-resistant strains of Plasmodium.

Comparative Efficacy Data

The following table summarizes the in vivo efficacy of novel aminoquinoline candidates against rodent malaria models, a standard for preclinical screening.

Compound/DrugParasite ModelDosing Regimen (mg/kg/day x 4 days)Activity/EfficacyReference Drug
Primaquine Analog (36) P. berghei25 mg/kg, curativeCurative activityNot specified
Primaquine Analog (36) P. berghei10 mg/kg, suppressiveSuppressive activityNot specified
4-Aminoquinoline Hydrazone (2) P. yoelii20 mg/kgCleared parasitemia by day 1 post-treatmentNot specified
Bisquinoline (BAQ) P. bergheiNot specifiedActiveChloroquine (CQ)
Monoquinoline (MAQ) P. bergheiNot specifiedActiveChloroquine (CQ)

Data compiled from multiple studies.[4][5][6]

Experimental Protocol: 4-Day Suppressive Test (Peters' Test)

This is the standard in vivo model for primary screening of antimalarial compounds.[7][8]

  • Animal Model: NMRI or CD1 female mice are commonly used.[7][8]

  • Parasite Infection: On Day 0, mice are inoculated intravenously or intraperitoneally with ~1x10⁷ erythrocytes infected with Plasmodium berghei.[8]

  • Treatment Initiation: Treatment begins approximately 1-2 hours post-infection (Day 0) and continues daily for four consecutive days (Days 0, 1, 2, 3).

  • Drug Administration: Test compounds and reference drugs (e.g., chloroquine) are typically administered via oral gavage or subcutaneous injection.[7]

  • Efficacy Assessment: On Day 4 (24 hours after the last dose), thin blood smears are prepared from tail blood. Parasitemia (the percentage of infected red blood cells) is determined by microscopic examination.

  • Data Analysis: The average parasitemia of the treated group is compared to that of an untreated control group to calculate the percentage of parasite growth inhibition. ED₅₀ and ED₉₀ values (doses required to suppress parasitemia by 50% and 90%, respectively) can be determined from dose-ranging studies.[7]

Visualization: Antimalarial 4-Day Suppressive Test Workflow

G cluster_day0 cluster_days123 cluster_day4 start Day 0 inf Infect Mice with P. berghei (IV/IP) start->inf d1 Day 1 t1 Administer Dose 2 d1->t1 d2 Day 2 t2 Administer Dose 3 d2->t2 d3 Day 3 t3 Administer Dose 4 d3->t3 d4 Day 4 (Analysis) a1 Collect Tail Blood d4->a1 t0 Administer Dose 1 (Oral/SC) inf->t0 a2 Prepare Blood Smears a1->a2 a3 Determine Parasitemia a2->a3 a4 Calculate % Inhibition a3->a4 G cluster_cell Cancer Cell cluster_lysosome Lysosome AQ Aminoquinoline (e.g., Chloroquine) L_pH Low pH Environment AQ->L_pH Accumulates & Raises pH L_Enz Degradative Enzymes Fusion L_pH->Fusion Inhibits Fusion Autophagosome Autophagosome Autophagosome->Fusion Autolysosome Autolysosome (Degradation) Fusion->Autolysosome Survival Cell Survival & Proliferation Fusion->Survival Inhibition of Autophagy Leads to Accumulation of Waste & Damaged Organelles Death Cell Death (Apoptosis) Fusion->Death Autolysosome->Survival Provides Nutrients Autolysosome->Survival cluster_lysosome cluster_lysosome cluster_lysosome->Fusion

References

A Comparative Analysis of the Photophysical Properties of Aminoquinoline Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric position of the amino group on the quinoline scaffold dramatically influences its photophysical properties, leading to a diverse range of fluorescence behaviors. This guide provides a comparative analysis of the photophysical characteristics of various aminoquinoline isomers, supported by available experimental data. Understanding these differences is crucial for the rational design of fluorescent probes, imaging agents, and photosensitizers in biomedical research and drug development.

Data Presentation: Photophysical Properties of Aminoquinoline Isomers

IsomerExcitation Maxima (λ_ex) [nm]Emission Maxima (λ_em) [nm]Fluorescence Quantum Yield (Φ_f)Fluorescence Lifetime (τ_f) [ns]Solvent/ConditionsKey Observations & Notes
2-Aminoquinoline Data not availableData not availableData not availableData not available-Spectroscopic and photochemical behavior differs significantly from other isomers.[1]
3-Aminoquinoline 355420Data not availableData not availableConjugated to glycan standardsDemonstrates fluorescence when used as a label.[2][3]
4-Aminoquinoline Data not availableData not availableVery low (10⁻²–10⁻⁴ for derivatives)Data not availableAqueous solutions (for derivatives)The parent compound is not strongly fluorescent; derivatives like chloroquine are used as antimalarials.[4]
5-Aminoquinoline Data not availableData not availableNon-fluorescent in this contextData not availableLabeled to maltohexaosePhotophysical properties are highly sensitive to solvent polarity and hydrogen bonding.[2][3][5]
6-Aminoquinoline 355440Data not availableData not availableConjugated to glycan standardsShows good fluorescence properties when used as a label.[2][3]
7-Aminoquinoline 365-368 (in n-hexane) to 389-399 (in methanol) for derivativesVaries with solvent (solvatochromism)Data not available for parent4.96 (n-hexane) to 7.49 (methanol) for a derivativeVarious organic solventsDerivatives exhibit strong intramolecular charge-transfer (ICT) fluorescence with large Stokes shifts.[6]
8-Aminoquinoline Data not availableData not availableNon-fluorescent in this contextData not availableLabeled to maltohexaoseDerivatives are often used as fluorescent probes for metal ions.[2][3]

Discussion of Isomeric Effects

The position of the amino group, an electron-donating substituent, on the quinoline ring system has a profound impact on the electronic structure and, consequently, the photophysical properties of the molecule.

  • 3- and 6-Aminoquinoline: These isomers have been successfully utilized as fluorescent labels, indicating they possess favorable quantum yields and photostability when conjugated to biomolecules.[2][3]

  • 5- and 8-Aminoquinoline: Studies have shown that under certain conditions, such as when conjugated to carbohydrates, these isomers exhibit negligible fluorescence.[2][3] The photochemistry of 5-aminoquinoline is particularly sensitive to the solvent environment, suggesting that its fluorescence can be quenched by specific intermolecular interactions like hydrogen bonding.[5]

  • 7-Aminoquinoline: Derivatives of this isomer are particularly interesting due to their strong intramolecular charge-transfer (ICT) characteristics.[6] This leads to a significant separation of charge in the excited state, resulting in a large Stokes shift and high sensitivity of the emission wavelength to the solvent polarity (solvatochromism). The fluorescence lifetime of these derivatives also shows a strong dependence on the solvent environment.[6]

  • 2- and 4-Aminoquinoline: The proximity of the amino group to the nitrogen atom of the quinoline ring in these isomers leads to unique electronic and prototropic properties compared to the other isomers.[1] Derivatives of 4-aminoquinoline, such as the antimalarial drug chloroquine, are known to have very low fluorescence quantum yields.[4]

Experimental Protocols

The characterization of the photophysical properties of aminoquinoline isomers involves several key experimental techniques.

UV-Visible Absorption Spectroscopy
  • Objective: To determine the wavelengths of maximum absorption (λ_abs).

  • Methodology:

    • Solutions of the aminoquinoline isomers are prepared in a suitable solvent (e.g., ethanol, cyclohexane, or a buffer of specific pH) at a known concentration (typically in the micromolar range).

    • The absorption spectrum is recorded using a dual-beam UV-Visible spectrophotometer over a wavelength range of approximately 200-800 nm.

    • A cuvette containing the pure solvent is used as a reference.

    • The wavelength at which the maximum absorbance is observed is recorded as λ_abs.

Fluorescence Spectroscopy
  • Objective: To determine the excitation and emission spectra and the wavelength of maximum emission (λ_em).

  • Methodology:

    • Solutions of the aminoquinoline isomers are prepared in the same solvent as for the absorption measurements. The absorbance of the solution at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

    • The sample is placed in a quartz cuvette in a spectrofluorometer.

    • To obtain the emission spectrum, the sample is excited at a fixed wavelength (usually λ_abs), and the emitted light is scanned over a range of longer wavelengths.

    • To obtain the excitation spectrum, the emission is monitored at a fixed wavelength (usually λ_em), while the excitation wavelength is scanned.

    • The wavelength corresponding to the peak of the emission spectrum is λ_em.

Fluorescence Quantum Yield (Φ_f) Determination
  • Objective: To measure the efficiency of the fluorescence process.

  • Methodology (Relative Method):

    • A well-characterized fluorescence standard with a known quantum yield in the same solvent is chosen (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • A series of solutions of both the sample and the standard are prepared with varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.

    • The absorption and fluorescence emission spectra are recorded for all solutions.

    • The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²) where Φ is the quantum yield, Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Fluorescence Lifetime (τ_f) Measurement
  • Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.

  • Methodology (Time-Correlated Single Photon Counting - TCSPC):

    • A pulsed light source (e.g., a laser diode or a picosecond pulsed laser) excites the sample at an appropriate wavelength.

    • The time difference between the excitation pulse and the arrival of the first emitted photon at a sensitive detector (e.g., a photomultiplier tube) is measured.

    • This process is repeated many times, and a histogram of the number of photons detected at different time intervals after the excitation pulse is constructed.

    • The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ_f).

Mandatory Visualization

The photophysical properties of certain aminoquinoline isomers, particularly the 7-amino derivatives, are governed by an Intramolecular Charge Transfer (ICT) process. Upon photoexcitation, an electron is transferred from the electron-donating amino group to the electron-accepting quinoline ring system. This leads to a highly polar excited state, which is stabilized in polar solvents, resulting in a red-shift of the emission spectrum.

ICT_Process cluster_ground Ground State (S₀) cluster_excited Excited State S0 S₀ LE Locally Excited (LE) State S0->LE Absorption (hν_abs) LE->S0 Non-radiative decay ICT ICT State LE->ICT Charge Transfer ICT->S0 Fluorescence (hν_em) ICT->S0 Non-radiative decay

Caption: Intramolecular Charge Transfer (ICT) process in a fluorescent aminoquinoline derivative.

References

Safety Operating Guide

Proper Disposal of 2-Aminoquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Disposal of 2-Aminoquinoline

The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As a compound that is harmful if swallowed, comes into contact with skin, or is inhaled, and is suspected of causing genetic defects, adherence to strict disposal protocols is mandatory.[1][2] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.

Immediate Safety Protocols

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1] All handling of this compound, particularly during waste consolidation and packaging, should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[1][3] Emergency eyewash stations and safety showers must be readily accessible.[1]

Waste Characterization and Segregation

This compound is classified as a hazardous chemical waste. It must not be disposed of down the drain or in regular solid waste.[4] It is crucial to segregate this compound waste from other waste streams to prevent potentially hazardous reactions. Specifically, it should be kept separate from strong oxidizing agents and strong acids.[2]

Quantitative Data for Hazardous Waste Management

For safe and compliant storage of this compound waste, the following quantitative limits and conditions, based on general hazardous waste protocols, should be observed.

ParameterGuidelineCitation
Maximum Accumulation Volume Up to 55 gallons of total hazardous waste[5][6]
Maximum Accumulation Time 90 days from the start of accumulation[5]
Secondary Containment Volume Must hold 110% of the volume of the primary container(s)[5]
pH for Aqueous Waste (General) Not applicable for solid this compound waste. For general aqueous waste, pH must be between 5.0 and 12.5 for drain disposal consideration (with permission).[7]
Empty Container Rinsing Triple rinse with a suitable solvent.[6][8]

Step-by-Step Disposal Protocol for this compound

1. Waste Collection:

  • Solid Waste: Collect solid this compound waste, such as contaminated personal protective equipment (gloves, etc.) and weighing papers, in a designated, compatible hazardous waste container.[5] For spills, carefully sweep up the solid material and place it into a suitable, closed container for disposal.[1][9][10]

  • Contaminated Labware: Disposable labware heavily contaminated with this compound should be treated as solid hazardous waste.

  • Solutions: Collect solutions containing this compound in a separate, compatible liquid waste container. Do not mix with solid waste.[5]

2. Container Selection and Labeling:

  • Use a container made of a material chemically compatible with this compound. The container must be in good condition, free from leaks or rust, and have a secure, screw-on cap.[5][7][8]

  • Label the container clearly with the words "Hazardous Waste."[4][5]

  • The label must also include the full chemical name ("this compound"), the quantity of the waste, the date of waste generation, the place of origin (e.g., lab room number), and the name and contact information of the principal investigator.[4]

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area (SAA) that is near the point of generation and under the control of laboratory personnel.[5][7]

  • Ensure the storage area is marked with a "Danger – Hazardous Waste" sign.[5]

  • Always use secondary containment, such as a lab tray, to capture any potential leaks.[5] The secondary container must be able to hold 110% of the volume of the primary container.[5]

  • Keep the waste container closed except when adding waste.[5][8]

4. Disposal of Empty Containers:

  • A container that held this compound is not considered empty until it has been triple-rinsed with an appropriate solvent capable of removing the chemical.[8]

  • The rinsate from this process must be collected and treated as hazardous liquid waste.[8]

  • After triple rinsing and allowing it to air dry, the container can be disposed of in the regular trash, provided any hazardous warning labels have been defaced or removed.[6][8]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health & Safety (EH&S) department to request a hazardous waste collection before the 90-day time limit or the 55-gallon quantity limit is reached.[5]

  • Provide the EH&S department with a complete and accurate list of the chemical constituents in the waste container.

Experimental Workflow for Disposal

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Collection cluster_1 Labeling & Documentation cluster_2 Storage cluster_3 Disposal Request & Pickup cluster_4 Empty Container Decontamination A This compound Waste Generated (Solid or Liquid) B Select Compatible, Labeled Hazardous Waste Container A->B C Transfer Waste to Container B->C D Label Container: 'Hazardous Waste' 'this compound' Date, PI Info C->D E Maintain Waste Log D->E F Seal Container Securely E->F G Place in Secondary Containment F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Monitor Accumulation Time (<90 days) and Volume (<55 gal) H->I J Request Waste Pickup from EH&S I->J K EH&S Collects Waste for Approved Disposal J->K L Triple Rinse Empty Container with Appropriate Solvent M Collect Rinsate as Hazardous Liquid Waste L->M N Deface Label and Dispose of Clean, Dry Container L->N

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Aminoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Your trusted source for essential safety and logistical information for handling 2-Aminoquinoline. This guide provides immediate, procedural, and step-by-step guidance to ensure the safe handling and disposal of this compound in your laboratory.

This compound is a chemical compound that requires careful handling due to its potential health hazards. Adherence to proper safety protocols is crucial to minimize risk and ensure a safe research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[1][2]

  • Causes skin irritation (Skin corrosion/irritation - Category 2)[1][2]

  • Causes serious eye damage (Serious eye damage/eye irritation - Category 1)[1][2]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3)[1][2]

To mitigate these risks, the following personal protective equipment is mandatory:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Prevents skin contact and irritation.[1]
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.Protects against serious eye damage from dust or splashes.[1]
Skin and Body Protection Laboratory coatPrevents contamination of personal clothing and skin.[1]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if irritation is experienced.Protects the respiratory system from irritation due to dust or aerosols.[1]

Operational Plan: Step-by-Step Handling and Disposal

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area.

  • It is highly recommended to handle this compound within a certified chemical fume hood.[1]

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]

  • Before starting, ensure all necessary PPE is available and in good condition.

2. Handling Procedure:

  • Donning PPE: Put on a lab coat, followed by safety glasses or goggles, and then gloves. If a respirator is needed, ensure it is properly fitted.

  • Weighing and Transferring:

    • Handle this compound as a solid to minimize dust generation.

    • If weighing, do so within the fume hood or a ventilated balance enclosure.

    • Use a spatula or other appropriate tool for transferring the solid. Avoid creating dust.

  • In Solution:

    • When dissolving this compound, add it slowly to the solvent to avoid splashing.

    • Keep containers closed when not in use.[3]

  • General Precautions:

    • Avoid contact with skin, eyes, and clothing.[3]

    • Do not eat, drink, or smoke in the handling area.[1]

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][3]

3. Spill Management:

  • Small Spills:

    • Ensure proper PPE is worn.

    • Carefully sweep up the solid material, avoiding dust generation.[1][3]

    • Place the spilled material into a suitable, labeled, and closed container for disposal.[1][3]

    • Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Large Spills:

    • Evacuate the area.

    • Alert your institution's environmental health and safety (EHS) department.

    • Do not attempt to clean up a large spill without proper training and equipment.

4. Disposal Plan:

  • All waste containing this compound, including contaminated PPE and cleaning materials, must be considered hazardous waste.

  • Dispose of contents and containers in accordance with local, state, and federal regulations. This typically involves collection in a designated, labeled hazardous waste container.[1]

  • Do not dispose of this compound down the drain or in the regular trash.

Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[1]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, call a physician.[1][3]
Inhalation Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]
Ingestion Do NOT induce vomiting. Call a physician or poison control center immediately. Rinse mouth with water.[3]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound prep 1. Preparation - Work in Fume Hood - Verify Eyewash/Shower - Assemble PPE handling 2. Handling - Don PPE - Weigh/Transfer Carefully - Keep Containers Closed prep->handling spill 3. Spill Management - Don PPE - Sweep Solid Carefully - Collect in Labeled Container handling->spill If Spill Occurs disposal 4. Disposal - Collect all waste - Label as Hazardous - Follow Institutional Procedures handling->disposal spill->disposal end End of Process disposal->end

Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Aminoquinoline
Reactant of Route 2
2-Aminoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.